molecular formula C19H19ClN2O B15559653 3-Hydroxy Desloratadine-d4

3-Hydroxy Desloratadine-d4

Cat. No.: B15559653
M. Wt: 330.8 g/mol
InChI Key: NDFMTPISBHBIKE-OSEHSPPNSA-N
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Description

3-Hydroxy Desloratadine-d4 is a useful research compound. Its molecular formula is C19H19ClN2O and its molecular weight is 330.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H19ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

13-chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol

InChI

InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2/i7D2,8D2

InChI Key

NDFMTPISBHBIKE-OSEHSPPNSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of 3-Hydroxy Desloratadine-d4 in Bioanalytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmacokinetic and bioanalytical studies, the precision and reliability of quantitative data are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an in-depth technical overview of 3-Hydroxy Desloratadine-d4, a deuterated analog of a primary metabolite of Desloratadine (B1670295), and its critical application in research.

3-Hydroxy Desloratadine is the major active human metabolite of Desloratadine, which in turn is the active metabolite of the widely used second-generation antihistamine, Loratadine. Due to its pharmacological relevance, the accurate quantification of 3-Hydroxy Desloratadine in biological matrices is essential for comprehensive pharmacokinetic profiling and bioequivalence studies of its parent compounds. This compound serves as the gold-standard internal standard for these analyses, ensuring the mitigation of matrix effects and variability in sample processing.

This document details the core applications of this compound, presents relevant quantitative data, outlines established experimental protocols, and provides visual representations of metabolic pathways and analytical workflows to support researchers in the field.

Core Application: Internal Standard in LC-MS/MS Bioanalysis

The primary and most critical use of this compound is as an internal standard for the quantification of 3-Hydroxy Desloratadine in biological samples, predominantly plasma.[1] Its chemical structure is identical to the analyte of interest, with the exception of four hydrogen atoms being replaced by deuterium. This subtle mass shift allows a mass spectrometer to differentiate between the internal standard and the analyte, while their shared physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization. This co-elution and co-ionization behavior is fundamental to correcting for potential analytical variability, thereby enhancing the accuracy and precision of the results.

Quantitative Data for Bioanalytical Methods

The following tables summarize key quantitative parameters for the simultaneous analysis of Desloratadine and 3-Hydroxy Desloratadine using their respective deuterated internal standards.

Table 1: Mass Spectrometry Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Desloratadine311.10259.20Positive
Desloratadine-d4315.20263.20Positive
3-Hydroxy Desloratadine327.10275.10Positive
This compound 331.10 279.10 Positive

Data compiled from a representative LC-MS/MS method.

Table 2: Bioanalytical Method Validation Parameters
ParameterDesloratadine3-Hydroxy Desloratadine
Calibration Curve Range50.0 pg/mL to 10,000 pg/mL50.0 pg/mL to 10,000 pg/mL
Lower Limit of Quantification (LLOQ)50.0 pg/mL50.0 pg/mL
Intra-day Precision (%CV)< 5.71< 5.10
Inter-day Precision (%CV)< 5.47< 6.68
Intra-day Accuracy (% bias)-6.67 to 5.00-4.00 to 3.75
Inter-day Accuracy (% bias)-7.80 to 2.60-6.00 to -0.25

%CV = Percent Coefficient of Variation. Data represents typical performance from a validated bioanalytical method.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Protocol 1: Liquid-Liquid Extraction (LLE) of Human Plasma

This protocol is a common method for extracting Desloratadine and its metabolites from a plasma matrix.

Materials:

  • Human plasma with K3EDTA as anticoagulant

  • Working solution of this compound (and Desloratadine-d4)

  • Borax-sodium carbonate buffer (pH 11)

  • Extraction solvent: Ethyl acetate, Dichloromethane, n-hexane (3:1:1, v/v/v)

  • Reconstitution solution: Methanol (B129727) and water (2:1, v/v)

  • Vortex mixer, centrifuge, nitrogen evaporator

Procedure:

  • Pipette 200 µL of a human plasma sample into a clean polypropylene (B1209903) tube.

  • Spike the plasma with 20 µL of the internal standard working solution (containing this compound). For calibration standards and quality control samples, add 20 µL of the respective analyte working solutions. For unknown samples, add 20 µL of a 50% methanol solution.

  • Vortex the sample for 1 minute.

  • Add 200 µL of borax-sodium carbonate buffer (pH 11) and 3 mL of the extraction solvent mixture.

  • Vortex mix vigorously for 3 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer 2.5 mL of the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried residue with 300 µL of the reconstitution solution and vortex for 3 minutes.

  • Centrifuge at 15,000 rpm for 10 minutes.

  • Inject 2 µL of the supernatant into the LC-MS/MS system for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for chromatographic separation and mass spectrometric detection.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with a turbo ion spray source

Chromatographic Conditions:

  • Column: Kromasil C18 (150mm x 4.6mm, 5µm particle size)

  • Mobile Phase: A mixture of [Methanol:Acetonitrile (60:40, v/v)] and [10mM Ammonium formate] in a ratio of 70:30 (v/v)

  • Flow Rate: 1.0 mL/min (isocratic)

  • Injection Volume: 2 µL

  • Column Temperature: Ambient

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion electrospray (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: As specified in Table 1.

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Visualizations: Pathways and Workflows

Metabolic Pathway of Loratadine

The following diagram illustrates the metabolic conversion of Loratadine to Desloratadine and subsequently to its major active metabolite, 3-Hydroxy Desloratadine.

metabolic_pathway Metabolic Pathway of Loratadine Loratadine Loratadine Desloratadine Desloratadine (Active Metabolite) Loratadine->Desloratadine First-Pass Metabolism Hydroxy_Desloratadine 3-Hydroxy Desloratadine (Major Active Metabolite) Desloratadine->Hydroxy_Desloratadine Hydroxylation

Caption: Metabolic conversion of Loratadine to 3-Hydroxy Desloratadine.

Bioanalytical Workflow Using an Internal Standard

This diagram outlines the logical flow of a typical bioanalytical experiment for quantifying an analyte in a plasma sample using a deuterated internal standard like this compound.

bioanalytical_workflow Bioanalytical Workflow with Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Plasma Plasma Sample IS Add 3-Hydroxy Desloratadine-d4 (IS) Plasma->IS Extraction Liquid-Liquid Extraction IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Acquisition (Peak Area Ratio) LC_MS->Data Cal_Curve Calibration Curve Data->Cal_Curve Concentration Calculate Analyte Concentration Cal_Curve->Concentration

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 3-Hydroxy Desloratadine-d4, a crucial deuterated internal standard for pharmacokinetic and metabolic studies of its parent drug, Desloratadine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

3-Hydroxy Desloratadine is the major active metabolite of Desloratadine, a potent, long-acting, non-sedating H1-antihistamine.[1][2] The deuterated analog, this compound, serves as an invaluable internal standard for quantitative analysis in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in determining drug and metabolite concentrations in biological matrices.[3][4] Isotopic labeling with deuterium (B1214612) (²H or D) offers a robust method for creating internal standards due to the mass difference with the unlabeled analyte, without significantly altering the chemical properties.[5][6]

Synthesis of 3-Hydroxy Desloratadine (Non-labeled)

The synthesis of the non-labeled 3-Hydroxy Desloratadine is a multi-step process that serves as the foundation for producing its deuterated counterpart. A reported synthesis initiates from 3-methylpyridine (B133936) and proceeds through twelve steps.[1][2] A summary of this pathway is essential for understanding the subsequent isotopic labeling strategy.

Synthetic Pathway Overview

The synthesis involves the construction of the tricyclic ring system characteristic of Desloratadine, followed by the introduction of the hydroxyl group. Key intermediates and reactions include the formation of a pyridine-N-oxide, a Ritter reaction, and ultimately demethylation to yield the final 3-hydroxy metabolite.[1]

Synthesis_of_3_Hydroxy_Desloratadine 3-Methylpyridine 3-Methylpyridine Intermediate_A Intermediate_A 3-Methylpyridine->Intermediate_A Multiple Steps 3-Methoxy-Desloratadine 3-Methoxy-Desloratadine Intermediate_A->3-Methoxy-Desloratadine Ring Formation 3-Hydroxy_Desloratadine 3-Hydroxy_Desloratadine 3-Methoxy-Desloratadine->3-Hydroxy_Desloratadine Demethylation (BBr3)

Caption: Synthetic pathway for 3-Hydroxy Desloratadine.

Isotopic Labeling: Synthesis of this compound

Based on the structure of 3-Hydroxy Desloratadine, the four hydrogens on the piperidine (B6355638) ring adjacent to the nitrogen atom are susceptible to exchange. A proposed method for the synthesis of this compound is detailed below.

Proposed Synthetic Protocol

This protocol is a hypothetical but chemically sound approach based on established deuterium labeling methodologies.

Step 1: Synthesis of 3-Hydroxy Desloratadine

The non-deuterated 3-Hydroxy Desloratadine is synthesized according to the literature method.[1]

Step 2: Deuterium Labeling via H/D Exchange

The deuterium atoms are introduced onto the piperidine ring of 3-Hydroxy Desloratadine.

  • Reaction: Catalytic Hydrogen-Deuterium Exchange.

  • Reactants: 3-Hydroxy Desloratadine, Deuterium oxide (D₂O) as the deuterium source.

  • Catalyst: A transition metal catalyst such as Palladium on carbon (Pd/C) or a homogeneous iridium complex.[5][8]

  • Solvent: An inert solvent such as dioxane or THF, or the reaction can be run neat in D₂O if solubility permits.

  • Procedure:

    • To a solution of 3-Hydroxy Desloratadine in the chosen solvent, add the catalyst.

    • Add D₂O to the reaction mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon) at a suitable temperature (e.g., 80-100 °C) for a prolonged period (e.g., 24-48 hours) to facilitate the exchange.

    • Monitor the reaction progress and deuterium incorporation by LC-MS.

    • Upon completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC to obtain this compound.

Deuterium_Labeling_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 3-Hydroxy Desloratadine Reaction H/D Exchange Reaction Start->Reaction Reagents D2O, Catalyst (e.g., Pd/C) Reagents->Reaction Monitoring LC-MS Monitoring Reaction->Monitoring Workup Filtration & Evaporation Monitoring->Workup Purification Column Chromatography / Prep-HPLC Workup->Purification Analysis NMR, MS for Isotopic Purity Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: Experimental workflow for deuterium labeling.

Quantitative Data and Characterization

The successful synthesis and purification of this compound require rigorous analytical characterization to confirm its identity, chemical purity, and isotopic enrichment. The following tables summarize typical data for this compound, as compiled from various commercial suppliers.[9][10]

Table 1: Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₉H₁₅D₄ClN₂O[9][10]
Molecular Weight330.84 g/mol [9][10]
AppearanceLight yellow solid[9]
Melting Point>220 °C (dec.)[9]
SolubilityMethanol[9]
Storage-20°C for long-term storage[10]
Table 2: Analytical and Purity Data
ParameterSpecificationReference
Chemical Purity≥98%[9]
Isotopic Purity≥99% (d₄)[9]
Deuterium Contentd₀=0.08%, d₁=0.33%, d₂=0.22%, d₃=1.96%, d₄=97.42%[9]
Analytical Method¹H NMR (CD₃OD), Mass Spectrometry[9]
TLC ConditionsC18; Methanol:Water:Ammonium Hydroxide (8:1:1); Rf=0.50[9]

Conclusion

The synthesis of this compound is a critical process for the development of robust bioanalytical methods essential for drug metabolism and pharmacokinetic studies. This guide has outlined the synthetic strategy for the non-labeled parent compound and presented a detailed, plausible protocol for the introduction of deuterium atoms. The provided quantitative data and analytical specifications serve as a benchmark for the successful synthesis and characterization of this important internal standard. Researchers and drug development professionals can utilize this information to facilitate their own synthetic efforts and analytical method development.

References

The Metabolic Journey of Desloratadine: A Technical Guide to the Formation of 3-Hydroxy Desloratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desloratadine (B1670295), a potent, long-acting, non-sedating H1-receptor antagonist, is the major active metabolite of loratadine. Its clinical efficacy is well-established in the treatment of allergic rhinitis and chronic idiopathic urticaria. The primary metabolic pathway of desloratadine in humans leads to the formation of 3-hydroxy desloratadine, a pharmacologically active metabolite. For many years, the enzymatic process behind this critical transformation remained elusive to in vitro characterization. This technical guide provides an in-depth exploration of the core metabolic conversion of desloratadine to 3-hydroxy desloratadine, detailing the novel enzymatic cascade, summarizing key quantitative data, and outlining the experimental protocols used to elucidate this pathway.

The Core Metabolic Pathway: A Novel Two-Step Enzymatic Process

The formation of 3-hydroxy desloratadine from desloratadine is not a direct hydroxylation reaction as initially presumed. Instead, it involves a sequential two-step enzymatic process, followed by a rapid, non-enzymatic deconjugation[1][2][3]. This discovery resolved a long-standing mystery in the drug's metabolism, as conventional in vitro systems like human liver microsomes (HLM) failed to produce the metabolite without specific supplementation[4].

The pathway is initiated by N-glucuronidation of desloratadine, a reaction catalyzed by the UDP-glucuronosyltransferase enzyme UGT2B10 . This is an obligatory first step[5][6]. The resulting desloratadine-N-glucuronide then serves as the substrate for 3-hydroxylation by the cytochrome P450 enzyme CYP2C8 . The final step is a rapid, non-enzymatic hydrolysis (deconjugation) of the 3-hydroxy desloratadine-N-glucuronide to yield 3-hydroxy desloratadine[1][2][3].

This unique metabolic route explains why early in vitro studies using HLMs with only an NADPH-generating system (to support CYP enzymes) failed to detect the formation of 3-hydroxy desloratadine. The mandatory initial glucuronidation step, requiring the cofactor UDP-glucuronic acid (UDPGA), was the missing link[4][5][6].

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the metabolism of desloratadine to 3-hydroxy desloratadine, including enzyme kinetics, inhibition constants, and human pharmacokinetic parameters.

Table 1: In Vitro Enzyme Kinetics of 3-Hydroxy Desloratadine Formation
ParameterValueIn Vitro SystemReference
Km 1.6 µMCryopreserved Human Hepatocytes (CHHs)[5][6][7][8][9]
Vmax 1.3 pmol/min/million cellsCryopreserved Human Hepatocytes (CHHs)[5][6][7][8][9]
Table 2: Inhibition of Desloratadine Metabolism
InhibitorTarget EnzymeInhibition ValueIn Vitro SystemReference
Gemfibrozil glucuronideCYP2C891% inhibitionCryopreserved Human Hepatocytes (CHHs)[5][6][8][9]
1-Aminobenzotriazole (1-ABT)General P450 inhibitor98% inhibitionCryopreserved Human Hepatocytes (CHHs)[5][6][8][9]
Montelukast, Clopidogrel glucuronide, Repaglinide, CerivastatinCYP2C873-100% inhibitionCryopreserved Human Hepatocytes (CHHs)[5][6][9]
NicotineUGT2B10Complete inhibition (at 1 µM desloratadine)Human Liver Microsomes (HLM) with NADPH and UDPGA[1][3][4][7]
HecogeninUGT1A4No inhibitionHuman Liver Microsomes (HLM) with NADPH and UDPGA[1][3][4][7]
Desloratadine UGT2B10 Ki = 1.3 µM (competitive inhibitor) Human Liver Microsomes (HLM) [1][3][4][7]
Table 3: Human Pharmacokinetic Parameters of Desloratadine and 3-Hydroxy Desloratadine
ParameterDesloratadine3-Hydroxy DesloratadineStudy PopulationReference
Cmax (mean) 3.98 µg/L1.99 µg/LHealthy Adults (n=112)[10][11]
tmax (mean) 3.17 hours4.76 hoursHealthy Adults (n=112)[10][11]
AUC24h (mean) 56.9 µg/Lh32.3 µg/LhHealthy Adults (n=112)[10][11]
t1/2 (mean) 26.8 hours36.0 hoursHealthy Adults (n=112)[10][11]

Experimental Protocols

The elucidation of the desloratadine metabolic pathway relied on a series of meticulously designed in vitro experiments. Below are detailed methodologies for the key experiments.

Formation of 3-Hydroxy Desloratadine in Cryopreserved Human Hepatocytes (CHHs)

This protocol is foundational for observing the formation of 3-hydroxy desloratadine in an integrated metabolic system.

  • Cell Culture: Cryopreserved human hepatocytes are thawed and suspended in appropriate incubation medium (e.g., Williams' Medium E) to a final concentration of 1 million cells/mL.

  • Incubation: Hepatocyte suspensions are pre-incubated at 37°C for a brief period to allow for temperature equilibration.

  • Substrate Addition: Desloratadine, dissolved in a suitable solvent (e.g., DMSO), is added to the hepatocyte suspension to achieve final concentrations ranging from 0.1 to 30 µM for kinetic studies, or at a fixed concentration (e.g., 1 or 10 µM) for inhibition studies.

  • Time Course: Incubations are carried out at 37°C in a humidified incubator, typically with shaking. Aliquots of the cell suspension are collected at various time points (e.g., 0, 30, 60, 120, 240 minutes) to monitor the time course of metabolite formation. For kinetic and inhibition studies, a fixed incubation time (e.g., 2 hours) is often used.[8]

  • Reaction Termination and Sample Preparation: The reaction is terminated by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification. The mixture is then centrifuged to precipitate proteins, and the supernatant is collected for analysis.[8]

  • Analytical Method: The concentrations of desloratadine and 3-hydroxy desloratadine in the supernatant are determined using a validated LC-MS/MS method.[1][8]

Formation of 3-Hydroxy Desloratadine in Human Liver Microsomes (HLMs)

This protocol demonstrates the requirement of both CYP and UGT cofactors for the metabolic conversion.

  • Incubation Mixture Preparation: A typical incubation mixture contains pooled human liver microsomes (e.g., 0.1 to 1 mg/mL protein concentration) in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).[8]

  • Cofactor Addition: The key to this assay is the fortification with both an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP450 activity and UDP-glucuronic acid (UDPGA) to support UGT activity.[4]

  • Substrate Addition: Desloratadine is added to the incubation mixture at the desired concentration (e.g., 1 µM).

  • Incubation: The reaction is initiated by the addition of the cofactors and incubated at 37°C for a specified period (e.g., up to 4 hours).

  • Reaction Termination and Sample Preparation: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard. The mixture is centrifuged, and the supernatant is analyzed.

  • Analytical Method: Quantification of desloratadine and 3-hydroxy desloratadine is performed by LC-MS/MS.

Chemical Inhibition Studies in CHHs

This protocol is used to identify the specific enzymes involved in the metabolic pathway.

  • Hepatocyte Preparation: Cryopreserved human hepatocytes are prepared as described in section 3.1.

  • Inhibitor Pre-incubation: The hepatocyte suspension is pre-incubated with a specific enzyme inhibitor for a defined period before the addition of desloratadine. A panel of inhibitors targeting various CYP and UGT enzymes is typically used (see Table 2 for examples).[12]

  • Substrate Incubation: Following pre-incubation with the inhibitor, desloratadine is added to the mixture, and the incubation proceeds as described in section 3.1.

  • Sample Processing and Analysis: The reaction is terminated, and samples are processed and analyzed by LC-MS/MS to determine the effect of the inhibitor on the formation of 3-hydroxy desloratadine. The results are compared to a control incubation without the inhibitor.

Recombinant Enzyme Assays

These assays confirm the roles of specific enzymes in the metabolic pathway.

  • Incubation with Recombinant UGT2B10: Desloratadine is incubated with recombinant human UGT2B10 in a buffered solution containing UDPGA and magnesium chloride. The formation of desloratadine-N-glucuronide is monitored over time.

  • Incubation with Recombinant CYP2C8:

    • Condition A (without UGT pre-incubation): Desloratadine is incubated with recombinant human CYP2C8 and an NADPH-generating system. The formation of 3-hydroxy desloratadine is monitored. (Note: In this condition, no significant formation is expected).

    • Condition B (with UGT co-incubation): Desloratadine is incubated with a mixture of recombinant UGT2B10 and CYP2C8, along with both UDPGA and an NADPH-generating system. The formation of 3-hydroxy desloratadine is monitored.[4]

  • Sample Processing and Analysis: Reactions are terminated and analyzed by LC-MS/MS to detect the respective metabolites.

Analytical Method: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for sensitive and specific quantification of desloratadine and its metabolites.

  • Sample Preparation: Plasma or in vitro incubation samples are typically prepared by protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1][5][6]

  • Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a gradient or isocratic mobile phase, often consisting of a mixture of acetonitrile, methanol, and an aqueous buffer (e.g., ammonium (B1175870) formate).[1][6]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for desloratadine, 3-hydroxy desloratadine, and their deuterated internal standards.[1][5][6]

    • Desloratadine MRM transition: m/z 311.1 -> m/z 259.2[13]

    • 3-Hydroxy Desloratadine MRM transition: m/z 327.1 -> m/z 275.1[13]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway and a typical experimental workflow.

Desloratadine_Metabolism cluster_pathway Metabolic Pathway of Desloratadine to 3-Hydroxy Desloratadine Desloratadine Desloratadine Desloratadine_N_Glucuronide Desloratadine-N-Glucuronide Desloratadine->Desloratadine_N_Glucuronide UGT2B10 (N-Glucuronidation) Hydroxy_Desloratadine_N_Glucuronide 3-Hydroxy Desloratadine-N-Glucuronide Desloratadine_N_Glucuronide->Hydroxy_Desloratadine_N_Glucuronide CYP2C8 (3-Hydroxylation) Hydroxy_Desloratadine 3-Hydroxy Desloratadine Hydroxy_Desloratadine_N_Glucuronide->Hydroxy_Desloratadine Non-enzymatic Hydrolysis

Caption: Metabolic pathway of desloratadine to 3-hydroxy desloratadine.

Experimental_Workflow cluster_workflow In Vitro Experimental Workflow for Desloratadine Metabolism start Start: Prepare In Vitro System (e.g., CHHs, HLMs) incubation Incubate with Desloratadine (+/- Inhibitors, Cofactors) start->incubation termination Terminate Reaction (e.g., add cold acetonitrile) incubation->termination sample_prep Sample Preparation (Protein Precipitation/Extraction) termination->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis data_analysis Data Analysis (Quantification, Kinetics) analysis->data_analysis end End: Characterize Metabolism data_analysis->end

Caption: General experimental workflow for studying desloratadine metabolism.

Conclusion

The metabolism of desloratadine to 3-hydroxy desloratadine is a fascinating example of a complex, sequential enzymatic pathway that remained a puzzle for many years. The discovery of the obligatory role of UGT2B10-mediated N-glucuronidation prior to CYP2C8-catalyzed hydroxylation has significantly advanced our understanding of this drug's disposition. This technical guide provides a comprehensive overview of this core metabolic pathway, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and professionals in the field of drug metabolism and development. The methodologies and findings presented here are crucial for predicting and interpreting drug-drug interactions, understanding inter-individual variability in drug response, and guiding future research in this area.

References

physical and chemical characteristics of 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical characteristics, experimental protocols, and metabolic pathways of 3-Hydroxy Desloratadine-d4. The information is intended for researchers, scientists, and professionals involved in drug development and analytical research.

Physical and Chemical Characteristics

This compound is the deuterium-labeled form of 3-Hydroxy Desloratadine (B1670295), which is the major active metabolite of the second-generation antihistamine, Desloratadine. The incorporation of deuterium (B1214612) atoms provides a stable isotope-labeled internal standard essential for sensitive and accurate quantification in pharmacokinetic and metabolic studies.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Chemical Formula C₁₉H₁₅D₄ClN₂O[1][2]
Molecular Weight 330.84 g/mol [1][2]
Appearance Light yellow solid[2]
Melting Point >220 °C (decomposes)[2]
Solubility Soluble in Methanol (B129727)[2]
Chemical Purity ≥98%[2]
Isotopic Purity ≥99.1% (d4)[2]
Storage Long-term: -20°C, Short-term: Room Temperature, under inert atmosphere[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.

Synthesis of 3-Hydroxy Desloratadine (and its d4 analogue)

A plausible synthetic route for this compound would follow the principles outlined for the synthesis of the non-deuterated compound, with the introduction of deuterium atoms at the appropriate steps, likely on the piperidine (B6355638) ring of a precursor. A general synthesis of 3-hydroxy desloratadine has been reported, which involves a multi-step process starting from 3-methyl pyridine.[3][4] A key final step in a reported synthesis of 3-hydroxydesloratadine (B129375) involves the deprotection of a methoxy (B1213986) intermediate using boron tribromide (BBr₃) in dichloromethane (B109758) (CH₂Cl₂).[3]

Illustrative Final Deprotection Step: [3]

  • A solution of the 3-methoxy desloratadine precursor (deuterated for the d4 analogue) is prepared in dry dichloromethane and cooled to -20 °C.

  • A solution of boron tribromide in dichloromethane is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by cooling in an ice/salt bath and adding concentrated aqueous ammonia (B1221849) to adjust the pH to 6.

  • The organic layer is separated, and the aqueous layer is extracted with a chloroform/methanol mixture.

  • The combined organic phases are dried over sodium sulfate (B86663) and concentrated under reduced pressure to yield the final product.

Analytical Methods

The quantification of this compound, primarily as an internal standard, is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2.2.1. Sample Preparation: Solid-Phase Extraction (SPE) [5]

  • Precondition a SPEC SCX solid-phase extraction plate with 400 µL of methanol followed by 400 µL of 2% formic acid.

  • Load a 250 µL plasma sample, diluted with 500 µL of 2% formic acid, onto the preconditioned plate under vacuum.

  • Wash the plate sequentially with 400 µL of 2% formic acid solution and then with 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile (B52724):methanol solution.

  • Elute the analyte using two 200 µL aliquots of 4% ammonium (B1175870) hydroxide (B78521) in a 45:45:10 (v/v/v) methanol:acetonitrile:water solution.

  • Dry the eluent under a stream of nitrogen and reconstitute in 150 µL of the mobile phase for LC-MS/MS analysis.

2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis [6][7]

  • Chromatographic Separation:

    • Column: A C18 column, such as a CAPCELL PAK C18 (50 mm x 2.0 mm, 5 µm), is commonly used.[6]

    • Mobile Phase: A typical mobile phase consists of a mixture of 5mM ammonium formate (B1220265) in water, methanol, and acetonitrile (e.g., 50:30:20 v/v/v).[6]

    • Flow Rate: An isocratic flow rate of around 1.0 mL/min can be employed.[7]

  • Mass Spectrometry Detection:

    • Ionization: Positive ion electrospray ionization (ESI) is used.[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection.

    • MRM Transitions:

      • 3-Hydroxy Desloratadine: m/z 327.1 -> m/z 275.1[5][7]

      • This compound (Internal Standard): m/z 331.1 -> m/z 279.1[7]

Metabolic Pathway of Desloratadine

The formation of 3-Hydroxydesloratadine from its parent drug, Desloratadine, is a complex, multi-step process primarily occurring in the liver. It involves an initial glucuronidation step, followed by oxidation, and finally deconjugation.[8][9][10]

Enzymatic Conversion

The metabolic pathway is catalyzed by two key enzymes: UDP-glucuronosyltransferase 2B10 (UGT2B10) and Cytochrome P450 2C8 (CYP2C8).[8][9][10] The process begins with the N-glucuronidation of Desloratadine by UGT2B10. This is followed by 3-hydroxylation of the glucuronidated intermediate by CYP2C8. The final step is a rapid, non-enzymatic hydrolysis of the N-glucuronide to yield 3-Hydroxydesloratadine.[9][10]

Signaling Pathway Diagram

Metabolic Pathway of Desloratadine Desloratadine Desloratadine Desloratadine_Glucuronide Desloratadine N-glucuronide Desloratadine->Desloratadine_Glucuronide N-glucuronidation Hydroxy_Desloratadine_Glucuronide 3-Hydroxy Desloratadine N-glucuronide Desloratadine_Glucuronide->Hydroxy_Desloratadine_Glucuronide 3-hydroxylation Hydroxy_Desloratadine 3-Hydroxy Desloratadine Hydroxy_Desloratadine_Glucuronide->Hydroxy_Desloratadine Hydrolysis UGT2B10 UGT2B10 UGT2B10->Desloratadine_Glucuronide CYP2C8 CYP2C8 CYP2C8->Hydroxy_Desloratadine_Glucuronide Deconjugation Deconjugation (non-enzymatic) Deconjugation->Hydroxy_Desloratadine

Caption: Metabolic conversion of Desloratadine to 3-Hydroxy Desloratadine.

References

Decoding the Certificate of Analysis: A Technical Guide to 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for 3-Hydroxy Desloratadine-d4, a critical isotopically labeled internal standard used in pharmacokinetic and metabolic studies. Understanding the data and methodologies presented in a CoA is paramount for ensuring the accuracy, reproducibility, and validity of research findings in drug development.

Introduction to this compound

3-Hydroxy Desloratadine (B1670295) is the primary active metabolite of Desloratadine, a second-generation antihistamine.[1][2] The deuterated analog, this compound, serves as an ideal internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), to precisely quantify the metabolite in biological samples.[3] Its use corrects for variability during sample preparation and analysis, leading to more accurate and reliable data.

Anatomy of a Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications.[4][5] It is a cornerstone of quality assurance in the pharmaceutical industry. The following sections break down the typical components of a CoA for this compound.

General Information

This section provides fundamental details about the product and the specific batch.

ParameterExample Data
Product Name This compound
Catalogue Number MBS6040101
CAS Number 1246819-99-7
Molecular Formula C₁₉H₁₅D₄ClN₂O
Molecular Weight 330.84 g/mol
Batch/Lot Number As specified on the CoA
Date of Manufacture As specified on the CoA
Retest Date As specified on the CoA
Physicochemical Properties

This section details the physical and chemical characteristics of the compound.

ParameterExample Data
Appearance Light yellow solid
Solubility Methanol
Melting Point >220 °C (decomposes)

Quantitative Analysis and Specifications

This core section of the CoA presents the results of quantitative tests performed to determine the purity and identity of the substance.

TestSpecificationResult
Chemical Purity (by HPLC) ≥ 98%98%
Isotopic Purity (by Mass Spec.) ≥ 98%99.1%
Isotopic Enrichment 97.42% d₄, 1.96% d₃, 0.22% d₂, 0.33% d₁, 0.08% d₀
Identity (by ¹H NMR) Conforms to structureConforms
Identity (by Mass Spec.) Conforms to structureConforms

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of results. The following are typical protocols for the key analyses cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is employed to separate and quantify the main compound from any impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : Cogent Hyper Similars C18™, 5µm, 4.6 x 250mm, or equivalent.[6]

  • Mobile Phase : A mixture of acetonitrile (B52724) and 0.05 M phosphate (B84403) buffer (pH 7.0) in a 70:30 (v/v) ratio.[7]

  • Flow Rate : 1.0 mL/min.[7]

  • Detection : UV at 280 nm.[6]

  • Injection Volume : 20 µL.

  • Procedure : A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time and peak area of the main component are recorded. Purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight of the compound and determines the extent of deuterium (B1214612) incorporation.

  • Instrumentation : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Ionization Mode : Positive ESI.[8]

  • Multiple Reaction Monitoring (MRM) Transition : For 3-Hydroxy Desloratadine, the transition monitored is typically m/z 327.2 → m/z 275.1.[8] For the d4 version, this would be shifted to approximately m/z 331.2 → m/z 279.1.

  • Procedure for Identity : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured to confirm it matches the expected molecular weight.

  • Procedure for Isotopic Purity : A full scan mass spectrum is acquired. The relative intensities of the ions corresponding to the unlabeled (d₀) and deuterated (d₁, d₂, d₃, d₄) species are measured to calculate the isotopic purity and enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR is used to confirm the chemical structure of the molecule.

  • Instrumentation : A 500 MHz NMR spectrometer.[5]

  • Solvent : Deuterated chloroform (B151607) (CDCl₃) or Deuterated Methanol (CD₃OD).[5]

  • Internal Standard : Tetramethylsilane (TMS).[5]

  • Procedure : A small amount of the sample is dissolved in the deuterated solvent with the internal standard. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the proton signals are analyzed to ensure they are consistent with the known structure of 3-Hydroxy Desloratadine.

Visualizing Key Processes

Diagrams are essential for illustrating complex biological and analytical workflows.

cluster_0 Metabolic Pathway of Desloratadine Desloratadine Desloratadine N_Glucuronide Desloratadine N-glucuronide Desloratadine->N_Glucuronide UGT2B10 Hydroxy_N_Glucuronide 3-Hydroxy Desloratadine N-glucuronide N_Glucuronide->Hydroxy_N_Glucuronide CYP2C8 Hydroxy_Desloratadine 3-Hydroxy Desloratadine Hydroxy_N_Glucuronide->Hydroxy_Desloratadine Non-enzymatic Deconjugation cluster_1 Analytical Workflow for this compound CoA start Sample of This compound hplc HPLC Analysis start->hplc ms Mass Spectrometry Analysis start->ms nmr NMR Spectroscopy start->nmr purity Chemical Purity (≥ 98%) hplc->purity identity_ms Identity & Isotopic Purity (Conforms, ≥ 98%) ms->identity_ms identity_nmr Structural Confirmation (Conforms) nmr->identity_nmr coa Certificate of Analysis Generation purity->coa identity_ms->coa identity_nmr->coa

References

The Gold Standard: 3-Hydroxy Desloratadine-d4 in Modern Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic (PK) research, the precision and reliability of bioanalytical methods are paramount. The accurate quantification of drug molecules and their metabolites in biological matrices is the bedrock upon which safety and efficacy assessments are built. This technical guide delves into the critical role of 3-Hydroxy Desloratadine-d4 as a stable isotope-labeled internal standard (SIL-IS) in the pharmacokinetic studies of desloratadine (B1670295), a widely used second-generation antihistamine. For drug development professionals, understanding the principles and practical application of SIL-IS is essential for generating robust, high-quality data that can withstand regulatory scrutiny.

The Imperative for an Internal Standard

Pharmacokinetic studies rely on the measurement of drug concentrations in biological fluids, typically plasma, over time. The analytical techniques used, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations that can compromise the accuracy of results. These variations can arise from multiple sources, including sample preparation, instrument response drift, and matrix effects.

Matrix effects, in particular, pose a significant challenge. Endogenous components of biological samples can co-elute with the analyte of interest and either suppress or enhance its ionization in the mass spectrometer's source, leading to an underestimation or overestimation of its true concentration.

To correct for these potential inaccuracies, an internal standard is introduced into the samples. The ideal internal standard is a compound that behaves chemically and physically identically to the analyte throughout the entire analytical process but is distinguishable by the detector. This is where stable isotope-labeled internal standards, such as this compound, have become the gold standard.

Why this compound is the Ideal Internal Standard

This compound is the deuterated analogue of 3-hydroxy desloratadine, the major active metabolite of desloratadine. By replacing four hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), the mass of the molecule is increased by four atomic mass units. This mass shift allows the mass spectrometer to differentiate between the analyte (3-hydroxy desloratadine) and the internal standard (this compound).

The key advantages of using this compound are:

  • Near-Identical Physicochemical Properties: Due to the negligible chemical difference between protium (B1232500) (¹H) and deuterium (²H), this compound exhibits the same extraction recovery, chromatographic retention time, and ionization efficiency as the non-deuterated analyte.

  • Correction for Matrix Effects: Because it co-elutes with the analyte, this compound experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by matrix effects is effectively normalized. Studies have shown that the use of a deuterated internal standard for desloratadine can lower the matrix effect by up to 80%.[1]

  • Improved Precision and Accuracy: The use of a SIL-IS significantly enhances the precision and accuracy of the bioanalytical method, leading to more reliable pharmacokinetic data.

Quantitative Data Presentation

The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of desloratadine and 3-hydroxy desloratadine using deuterated internal standards.

Table 1: LC-MS/MS Method Parameters for Desloratadine and its Metabolite

ParameterDesloratadine3-Hydroxy DesloratadineInternal Standard(s)
Linearity Range 50.0 - 10000 pg/mL50.0 - 10000 pg/mLDesloratadine-d4, this compound
LC Column Kromasil C18 (150mm x 4.6mm, 5µm)Kromasil C18 (150mm x 4.6mm, 5µm)
Mobile Phase Methanol (B129727):Acetonitrile (60:40 v/v) : 10mM Ammonium (B1175870) formate (B1220265) (70:30 v/v)Methanol:Acetonitrile (60:40 v/v) : 10mM Ammonium formate (70:30 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Ionization Mode Positive Ion Turbo Ion SprayPositive Ion Turbo Ion Spray
MRM Transition m/z 311.10 → 259.20m/z 327.10 → 275.10Desloratadine-d4: m/z 315.20 → 263.20; this compound: m/z 331.10 → 279.10

Data synthesized from a representative validated bioanalytical method.[2]

Table 2: Precision and Accuracy Data for the Quantification of Desloratadine and 3-Hydroxy Desloratadine

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy
Desloratadine LLOQ QC< 5.71< 6.68-6.67 to 5.00
LQC< 5.71< 6.68-6.67 to 5.00
MQC< 5.71< 6.68-6.67 to 5.00
HQC< 5.71< 6.68-6.67 to 5.00
3-Hydroxy Desloratadine LLOQ QC< 5.47< 6.68-7.80 to 2.60
LQC< 5.47< 6.68-7.80 to 2.60
MQC< 5.47< 6.68-7.80 to 2.60
HQC< 5.47< 6.68-7.80 to 2.60

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data represents typical validation results.[2]

Experimental Protocols

A robust and reliable bioanalytical method is crucial for the successful application of this compound in pharmacokinetic studies. Below are detailed methodologies for a typical LC-MS/MS assay.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting: To a 1.5 mL polypropylene (B1209903) tube, add 400 µL of human plasma sample.

  • Internal Standard Spiking: Add 100 µL of the internal standard working solution (containing Desloratadine-d5 or a mixture of deuterated standards like Desloratadine-d4 and this compound) to each plasma sample. Vortex for 5 minutes.

  • Alkalinization: Add 100 µL of 0.1 M NaOH solution and vortex briefly.

  • Extraction: Add 3 mL of extraction solvent (e.g., ethyl acetate:dichloromethane 80:20 v/v). Vortex for 10 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at ambient temperature.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography Method
  • Column: Xbridge C18, 50 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase: Isocratic elution with 10 mM ammonium formate : methanol (20:80, v/v).[3]

  • Flow Rate: 0.7 mL/min.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Run Time: Approximately 3 minutes.

Mass Spectrometry Method
  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[3]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Desloratadine: m/z 311.2 → 259.2.[3]

    • 3-Hydroxy Desloratadine: m/z 327.2 → 275.1.[4]

    • Desloratadine-d5 (IS): m/z 316.2 → 264.3.[3]

    • This compound (IS): m/z 331.10 → 279.10.[2]

Mandatory Visualizations

Logical Relationship: Role of this compound in Bioanalysis

The Central Role of a Stable Isotope-Labeled Internal Standard cluster_sample_prep Sample Preparation cluster_result Final Result Analyte Analyte in Plasma (3-Hydroxy Desloratadine) IS Internal Standard Addition (this compound) Analyte->IS Analyte_IS_Mix Analyte + IS Mixture IS->Analyte_IS_Mix Extraction Extraction (LLE or SPE) LC Chromatographic Separation (Co-elution) Extraction->LC Analyte_IS_Mix->Extraction MS Mass Spectrometric Detection (Differentiation by Mass) LC->MS Data Peak Area Ratio (Analyte / IS) MS->Data Concentration Accurate Concentration (Used for PK Parameters) Data->Concentration Bioanalytical Workflow for Pharmacokinetic Studies cluster_sample_collection 1. Sample Collection cluster_sample_processing 2. Sample Processing cluster_instrumental_analysis 3. Instrumental Analysis cluster_data_analysis 4. Data Analysis Collection Blood Sample Collection (Time-course) Plasma Plasma Separation (Centrifugation) Collection->Plasma Spiking Spike with Internal Standard (this compound) Plasma->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC-MS/MS Injection Evaporation->Injection Detection MRM Detection of Analyte & IS Injection->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration PK Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) Calibration->PK

References

Navigating the Nuances: A Technical Guide to the Preliminary Handling and Storage of 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential preliminary handling and storage procedures for 3-Hydroxy Desloratadine-d4. Adherence to these guidelines is critical for maintaining the isotopic and chemical purity, ensuring the integrity of experimental results in sensitive analytical applications. This document synthesizes available data and established best practices for the handling of deuterated compounds.

Core Principles of Handling and Storage

This compound, a deuterated metabolite of Desloratadine (B1670295), is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies. Its stability is paramount for accurate quantification. The preliminary handling and storage protocols are designed to mitigate degradation and isotopic exchange.

Key considerations include:

  • Temperature: Controlled temperature is the most critical factor in preserving the long-term integrity of the compound.

  • Atmosphere: Exposure to air and moisture can promote degradation.

  • Light: Photodegradation can be a concern for many complex organic molecules.

  • Solvent Selection: The choice of solvent for creating stock solutions can impact stability and the potential for deuterium-hydrogen exchange.

Quantitative Data Summary

While specific, long-term quantitative stability studies for this compound are not extensively published, the following table summarizes the recommended storage conditions and available stability information for the parent compound and related metabolites. These recommendations are based on product information from suppliers and general best practices for deuterated standards.

ParameterConditionRecommended DurationSource/Justification
Solid Compound Storage
Long-Term-20°C, in a tightly sealed container, under an inert atmosphere (e.g., Argon or Nitrogen)For the shelf-life of the product as specified by the manufacturerSupplier recommendations and general best practices for deuterated standards to minimize degradation.[1]
Short-TermRoom Temperature (20-25°C), protected from lightFor brief periods during experimental useSupplier product information sheets suggest short-term stability at room temperature.[2]
Solution Storage (in Methanol)
Stock Solutions (High Concentration)-20°C in amber, sealed vialsUp to 1 month (recommended to re-verify concentration)General practice for deuterated standards. Stability is concentration-dependent.
Working Solutions (Low Concentration)-20°C in amber, sealed vialsPrepare fresh for each analytical runTo minimize the effects of adsorption to container surfaces and potential for degradation at lower concentrations.
Freeze-Thaw Stability (in Plasma)
Desloratadine and 3-OH DesloratadineMultiple freeze-thaw cycles from -20°C or -80°CStable for at least 5 cyclesStudies on the parent compound and its non-deuterated metabolite in plasma indicate good freeze-thaw stability.
Accelerated Stability (Parent Compound)
Desloratadine (Multicomponent Crystal)40°C / 75% Relative HumidityStable for 4 monthsProvides an indication of the parent molecule's robustness under stress conditions.[3]

Experimental Protocols

Detailed experimental protocols for the handling and stability testing of this compound are not publicly available. However, a robust protocol can be designed based on established guidelines for the validation of analytical methods and the handling of deuterated internal standards.

Preparation of Stock and Working Solutions

Objective: To accurately prepare solutions of this compound for use in analytical assays.

Materials:

  • This compound (solid)

  • Anhydrous Methanol (B129727) (LC-MS grade)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of the solid compound.

  • Dissolution: Quantitatively transfer the weighed solid to a volumetric flask. Add a small amount of methanol to dissolve the compound completely.

  • Dilution: Once dissolved, dilute to the mark with methanol. Stopper the flask and mix thoroughly by inverting it multiple times.

  • Storage: Transfer the stock solution to an amber glass vial. Purge the headspace with an inert gas before sealing the cap tightly. Label the vial clearly with the compound name, concentration, solvent, preparation date, and storage conditions.

  • Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent or matrix to the desired concentration. It is recommended to prepare working solutions fresh before each use.

Protocol for Assessing Short-Term Stability

Objective: To evaluate the stability of this compound solutions at room temperature.

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare replicate quality control (QC) samples at low and high concentrations by spiking the stock solution into the intended analytical matrix (e.g., plasma, buffer).

  • Analyze a set of freshly prepared QC samples (T=0) using a validated analytical method (e.g., LC-MS/MS).

  • Store the remaining QC samples at room temperature, protected from light.

  • Analyze the stored QC samples at specified time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Calculate the mean concentration and percentage deviation from the T=0 samples. The compound is considered stable if the deviation is within an acceptable range (typically ±15%).

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the handling and storage of this compound.

Handling_Workflow cluster_receipt Receiving and Initial Storage cluster_prep Solution Preparation cluster_use Experimental Use cluster_disposal Disposal Receipt Receive Compound Initial_Inspection Inspect Container Seal and Integrity Receipt->Initial_Inspection Log_Entry Log Compound Details (Lot#, Date) Initial_Inspection->Log_Entry Long_Term_Storage Transfer to -20°C Storage (Inert Atmosphere) Log_Entry->Long_Term_Storage Equilibrate Equilibrate to Room Temp Long_Term_Storage->Equilibrate Weigh Weigh Solid Compound Equilibrate->Weigh Dissolve Dissolve in Anhydrous Methanol Weigh->Dissolve Dilute Dilute to Final Volume Dissolve->Dilute Store_Stock Store Stock Solution at -20°C (Amber Vial, Inert Gas) Dilute->Store_Stock Prep_Working Prepare Fresh Working Solution Store_Stock->Prep_Working Analysis Analytical Run (e.g., LC-MS/MS) Prep_Working->Analysis Short_Term_Hold Short-term hold at RT (if necessary) Protected from light Prep_Working->Short_Term_Hold Disposal Dispose according to Institutional Guidelines Analysis->Disposal Short_Term_Hold->Analysis

Caption: Workflow for the handling of this compound from receipt to disposal.

Stability_Factors cluster_factors Influencing Factors cluster_mitigation Mitigation Strategies Stability Compound Stability Temperature Temperature Stability->Temperature Light Light Exposure Stability->Light Atmosphere Atmosphere (Oxygen, Moisture) Stability->Atmosphere Solvent Solvent pH and Purity Stability->Solvent Time Storage Duration Stability->Time Low_Temp Low Temperature Storage (-20°C) Temperature->Low_Temp Amber_Vials Use of Amber Vials Light->Amber_Vials Inert_Gas Inert Gas Purging Atmosphere->Inert_Gas Aprotic_Solvent Use of High-Purity Aprotic Solvents Solvent->Aprotic_Solvent Fresh_Prep Fresh Preparation of Working Solutions Time->Fresh_Prep

References

Methodological & Application

Application Note: High-Throughput Analysis of 3-Hydroxy Desloratadine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

[AN001]

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Hydroxy Desloratadine (B1670295), a major active metabolite of Desloratadine, in human plasma. The method utilizes 3-Hydroxy Desloratadine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A streamlined sample preparation procedure followed by a rapid chromatographic separation enables a high-throughput analysis suitable for pharmacokinetic studies and clinical monitoring. The method has been validated according to regulatory guidelines, demonstrating excellent linearity, precision, accuracy, and stability.

Introduction

Desloratadine is a long-acting, non-sedating antihistamine used for the relief of allergy symptoms.[1][2] It is the primary active metabolite of loratadine (B1675096) and is further metabolized in the body to 3-Hydroxy Desloratadine, which also exhibits antihistaminic activity.[3] Accurate measurement of 3-Hydroxy Desloratadine in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[4] LC-MS/MS has become the preferred technique for this analysis due to its high sensitivity, selectivity, and speed.[2][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the reliability of the results.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample + This compound (IS) Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Plasma_Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation UPLC/HPLC Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Analyst Software MS_Detection->Quantification

Figure 1: General experimental workflow for the LC-MS/MS analysis of 3-Hydroxy Desloratadine.

Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-Hydroxy Desloratadine and this compound in methanol (B129727).

  • Working Solutions: Prepare serial dilutions of the 3-Hydroxy Desloratadine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution to a final concentration of 10 ng/mL in a 50:50 methanol and water mixture.

Sample Preparation (Solid-Phase Extraction)
  • To 200 µL of human plasma, add 20 µL of the internal standard spiking solution.

  • Precondition a solid-phase extraction (SPE) cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a solution of 2% formic acid followed by a mixture of acetonitrile (B52724) and methanol.[3]

  • Elute the analyte and internal standard with a solution of 4% ammonium (B1175870) hydroxide (B78521) in a mixture of methanol, acetonitrile, and water.[3]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.[3]

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 (e.g., Xbridge C18, 50 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A 10 mM Ammonium formate (B1220265) in water with 0.2% formic acid[3]
Mobile Phase B 10 mM Ammonium formate in methanol with 0.2% formic acid[3]
Flow Rate 0.7 mL/min[1]
Injection Volume 10 µL
Column Temperature 40°C[1]
Run Time Approximately 3-5 minutes[1][2]

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][2]
Scan Type Multiple Reaction Monitoring (MRM)[2]
MRM Transition (3-Hydroxy Desloratadine) m/z 327.2 → 275.1[3]
MRM Transition (this compound) m/z 331.2 → 279.1 (Predicted)
Ion Spray Voltage 3000 V[2]
Temperature 500°C[2]
Collision Gas Nitrogen[2]

Signaling Pathway Diagram

signaling_pathway cluster_metabolism Metabolic Pathway cluster_analysis Analytical Measurement Loratadine Loratadine Desloratadine Desloratadine (Active Metabolite) Loratadine->Desloratadine Metabolism Hydroxy_Desloratadine 3-Hydroxy Desloratadine (Active Metabolite) Desloratadine->Hydroxy_Desloratadine Metabolism LC_MS_MS LC-MS/MS Quantification Hydroxy_Desloratadine->LC_MS_MS Hydroxy_Desloratadine_d4 This compound (Internal Standard) Hydroxy_Desloratadine_d4->LC_MS_MS

Figure 2: Metabolic pathway of Loratadine and the role of the internal standard.

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and stability.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 0.05 - 10 ng/mL[6]
Correlation Coefficient (r²) ≥ 0.999[1]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[4]
Intra-day Precision (%CV) < 15%[4]
Inter-day Precision (%CV) < 15%[4]
Accuracy (% Bias) Within ±15%[2]
Recovery > 85%[3]

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of 3-Hydroxy Desloratadine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for application in clinical and preclinical studies requiring the measurement of this active metabolite.

References

Protocol for the Quantification of 3-Hydroxy Desloratadine using 3-Hydroxy Desloratadine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the quantitative analysis of 3-Hydroxy Desloratadine (B1670295) in human plasma using 3-Hydroxy Desloratadine-d4 as an internal standard (IS). The method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of Desloratadine and its metabolites.

Introduction

Desloratadine is a long-acting, non-sedating antihistamine and the major active metabolite of loratadine. It is primarily metabolized to 3-Hydroxy Desloratadine, which is also pharmacologically active[1][2]. Accurate quantification of this metabolite is crucial for understanding the pharmacokinetics of Desloratadine. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision[3]. This protocol details a validated method for the simultaneous determination of Desloratadine and 3-Hydroxy Desloratadine in human plasma.

Experimental Protocols

Materials and Reagents
Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-Hydroxy Desloratadine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 3-Hydroxy Desloratadine stock solution in a methanol:water (50:50, v/v) mixture to create calibration curve standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution in the same diluent to a final concentration of 10 ng/mL.

Sample Preparation

Two primary methods for plasma sample extraction are presented below: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Method 1: Solid Phase Extraction (SPE)

  • To 250 µL of human plasma, add the internal standard working solution.

  • Precondition an SPE cartridge with methanol followed by 2% formic acid.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2% formic acid followed by a mixture of acetonitrile and methanol containing 2% formic acid.

  • Elute the analytes with a solution of 4% ammonium hydroxide (B78521) in a methanol:acetonitrile:water mixture.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis[4].

Method 2: Liquid-Liquid Extraction (LLE)

  • To a volume of human plasma, add the internal standard working solution.

  • Add an appropriate volume of ethyl ether and vortex for an extended period.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis[5].

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Instrument-specific optimization is recommended.

ParameterCondition
LC System Agilent, Shimadzu, or equivalent
Column C18 column (e.g., Kromasil C18, 150mm x 4.6mm, 5µm)[6]
Mobile Phase A mixture of Methanol:Acetonitrile (60:40 v/v) and 10mM Ammonium formate (70:30 v/v)[6]
Flow Rate 1.0 mL/min[6]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 40°C)
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 1

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
3-Hydroxy Desloratadine327.10275.10
This compound (IS) 331.10 279.10
Desloratadine311.10259.20
Desloratadine-d4 (IS)315.20263.20

Data sourced from Muppavarapu et al., 2014[6].

Data Presentation

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of 3-Hydroxy Desloratadine.

Table 2: Calibration Curve and Linearity

AnalyteCalibration Range (pg/mL)Correlation Coefficient (r²)
3-Hydroxy Desloratadine50.0 - 10000> 0.99

Data based on a representative study[6].

Table 3: Accuracy and Precision

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
3-Hydroxy DesloratadineLow< 5.10< 6.68-4.00 to 3.75-6.00 to -0.25
Medium< 5.10< 6.68-4.00 to 3.75-6.00 to -0.25
High< 5.10< 6.68-4.00 to 3.75-6.00 to -0.25

Data represents typical validation results[6].

Table 4: Recovery

AnalyteMean Extraction Recovery (%)
3-Hydroxy Desloratadine> 85%
This compound (IS) > 85%

Recovery values can vary based on the extraction method used[4].

Mandatory Visualizations

experimental_workflow plasma Plasma Sample is_addition Add 3-Hydroxy Desloratadine-d4 (IS) plasma->is_addition extraction Sample Extraction (SPE or LLE) is_addition->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition and Processing lcms->data

Caption: Experimental workflow for the quantification of 3-Hydroxy Desloratadine.

signaling_pathway allergen Allergen mast_cell Mast Cell allergen->mast_cell Binds to IgE on histamine_release Histamine Release mast_cell->histamine_release Degranulation leads to h1_receptor H1 Receptor histamine_release->h1_receptor Binds to allergic_symptoms Allergic Symptoms (e.g., sneezing, itching) h1_receptor->allergic_symptoms Activation causes desloratadine Desloratadine desloratadine->block block->h1_receptor Blocks Histamine Binding

Caption: Desloratadine's mechanism of action as an H1 receptor antagonist.

References

Application Note: High-Throughput Analysis of 3-Hydroxy Desloratadine-d4 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desloratadine (B1670295), a potent, long-acting, non-sedating H1-receptor antagonist, is the primary active metabolite of loratadine. It is further metabolized in the body to 3-Hydroxy Desloratadine, which is also pharmacologically active.[1][2] The accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. 3-Hydroxy Desloratadine-d4 is the stable isotope-labeled internal standard (IS) used for the precise quantification of 3-Hydroxy Desloratadine via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

This application note details robust sample preparation techniques for the extraction and analysis of 3-Hydroxy Desloratadine and its deuterated internal standard from human plasma. We present protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by sensitive LC-MS/MS detection.

Sample Preparation Techniques

The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte of interest. The most common methods for 3-Hydroxy Desloratadine analysis are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Solid-Phase Extraction (SPE): SPE offers high selectivity and excellent sample cleanup by utilizing specific interactions between the analyte and a solid sorbent.[1][4] Mixed-mode or ion-exchange sorbents are particularly effective for isolating Desloratadine and its metabolites from complex matrices like plasma.[1][5] This technique generally yields high recovery and minimizes matrix effects.[1]

  • Liquid-Liquid Extraction (LLE): LLE is a classic and effective technique that separates compounds based on their differential solubilities in two immiscible liquid phases. It is a cost-effective method for sample cleanup, and for 3-Hydroxy Desloratadine, solvents like ethyl ether have been used successfully.[4]

  • Protein Precipitation (PPT): While simpler and faster, PPT is a non-selective method that involves adding an organic solvent (e.g., methanol, acetonitrile) to precipitate plasma proteins.[6] This technique may result in less clean extracts and higher matrix effects compared to SPE or LLE.

Quantitative Data Summary

The following table summarizes the performance characteristics of various validated methods for the analysis of Desloratadine and 3-Hydroxy Desloratadine in human plasma.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Reference(s)
Analyte(s) Desloratadine & 3-OH DesloratadineDesloratadine & 3-OH Desloratadine[1][3][4]
Internal Standard(s) Desloratadine-D5, 3-OH Desloratadine-d4Desloratadine-d4, 3-OH Desloratadine-d4[2][3][4]
Linearity Range 100 - 11,000 pg/mL50 - 10,000 pg/mL[2][3]
0.05 - 10 ng/mL0.05 - 6.0 ng/mL[4][7]
Extraction Recovery ~85%Not explicitly stated, but method was successful[1]
Intra-day Precision (%CV) < 5.1%< 5.71%[2][3]
Inter-day Precision (%CV) < 6.68%< 5.47%[2][3]
Intra-day Accuracy 99.9% to 100.4% at LLOQ-7.80% to 2.60%[2][3]
Inter-day Accuracy -6.00% to -0.25%-4.00% to 3.75%[3]
Lower Limit of Quantification (LLOQ) 100 pg/mL50 pg/mL[2][3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on a method using a strong cation exchange (SCX) sorbent for the isolation of Desloratadine and 3-Hydroxy Desloratadine from human plasma.[1]

Materials:

  • Human plasma with EDTA anticoagulant

  • This compound internal standard working solution

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (88%)

  • Ammonium (B1175870) hydroxide (B78521) (28-30%)

  • SPEC SCX 15 mg SPE plate or equivalent

  • Vacuum manifold for SPE

  • Nitrogen evaporator

  • Centrifuge

Methodology:

  • Sample Pre-treatment:

    • Pipette 250 µL of human plasma into a clean microcentrifuge tube.

    • Add the appropriate volume of this compound internal standard solution.

    • Add 500 µL of 2% formic acid in water and vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Place the SPE plate on the vacuum manifold.

    • Condition the wells with 400 µL of methanol.

    • Equilibrate the wells with 400 µL of 2% formic acid in water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE plate.

    • Apply a gentle vacuum (~5 in. Hg) to draw the sample through the sorbent.[1]

  • Washing:

    • Wash the sorbent with 400 µL of 2% formic acid in water.

    • Wash the sorbent with 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol solution.[1]

  • Elution:

    • Elute the analytes with two aliquots of 200 µL of 4% ammonium hydroxide in a 45:45:10 (v/v/v) methanol:acetonitrile:water solution.[1] Collect the eluate in a clean collection plate or tubes.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 150 µL of the mobile phase for LC-MS/MS analysis.[1]

SPE_Workflow cluster_spe Solid-Phase Extraction start Start plasma Plasma Sample (250 µL) start->plasma add_is Add Internal Std. (3-OH Des-d4) plasma->add_is pretreat Pre-treat: Add 2% Formic Acid add_is->pretreat load 3. Load Sample pretreat->load condition 1. Condition (Methanol) equilibrate 2. Equilibrate (2% Formic Acid) wash1 4. Wash 1 (2% Formic Acid) load->wash1 wash2 5. Wash 2 (ACN:MeOH:Formic) wash1->wash2 elute 6. Elute (NH4OH in MeOH:ACN:H2O) wash2->elute dry Evaporate (Nitrogen Stream) elute->dry reconstitute Reconstitute (Mobile Phase) dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze end_node End analyze->end_node LLE_Workflow start Start plasma Plasma Sample + Internal Standard start->plasma add_solvent Add Extraction Solvent (e.g., Ethyl Ether) plasma->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry Evaporate to Dryness (Nitrogen Stream) transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Inject for LC-MS/MS Analysis reconstitute->analyze end_node End analyze->end_node

References

Application Note: High-Throughput Solid-Phase Extraction Protocol for the Quantification of Desloratadine and its Metabolite, 3-Hydroxydesloratadine, in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the simultaneous quantification of Desloratadine (B1670295) and its active metabolite, 3-hydroxydesloratadine (B129375), in human plasma. The described method utilizes a strong cation exchange (SCX) sorbent for efficient sample clean-up and concentration, followed by sensitive analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is ideal for pharmacokinetic, bioequivalence, and clinical studies requiring accurate measurement of these compounds.

Introduction

Desloratadine is a long-acting, non-sedating, second-generation antihistamine and the primary active metabolite of loratadine.[1][2] It is widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria. Desloratadine is metabolized in the body to 3-hydroxydesloratadine, which is also pharmacologically active.[1] Accurate and sensitive quantification of both Desloratadine and 3-hydroxydesloratadine in biological matrices, such as human plasma, is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction (SPE) is a widely used technique for sample preparation in bioanalysis as it provides excellent sample clean-up, reduces matrix effects, and allows for the concentration of analytes, leading to improved sensitivity and reproducibility.[2][3] This application note provides a detailed SPE protocol using a strong cation exchange mechanism, followed by LC-MS/MS analysis for the simultaneous determination of Desloratadine and 3-hydroxydesloratadine in human plasma.

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma_sample 250 µL Human Plasma dilution Dilute with 500 µL 2% Formic Acid plasma_sample->dilution loading Load Sample dilution->loading conditioning Conditioning: 1. 400 µL Methanol (B129727) 2. 400 µL 2% Formic Acid conditioning->loading washing Washing: 1. 400 µL 2% Formic Acid 2. 400 µL 2% Formic Acid in Acetonitrile:Methanol (70:30) loading->washing elution Elution: 2 x 200 µL 4% Ammonium (B1175870) Hydroxide (B78521) in Methanol:Acetonitrile:Water (45:45:10) washing->elution drying Dry Eluent under Nitrogen elution->drying reconstitution Reconstitute in 150 µL Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Figure 1: Solid-Phase Extraction Workflow for Desloratadine and 3-Hydroxydesloratadine.

Materials and Reagents

  • Desloratadine and 3-hydroxydesloratadine reference standards

  • Deuterated internal standards (e.g., [2H4]Desloratadine and [2H4]3-OH desloratadine) are recommended for improved accuracy.[4]

  • Human plasma with EDTA as anticoagulant

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Water (deionized or Milli-Q)

  • SPEC® SCX 15 mg solid-phase extraction plate or equivalent strong cation exchange cartridges.[1]

Equipment

  • Solid-phase extraction vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., Sciex API 3000 or equivalent)[1]

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Prepare stock solutions of Desloratadine, 3-hydroxydesloratadine, and the internal standard(s) in methanol.

  • Prepare working solutions by diluting the stock solutions with an appropriate solvent (e.g., 50:50 methanol:water).

  • Spike blank human plasma with the working solutions to prepare calibration standards and quality control samples at various concentrations.

Sample Preparation
  • Thaw plasma samples at room temperature.

  • To a 250 µL aliquot of plasma, add the internal standard solution.

  • Add 500 µL of 2% formic acid solution to the plasma sample.[1]

  • Vortex mix for 30 seconds.

  • Centrifuge the samples if necessary to pellet any precipitated proteins.

Solid-Phase Extraction (SPE) Protocol

The following protocol is based on the use of a SPEC® SCX 15 mg SPE plate.[1]

  • Conditioning:

    • Add 400 µL of methanol to each well of the SPE plate.

    • Apply vacuum to pull the solvent through.

    • Add 400 µL of 2% formic acid to each well.

    • Apply vacuum to pull the solvent through.

  • Loading:

    • Load the entire pre-treated plasma sample (approximately 750 µL) onto the conditioned SPE plate.

    • Apply a gentle vacuum (e.g., ~5 in. Hg) to slowly draw the sample through the sorbent.[1]

  • Washing:

    • Wash the sorbent with 400 µL of 2% formic acid solution.

    • Apply vacuum to pull the solvent through.

    • Wash the sorbent with 400 µL of 2% formic acid in acetonitrile:methanol (70:30, v/v).[1]

    • Apply vacuum to pull the solvent through.

    • Dry the sorbent under high vacuum for approximately 5 minutes.

  • Elution:

    • Place a clean collection plate inside the vacuum manifold.

    • Add 200 µL of 4% ammonium hydroxide in methanol:acetonitrile:water (45:45:10, v/v/v) to each well.

    • Allow the solvent to soak the sorbent for 30 seconds before applying a gentle vacuum to elute the analytes.

    • Repeat the elution step with a second 200 µL aliquot of the elution solvent.[1]

Post-Extraction
  • Dry the eluent under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 150 µL of the initial mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. Method optimization is recommended for different systems.

ParameterCondition
HPLC Column C18, 50 x 2.0 mm, 5 µm
Mobile Phase A 10 mM ammonium formate in water with 0.2% formic acid[1]
Mobile Phase B 10 mM ammonium formate in methanol with 0.2% formic acid[1]
Flow Rate 250 µL/min[1]
Injection Volume 15 µL[2]
Gradient 20-90% Mobile Phase B over 3.5 minutes[1]
Ionization Mode Positive Ion Electrospray (ESI+)
MS/MS Transitions Desloratadine: m/z 311.2 → 259.1[1] 3-hydroxydesloratadine: m/z 327.2 → 275.1[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of various SPE-LC-MS/MS methods for the analysis of Desloratadine and its metabolite.

AnalyteRecovery (%)LLOQ (pg/mL)Linearity Range (pg/mL)Reference
Desloratadine 851000 (1 ng/mL)1000 - 10000[1]
3-Hydroxydesloratadine 851000 (1 ng/mL)1000 - 10000[1]
Desloratadine 74.6100100 - 11000[2]
3-Hydroxydesloratadine 69.3100100 - 11000[2]
Desloratadine -2525 - 10000[4]
3-Hydroxydesloratadine -2525 - 10000[4]

LLOQ: Lower Limit of Quantification

Discussion

The presented solid-phase extraction protocol utilizing a strong cation exchange sorbent provides a highly effective method for the isolation of Desloratadine and 3-hydroxydesloratadine from human plasma.[1] The acidic sample loading conditions ensure that the basic analytes are positively charged and retained on the SCX sorbent. The subsequent washing steps effectively remove endogenous interferences, while the basic elution solvent neutralizes the analytes, allowing for their release from the sorbent.

The method demonstrates good recovery, with reported efficiencies of up to 85% for both analytes.[1] Furthermore, the use of SPE coupled with LC-MS/MS allows for excellent sensitivity, with lower limits of quantification reaching as low as 25 pg/mL.[4] The described protocol is robust and can be adapted for high-throughput analysis using 96-well SPE plates, making it suitable for large-scale clinical studies.

Conclusion

This application note provides a detailed and reliable solid-phase extraction protocol for the simultaneous quantification of Desloratadine and its active metabolite, 3-hydroxydesloratadine, in human plasma. The method is sensitive, robust, and suitable for high-throughput applications in a drug development or clinical research setting.

References

Application Note: UPLC-MS/MS Quantification of Desloratadine in Human Plasma Using 3-Hydroxy Desloratadine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desloratadine (B1670295) is a long-acting, non-sedating, selective peripheral H1 receptor antagonist used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. It is the active metabolite of loratadine. The major active metabolite of Desloratadine is 3-hydroxydesloratadine.[1][2] Accurate and sensitive quantification of Desloratadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Desloratadine in human plasma. The method utilizes 3-Hydroxy Desloratadine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.

Principle

This method employs a liquid-liquid extraction (LLE) procedure for sample preparation to isolate Desloratadine and the internal standard from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column using a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

Experimental Protocols

Materials and Reagents
Instrumentation
  • UPLC System (e.g., Waters ACQUITY UPLC or equivalent)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent)

  • Analytical Balance

  • Centrifuge

  • Nitrogen Evaporator

Preparation of Solutions
  • Stock Solutions (100 µg/mL):

    • Prepare a stock solution of Desloratadine by dissolving the reference standard in methanol.

    • Prepare a stock solution of this compound in methanol.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Desloratadine stock solution with a 50:50 mixture of methanol and water to create calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (10 ng/mL):

    • Dilute the this compound stock solution with methanol.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the 10 ng/mL this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 1.0 mL of extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane, 80:20 v/v).[3]

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC Parameters:

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time Approximately 2.5 minutes[3]
Gradient Program 0-0.5 min (10% B), 0.5-1.5 min (10-90% B), 1.5-2.0 min (90% B), 2.0-2.1 min (90-10% B), 2.1-2.5 min (10% B)

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Desloratadine: m/z 311.2 → 259.2[3]This compound (IS): m/z 331.1 → 279.1[4]
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 20 psi
Collision Gas 6 psi
Nebulizer Gas 50 psi
Heater Gas 50 psi

Data Presentation

Table 1: Calibration Curve for Desloratadine Quantification

Concentration (pg/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
50Example Value98.54.2
100Example Value101.23.5
500Example Value99.82.8
1000Example Value100.52.1
2500Example Value99.11.9
5000Example Value100.91.5
10000Example Value99.51.8

Note: The linear range for Desloratadine quantification is typically established from 50.0 pg/mL to 10000 pg/mL.[4]

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ50< 5.71-6.67 to 5.00< 6.68-6.00 to -0.25
Low150< 5.71-6.67 to 5.00< 6.68-6.00 to -0.25
Medium4000< 5.47-7.80 to 2.60< 5.10-4.00 to 3.75
High8000< 5.47-7.80 to 2.60< 5.10-4.00 to 3.75

Note: The intra- and inter-day precision and accuracy were reported to be within these ranges in a similar study.[4]

Table 3: Recovery and Matrix Effect

AnalyteLow QC Recovery (%)Medium QC Recovery (%)High QC Recovery (%)Mean Recovery (%)Matrix Effect (%)
DesloratadineExample ValueExample ValueExample Value~74.6< 15

Note: The mean recovery for Desloratadine was reported to be approximately 74.6% in a study using a similar extraction method.[2]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 1. Plasma Sample (200 µL) add_is 2. Add Internal Standard (this compound) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_solvent 4. Add Extraction Solvent vortex1->add_solvent vortex2 5. Vortex add_solvent->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant evaporate 8. Evaporate to Dryness supernatant->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute injection 10. Inject into UPLC System reconstitute->injection separation 11. Chromatographic Separation (C18 Column) injection->separation detection 12. MS/MS Detection (MRM Mode) separation->detection quantification 13. Data Quantification detection->quantification

References

Application Notes & Protocols for a Pharmacokinetic Study Utilizing 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desloratadine (B1670295) is a long-acting, non-sedating, second-generation antihistamine used to treat allergies.[1] It is the primary active metabolite of loratadine.[1][2] Upon administration, desloratadine is extensively metabolized in the liver to its main active metabolite, 3-Hydroxy Desloratadine, which is then inactivated by glucuronidation.[3] Understanding the pharmacokinetic (PK) profile of both desloratadine and its active metabolite is crucial for determining the drug's efficacy and safety.

Pharmacokinetic studies rely on accurate and precise quantification of drug concentrations in biological matrices.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[4] To ensure the reliability of LC-MS/MS data, the use of a stable isotope-labeled internal standard (SIL-IS) is essential.[4][5] A SIL-IS, such as 3-Hydroxy Desloratadine-d4, is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.[5][6] This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise results.[7][8]

These application notes provide a detailed protocol for a pharmacokinetic study designed to quantify 3-Hydroxy Desloratadine in a biological matrix using this compound as an internal standard.

Metabolic Pathway of Desloratadine

Desloratadine undergoes a three-step metabolic conversion to 3-Hydroxydesloratadine (B129375) in individuals with normal metabolism.[9] The process begins with N-glucuronidation of desloratadine by the enzyme UGT2B10.[9] This is followed by 3-hydroxylation of the desloratadine N-glucuronide by CYP2C8.[9] The final step is a non-enzymatic deconjugation to form 3-Hydroxydesloratadine.[9]

Desloratadine Metabolism Desloratadine Desloratadine N_Glucuronide Desloratadine N-Glucuronide Desloratadine->N_Glucuronide UGT2B10 Hydroxy_N_Glucuronide 3-Hydroxydesloratadine N-Glucuronide N_Glucuronide->Hydroxy_N_Glucuronide CYP2C8 Hydroxy_Desloratadine 3-Hydroxydesloratadine Hydroxy_N_Glucuronide->Hydroxy_Desloratadine Non-enzymatic deconjugation

Metabolic conversion of Desloratadine.

Experimental Design and Workflow

A typical pharmacokinetic study involves the administration of a drug to subjects, followed by the collection of biological samples (e.g., plasma) at various time points. These samples are then processed and analyzed to determine the drug concentration over time.

Pharmacokinetic Study Workflow cluster_study Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Subject_Dosing Subject Dosing with Desloratadine Sample_Collection Timed Biological Sample Collection (e.g., Plasma) Subject_Dosing->Sample_Collection Sample_Preparation Sample Preparation (Protein Precipitation & Addition of IS) Sample_Collection->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing PK_Parameter_Calculation Calculation of Pharmacokinetic Parameters Data_Processing->PK_Parameter_Calculation

Pharmacokinetic study workflow.

Detailed Experimental Protocols

Materials and Reagents
  • 3-Hydroxy Desloratadine (Analyte)

  • This compound (Internal Standard)[6]

  • Human Plasma (with K2EDTA as anticoagulant)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-Hydroxy Desloratadine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 3-Hydroxy Desloratadine stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, QCs, and study samples.

  • Add 50 µL of the appropriate working standard solution (or blank matrix for the blank sample) to the corresponding tubes.

  • Add 100 µL of plasma to each tube.

  • Add 20 µL of the internal standard working solution to all tubes except the blank sample (add 20 µL of the 50:50 methanol:water mixture instead).

  • Vortex each tube for 30 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A system capable of delivering accurate and precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[10]

  • Analytical Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 3-Hydroxy Desloratadine: Precursor Ion > Product Ion (e.g., m/z 327.1 > 275.1)[11][12]

    • This compound: Precursor Ion > Product Ion (e.g., m/z 331.1 > 279.1)[11]

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

Calibration StandardNominal Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
CS10.10.0120.105105.0
CS20.20.0250.208104.0
CS30.50.0600.501100.2
CS41.00.1221.015101.5
CS52.50.3052.540101.6
CS65.00.6105.080101.6
CS710.01.2159.99599.9
CS820.02.45020.010100.1
Quality Control Samples

QC samples are prepared at low, medium, and high concentrations to assess the precision and accuracy of the analytical method.

QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL) (n=6)Precision (%CV)Accuracy (%)
LLOQ QC0.10.1034.5103.0
Low QC0.30.3053.8101.7
Mid QC4.04.0802.5102.0
High QC16.015.8902.199.3
Pharmacokinetic Parameters

Following the analysis of study samples, key pharmacokinetic parameters are calculated.

Subject IDCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)AUC (0-inf) (ng·hr/mL)t½ (hr)
00115.84.0185.3190.128.5
00214.94.5178.9184.229.1
00316.54.0192.1198.527.9
Mean 15.7 4.2 185.4 190.9 28.5
SD 0.8 0.3 6.6 7.2 0.6
%CV 5.1 7.1 3.6 3.8 2.1
  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

  • AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

  • t½: Elimination half-life.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 3-Hydroxy Desloratadine in pharmacokinetic studies. The detailed protocols and data presentation guidelines outlined in these application notes are intended to assist researchers in designing and executing high-quality bioanalytical studies to support drug development programs. The accuracy and precision of the data generated are paramount for making informed decisions regarding the safety and efficacy of desloratadine.

References

Application Notes & Protocols for a Bioequivalence Study of Desloratadine Using 3-Hydroxy Desloratadine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a bioequivalence study of a generic Desloratadine (B1670295) product against a reference product. The protocol outlines the study design, subject selection, analytical methodology, and pharmacokinetic analysis required to demonstrate bioequivalence in accordance with regulatory standards. The use of 3-Hydroxy Desloratadine-d4 as a deuterated internal standard for the quantification of the active metabolite, 3-Hydroxy Desloratadine, is a key feature of the described analytical method.

Introduction

Desloratadine is a long-acting, non-sedating, selective peripheral histamine (B1213489) H1-receptor antagonist. It is the active metabolite of loratadine.[1][2] Following oral administration, Desloratadine is metabolized to its major active metabolite, 3-Hydroxy Desloratadine.[1][3] To obtain approval for a generic version of a Desloratadine product, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a bioequivalence study to demonstrate that the generic product is comparable to the reference listed drug in terms of rate and extent of absorption.[4][5]

This protocol details a bioequivalence study designed to compare a test formulation of Desloratadine with a reference formulation. The study will measure the plasma concentrations of both Desloratadine and its active metabolite, 3-Hydroxy Desloratadine.[6] For the accurate quantification of 3-Hydroxy Desloratadine, a stable isotope-labeled internal standard, this compound, will be utilized.[7]

Study Design and Conduct

The bioequivalence of Desloratadine tablets is typically assessed in a single-dose, two-period, two-sequence, crossover study in healthy adult subjects under fasting conditions.[6][8]

Key Study Design Parameters:

ParameterRecommendation
Study Design Single-dose, randomized, two-period, two-sequence, crossover
Study Population Healthy male and non-pregnant, non-lactating female subjects
Number of Subjects Sufficient to ensure adequate statistical power (typically 24-36)
Treatments Test Product: Generic Desloratadine (e.g., 5 mg tablet) Reference Product: Reference Listed Drug (e.g., 5 mg tablet)
Washout Period A washout period of at least 14 days should separate each treatment period due to the long elimination half-life of Desloratadine.[6][9]
Blood Sampling Blood samples should be collected pre-dose and at appropriate intervals post-dose to adequately characterize the pharmacokinetic profile of both Desloratadine and 3-Hydroxy Desloratadine. A suggested sampling schedule is up to 72 hours post-dose.[7][10]
Analytes to be Measured Desloratadine and 3-Hydroxy Desloratadine in plasma.[6]

A diagram illustrating the experimental workflow is provided below.

Caption: Workflow of a typical bioequivalence study.

Bioanalytical Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the simultaneous quantification of Desloratadine and 3-Hydroxy Desloratadine in human plasma.[11][12]

Sample Preparation

Solid-phase extraction (SPE) is a robust method for extracting Desloratadine and 3-Hydroxy Desloratadine from plasma.[13]

Protocol for Solid-Phase Extraction:

  • Precondition an SPE plate (e.g., SPEC SCX 15 mg) with 400 µL of methanol (B129727), followed by 400 µL of 2% formic acid.[13]

  • Dilute a 250 µL plasma sample with 500 µL of 2% formic acid. This sample should be spiked with the internal standards (Desloratadine-d5 and this compound).

  • Load the diluted sample onto the preconditioned SPE plate under a vacuum.[13]

  • Wash the plate sequentially with 400 µL of 2% formic acid, followed by 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol solution.[13]

  • Elute the analytes with two 200 µL aliquots of 4% ammonium (B1175870) hydroxide (B78521) in a 45:45:10 (v/v/v) methanol:acetonitrile:water solution.[13]

  • Dry the eluent under a stream of nitrogen.

  • Reconstitute the dried residue in 150 µL of the mobile phase for LC-MS/MS analysis.[13]

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions for the analysis of Desloratadine and 3-Hydroxy Desloratadine.

ParameterCondition
LC Column C18 column (e.g., 2 x 50 mm)[13]
Mobile Phase A 10 mM ammonium formate (B1220265) in methanol with 0.2% formic acid[13]
Mobile Phase B 10 mM ammonium formate in water with 0.2% formic acid[13]
Flow Rate 250 µL/min[13]
Gradient 20-90% Mobile Phase A over 3.5 minutes[13]
Injection Volume 15 µL[14]
Ionization Mode Positive Ion Electrospray (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Desloratadine311.2259.1[13]
3-Hydroxy Desloratadine327.2275.1[13]
Desloratadine-d5 (IS)316.2264.3[14]
This compound (IS)331.3279.3[7]

A diagram illustrating the signaling pathway from drug administration to bioanalytical detection is provided below.

Signaling_Pathway cluster_in_vivo In Vivo Processes cluster_in_vitro In Vitro Bioanalysis admin Oral Administration of Desloratadine absorb Absorption into Systemic Circulation admin->absorb des Desloratadine (Parent Drug) absorb->des metab Hepatic Metabolism oh_des 3-Hydroxy Desloratadine (Active Metabolite) metab->oh_des des->metab plasma Plasma Sample Collection des->plasma oh_des->plasma spe Solid-Phase Extraction plasma->spe lcms LC-MS/MS Quantification spe->lcms data Concentration Data (Desloratadine & 3-OH Desloratadine) lcms->data

Caption: Pathway from drug administration to analysis.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters for both Desloratadine and 3-Hydroxy Desloratadine will be calculated from the plasma concentration-time data for each subject.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration
AUC0-t Area under the plasma concentration-time curve from time zero to the last quantifiable concentration
AUC0-inf Area under the plasma concentration-time curve from time zero extrapolated to infinity
Tmax Time to reach Cmax
t1/2 Elimination half-life

Pharmacokinetic Data for Desloratadine and 3-Hydroxy Desloratadine:

ParameterDesloratadine3-Hydroxy Desloratadine
Mean Cmax 3.98 µg/L1.99 µg/L
Mean Tmax 3.17 hours4.76 hours
Mean AUC0-24h 56.9 µg/Lh32.3 µg/Lh
Mean Half-life (t1/2) 26.8 hours36 hours
Data from a study with a 5mg daily dose for 10 days.[15]

Statistical Analysis:

The primary pharmacokinetic parameters for bioequivalence assessment are Cmax and AUC.[4][5] These parameters will be log-transformed prior to statistical analysis. An analysis of variance (ANOVA) will be performed to assess the effects of formulation, period, sequence, and subject.

The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for the log-transformed Cmax, AUC0-t, and AUC0-inf for Desloratadine must be within the acceptance range of 80.00% to 125.00%.[10][16] Data for the 3-Hydroxy Desloratadine metabolite should be submitted as supportive evidence of a comparable therapeutic outcome.[6]

A diagram illustrating the logical relationship in bioequivalence assessment is provided below.

Bioequivalence_Logic pk_data Calculate Pharmacokinetic Parameters (Cmax, AUC) log_trans Log-Transform Cmax and AUC Data pk_data->log_trans anova Perform ANOVA log_trans->anova ci_calc Calculate 90% Confidence Intervals for Geometric Mean Ratios anova->ci_calc decision Compare 90% CI to Acceptance Range (80.00% - 125.00%) ci_calc->decision bioequivalent Bioequivalent decision->bioequivalent Within Range not_bioequivalent Not Bioequivalent decision->not_bioequivalent Outside Range

Caption: Decision logic for bioequivalence assessment.

Conclusion

The successful execution of this bioequivalence study protocol, including the validated bioanalytical method for Desloratadine and 3-Hydroxy Desloratadine using their respective deuterated internal standards, will provide the necessary data to demonstrate the bioequivalence of a generic Desloratadine product. Adherence to regulatory guidelines from agencies like the FDA and EMA is crucial for the acceptance of the study data for generic drug approval.[4][5]

References

Application Note: Optimization of MRM Transitions for 3-Hydroxy Desloratadine-d4 using Triple Quadrupole Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the optimization of Multiple Reaction Monitoring (MRM) transitions for the deuterated internal standard, 3-Hydroxy Desloratadine-d4. This procedure is critical for developing sensitive, specific, and robust quantitative bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

3-Hydroxy Desloratadine is the major active metabolite of Desloratadine, a potent and long-acting H1-antihistamine. In quantitative bioanalysis, stable isotope-labeled internal standards, such as this compound, are essential for correcting for matrix effects and variability in sample processing and instrument response. To achieve the highest level of accuracy and precision, it is imperative to optimize the mass spectrometry parameters for the specific MRM transitions of the analyte and its internal standard. This application note outlines a systematic approach to optimize the declustering potential (DP) and collision energy (CE) for this compound.

Recommended Mass Spectrometry Parameters

The following table summarizes the known and starting parameters for the MRM transition of this compound. The mass transition has been previously reported, and the initial DP and CE values are based on those optimized for the structurally similar compound, Desloratadine, which provide a strong starting point for optimization.

ParameterValueSource
Precursor Ion (Q1)m/z 331.10[1]
Product Ion (Q3)m/z 279.10[1]
PolarityPositive[1]
Starting Declustering Potential (DP)60 V[2]
Starting Collision Energy (CE)30 V[2]
Starting Entrance Potential (EP)10 V[2]
Starting Collision Cell Exit Potential (CXP)15 V[2]

Experimental Protocols

This section details the methodologies for optimizing the MRM transition for this compound.

Materials and Reagents
  • This compound reference standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

Sample Preparation

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock solution, prepare a working solution at a concentration of 1 µg/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Infusion and Initial Signal Verification
  • Set up the mass spectrometer in positive ionization mode.

  • Directly infuse the 1 µg/mL working solution of this compound into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Perform a full scan in Q1 to confirm the presence and intensity of the precursor ion at m/z 331.10.

  • Perform a product ion scan by selecting the precursor ion (m/z 331.10) in Q1 and scanning Q3 to confirm the presence of the product ion at m/z 279.10.

Declustering Potential (DP) Optimization
  • Set the mass spectrometer to MRM mode, monitoring the transition m/z 331.10 → 279.10.

  • Use a fixed, moderate collision energy (e.g., the starting CE of 30 V).

  • Create a series of experiments where the DP is ramped across a relevant range (e.g., 20 V to 150 V in 10 V increments).

  • Continuously infuse the working solution and record the signal intensity for each DP value.

  • Plot the signal intensity as a function of the DP. The optimal DP is the value that yields the highest signal intensity.

Collision Energy (CE) Optimization
  • Set the DP to the optimal value determined in the previous step.

  • Create a series of experiments where the CE is ramped across a suitable range (e.g., 10 V to 60 V in 2 V or 5 V increments).

  • Continuously infuse the working solution and record the signal intensity for each CE value.

  • Plot the signal intensity as a function of the CE. The optimal CE is the value that produces the maximum product ion intensity.

Data Presentation

The results of the optimization experiments should be tabulated for clear comparison.

Table 1: Declustering Potential (DP) Optimization Data

Declustering Potential (V)Signal Intensity (cps)
20Enter Data
30Enter Data
40Enter Data
50Enter Data
60 (Example Optimum) Enter Max Data
70Enter Data
80Enter Data
......
150Enter Data

Table 2: Collision Energy (CE) Optimization Data

Collision Energy (V)Signal Intensity (cps)
10Enter Data
15Enter Data
20Enter Data
25Enter Data
30 (Example Optimum) Enter Max Data
35Enter Data
40Enter Data
......
60Enter Data

Visualizations

Experimental Workflow

MRM_Optimization_Workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_analysis Data Analysis A Prepare 1 µg/mL 3-OH Desloratadine-d4 Working Solution B Infuse Solution into Mass Spectrometer A->B C Optimize DP (Vary Voltage, Fixed CE) B->C D Optimize CE (Vary Voltage, Fixed Optimal DP) B->D E Record Signal Intensity C->E D->E F Plot Intensity vs. Parameter Value E->F G Determine Optimal Values F->G

Caption: Workflow for MRM transition optimization.

Logical Relationship of Optimized Parameters

Signaling_Pathway cluster_source Ion Source cluster_ms Mass Spectrometer Analyte_Solution 3-OH Desloratadine-d4 Solution ESI Electrospray Ionization Analyte_Solution->ESI Precursor_Ion Precursor Ion [M+H]+ m/z 331.10 ESI->Precursor_Ion Ion Transfer Fragmentation Collision-Induced Dissociation Precursor_Ion->Fragmentation Q1 Selection DP_Optimization Optimal DP DP_Optimization->Precursor_Ion Desolvation Enhancement CE_Optimization Optimal CE CE_Optimization->Fragmentation Fragmentation Control Product_Ion Product Ion m/z 279.10 Fragmentation->Product_Ion Q2 Fragmentation Detector Detector Product_Ion->Detector Q3 Selection & Detection

Caption: Key parameter influence in the MS system.

Conclusion

The optimization of MRM transition parameters, specifically declustering potential and collision energy, is a foundational step in the development of a robust and sensitive quantitative LC-MS/MS method. By following the systematic approach outlined in this application note, researchers can confidently establish the optimal conditions for the analysis of this compound, ensuring high-quality data in pharmacokinetic and other drug development studies.

References

Application Note and Protocol: Preparation of Calibration Curves for the Quantification of 3-Hydroxy Desloratadine using 3-Hydroxy Desloratadine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desloratadine (B1670295), a potent and long-acting tricyclic histamine (B1213489) H1 receptor antagonist, is the active metabolite of loratadine. It is further metabolized in the body to 3-Hydroxy Desloratadine, which is also pharmacologically active.[1][2] Accurate quantification of 3-Hydroxy Desloratadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3] The use of a stable isotope-labeled internal standard, such as 3-Hydroxy Desloratadine-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The deuterated analog co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[5][6]

This document provides a detailed protocol for the preparation of calibration curves and quality control (QC) samples for the quantification of 3-Hydroxy Desloratadine in a biological matrix (e.g., human plasma) using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • 3-Hydroxy Desloratadine (Analyte)

  • This compound (Internal Standard, IS)[4]

  • LC-MS/MS grade Methanol (B129727)

  • LC-MS/MS grade Acetonitrile (B52724)

  • LC-MS/MS grade Water

  • Formic Acid (or Ammonium Formate)

  • Control biological matrix (e.g., Human Plasma, K2-EDTA)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Microcentrifuge tubes

Preparation of Stock and Working Solutions

2.2.1. Analyte Stock and Intermediate Solutions

  • Primary Stock Solution (S1) of 3-Hydroxy Desloratadine (100 µg/mL):

    • Accurately weigh approximately 1 mg of 3-Hydroxy Desloratadine reference standard.

    • Dissolve in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.

    • Store at -20°C or below.[5]

  • Secondary Stock Solution (S2) (10 µg/mL):

    • Transfer 1 mL of the Primary Stock Solution (S1) into a 10 mL volumetric flask.

    • Dilute to volume with methanol.

  • Working Stock Solution (S3) (1 µg/mL):

    • Transfer 1 mL of the Secondary Stock Solution (S2) into a 10 mL volumetric flask.

    • Dilute to volume with 50:50 (v/v) methanol:water.

2.2.2. Internal Standard (IS) Working Solution

  • Primary IS Stock Solution (IS-S1) of this compound (100 µg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in methanol in a 10 mL volumetric flask.

    • Store at -20°C or below.

  • IS Working Solution (IS-WS) (e.g., 10 ng/mL):

    • Perform serial dilutions of the Primary IS Stock Solution (IS-S1) with 50:50 (v/v) methanol:water to achieve a final concentration that provides an appropriate and stable response in the mass spectrometer. The final concentration will depend on instrument sensitivity.

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

Calibration standards and QC samples are prepared by spiking the control biological matrix with known concentrations of the analyte.

  • Serial Dilutions for Spiking Solutions:

    • From the Working Stock Solution (S3), prepare a series of spiking solutions in 50:50 (v/v) methanol:water to cover the desired calibration range.

  • Spiking into Matrix:

    • For each calibration standard and QC level, add a small volume (e.g., 10-20 µL) of the corresponding spiking solution to a pre-aliquoted volume of the control biological matrix (e.g., 190-180 µL) to achieve the final target concentrations.

    • The final volume of the added spiking solution should not exceed 5-10% of the matrix volume to avoid altering the matrix composition significantly.

    • Vortex each standard and QC sample to ensure homogeneity.

Sample Preparation (Protein Precipitation Example)

Protein precipitation is a common and straightforward method for sample clean-up in bioanalysis.[5][7]

  • Aliquot 100 µL of each calibration standard, QC sample, blank matrix, and study sample into separate microcentrifuge tubes.

  • Add 20 µL of the IS Working Solution (IS-WS) to all tubes except the blank matrix. To the blank, add 20 µL of the dilution solvent (50:50 methanol:water).

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile (or other suitable organic solvent) to each tube to precipitate proteins.

  • Vortex vigorously for approximately 30 seconds.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Data Presentation

Example Calibration Curve and QC Levels

The following table summarizes typical concentration levels for calibration curve standards and quality control samples for the analysis of 3-Hydroxy Desloratadine in human plasma. The exact range should be adapted based on the specific assay requirements and instrument sensitivity.[8][9][10]

Sample IDAnalyte Concentration (ng/mL)Description
Blank 0Matrix without Analyte or IS
Zero Blank 0Matrix with IS
CC1 0.05Lower Limit of Quantification (LLOQ)
CC2 0.10Calibration Standard
CC3 0.50Calibration Standard
CC4 1.00Calibration Standard
CC5 2.50Calibration Standard
CC6 5.00Calibration Standard
CC7 8.00Calibration Standard
CC8 10.00Upper Limit of Quantification (ULOQ)
QCL 0.15Low Quality Control
QCM 4.00Medium Quality Control
QCH 7.50High Quality Control
LC-MS/MS Parameters

The quantification is typically performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) in positive ion mode.[1][2]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
3-Hydroxy Desloratadine 327.1275.1
This compound 331.1279.1

Note: The specific mass transitions should be optimized on the instrument being used. The values presented are based on published literature.[10]

Visualization

Experimental Workflow Diagram

G cluster_0 Solution Preparation cluster_1 Standard & QC Preparation cluster_2 Sample Processing cluster_3 Analysis & Quantification S1 Analyte Stock (S1) 100 µg/mL S2 Spiking Solutions (Serial Dilutions) S1->S2 IS1 IS Stock (IS-S1) 100 µg/mL IS2 IS Working Solution (e.g., 10 ng/mL) IS1->IS2 CC_QC Calibration Curve (CC) & Quality Control (QC) Samples S2->CC_QC Spike Add IS to CC/QC & Study Samples IS2->Spike Matrix Control Matrix (e.g., Plasma) Matrix->CC_QC CC_QC->Spike Precip Protein Precipitation (e.g., Acetonitrile) Spike->Precip Cent Centrifugation Precip->Cent Super Transfer Supernatant Cent->Super LCMS LC-MS/MS Analysis (MRM Mode) Super->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data Curve Construct Calibration Curve (Ratio vs. Concentration) Data->Curve Quant Quantify Unknowns Curve->Quant G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Analyte Analyte (3-Hydroxy Desloratadine) Analyte_Signal Analyte Peak Area Analyte->Analyte_Signal IS Internal Standard (IS) (this compound) (Known, Constant Amount) IS_Signal IS Peak Area IS->IS_Signal Ratio Calculate Ratio: (Analyte Area / IS Area) Analyte_Signal->Ratio IS_Signal->Ratio Calibration Plot Ratio vs. [Analyte] for Calibration Standards Ratio->Calibration Result Determine Unknown Concentration Calibration->Result

References

Troubleshooting & Optimization

troubleshooting ion suppression with 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering ion suppression issues when using 3-Hydroxy Desloratadine-d4 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a matrix effect in liquid chromatography-mass spectrometry (LC-MS) where co-eluting compounds from a biological sample reduce the ionization efficiency of the target analyte and its internal standard.[1][2][3] This phenomenon leads to decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the assay.[4][5] this compound is a stable isotope-labeled internal standard (SIL-IS) for 3-Hydroxy Desloratadine (B1670295), the major active metabolite of the antihistamine Desloratadine.[6][7][8] As a SIL-IS, it is designed to co-elute with the analyte and be affected by ion suppression to the same degree, allowing the analyte-to-internal standard ratio to remain constant for accurate quantification.[5][9] However, significant or variable ion suppression can still lead to inaccurate results if it affects the analyte and the internal standard differently.[4]

Q2: I am observing low signal intensity for both my analyte (3-Hydroxy Desloratadine) and the internal standard (this compound). What is the likely cause?

A2: A concurrent drop in signal intensity for both the analyte and the co-eluting internal standard strongly indicates the presence of significant ion suppression.[4] This is typically caused by high concentrations of endogenous matrix components, such as phospholipids, salts, or proteins from biological samples (e.g., plasma, urine), that were not adequately removed during sample preparation.[1][10][11] These interfering substances compete with your compounds of interest for ionization in the mass spectrometer's source.[12][13]

Q3: The peak area of my internal standard (this compound) is inconsistent across different samples, but my QC samples are acceptable. What could be the issue?

A3: Inconsistent internal standard response across different biological samples, especially when calibration and QC samples prepared in a control matrix appear fine, suggests variability in the matrix composition between individual samples.[4][14] Endogenous compounds can vary significantly from one subject's sample to another.[12] This can lead to different degrees of ion suppression in each sample, causing the internal standard signal to fluctuate.[4] While a SIL-IS compensates for this, extreme variations can still be problematic and may point to a need for more rigorous sample cleanup.

Q4: My analyte/internal standard ratio is variable, leading to poor precision. What should I investigate?

A4: Variable analyte-to-internal-standard ratios indicate that the ion suppression is not being effectively compensated for by the this compound. This is known as differential ion suppression.[4][9] It can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard, causing them to encounter different concentrations of interfering matrix components as they elute.[9] This separation can be a result of the deuterium (B1214612) isotope effect, where the heavier isotope slightly alters the molecule's retention time.[9]

Q5: How can I experimentally confirm that ion suppression is occurring and identify the problematic regions in my chromatogram?

A5: The most direct method is a post-column infusion experiment.[9][11] In this setup, a solution of 3-Hydroxy Desloratadine is continuously infused into the mobile phase stream after the analytical column but before the mass spectrometer's ion source.[10] After achieving a stable signal, an extracted blank matrix sample is injected. Any dips in the constant baseline signal correspond to retention times where matrix components are eluting and causing ion suppression.[9][11] This allows you to see if the suppression zone overlaps with the retention time of your analyte and internal standard.

Q6: What are the most effective strategies to reduce or eliminate ion suppression for this analysis?

A6: A multi-step approach is often necessary:

  • Optimize Sample Preparation: This is the most critical step. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation.[2][3][12] For Desloratadine and its metabolites, SPE using a strong cation exchange (SCX) mechanism has been shown to be effective.[15]

  • Improve Chromatographic Separation: Adjusting the LC method can move the analyte and internal standard peaks away from regions of ion suppression.[2] This can be achieved by modifying the mobile phase composition, changing the gradient profile, or using a different type of analytical column (e.g., one with a different stationary phase).[1][12]

  • Reduce Matrix Load: Diluting the sample can reduce the concentration of interfering components, though this is only feasible if the analyte concentration is high enough to remain detectable.[5][12]

  • Change Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[3][11] If your instrumentation allows, testing APCI could be a viable option.

Troubleshooting Guides and Experimental Protocols

Data Presentation: Matrix Effect Evaluation

To quantify the extent of ion suppression, you can compare the response of an analyte spiked into a clean solution versus one spiked into an extracted blank matrix. A value less than 100% indicates suppression, while a value greater than 100% indicates enhancement.

Sample TypeAnalyte Peak Area (3-Hydroxy Desloratadine)IS Peak Area (this compound)Matrix Effect CalculationResult
Standard in Solvent (Neat Solution)1,500,0001,480,000(Peak Area in Matrix / Peak Area in Solvent) * 100N/A
Post-Extraction Spike in Blank Plasma950,000935,000For Analyte: (950,000 / 1,500,000) * 10063.3% (Suppression)
For IS: (935,000 / 1,480,000) * 10063.2% (Suppression)

In this example, both the analyte and the internal standard experience significant (~37%) but nearly identical ion suppression, which the internal standard should be able to correct for.

Experimental Protocol 1: Assessing Matrix Effect

This protocol allows you to quantify the degree of ion suppression.[9]

  • Prepare Neat Solution: Prepare a solution of 3-Hydroxy Desloratadine and this compound at a known concentration in the final mobile phase composition (or reconstitution solvent).

  • Prepare Blank Matrix Extract: Process a blank biological matrix sample (e.g., human plasma) using your established sample preparation method (e.g., SPE, LLE).

  • Create Post-Extraction Spike: To the final extract from the blank matrix, add the same amount of 3-Hydroxy Desloratadine and this compound as in the neat solution.

  • Analysis: Inject both the neat solution and the post-extraction spike sample into the LC-MS/MS system.

  • Calculation: Compare the peak areas obtained for each compound in both samples using the formula in the table above to determine the percentage of matrix effect.

Experimental Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is adapted from a published method for the extraction of Desloratadine and 3-Hydroxy Desloratadine from human plasma and is effective at removing many matrix interferences.[15]

  • Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., 15 mg) by passing 400 µL of methanol, followed by 400 µL of 2% formic acid in water.

  • Sample Pre-treatment: Dilute a 250 µL plasma sample with 500 µL of 2% formic acid solution. Add the this compound internal standard to this mixture.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge, applying a gentle vacuum.

  • Washing Steps:

    • Wash the cartridge with 400 µL of 2% formic acid solution.

    • Wash the cartridge with 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol solution.

  • Elution: Elute the analyte and internal standard with two 200 µL aliquots of a solution containing 4% ammonium (B1175870) hydroxide (B78521) in 45:45:10 (v/v/v) methanol:acetonitrile:water.

  • Reconstitution: Evaporate the combined eluate to dryness under a stream of nitrogen. Reconstitute the residue in 150 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Diagram 1: The Mechanism of Ion Suppression in an ESI Droplet cluster_0 ESI Droplet cluster_1 Ionization & Detection analyte Analyte (3-OH Desloratadine) charge Limited Surface/Charge analyte->charge Compete for is Internal Standard (3-OH Desloratadine-d4) is->charge Compete for matrix Matrix Components (Phospholipids, Salts) matrix->charge Compete for suppressed_signal Reduced Signal at Detector matrix->suppressed_signal Causes Suppression gas_analyte Gas-Phase Analyte Ions charge->gas_analyte Successful Ionization gas_is Gas-Phase IS Ions charge->gas_is Successful Ionization gas_analyte->suppressed_signal gas_is->suppressed_signal

Caption: Competition for charge and surface access in an ESI droplet.

Diagram 2: A Workflow for Systematically Troubleshooting Ion Suppression start Problem Observed (Low Signal, Poor Precision) q1 Is signal low for both Analyte and IS? start->q1 q2 Is Analyte/IS Ratio inconsistent? q1->q2 No proc1 Likely General Ion Suppression q1->proc1 Yes proc2 Likely Differential Ion Suppression q2->proc2 Yes q3 Does suppression overlap with analyte RT? step2 Action: Improve Sample Cleanup (e.g., use SPE/LLE) q3->step2 Yes step3 Action: Optimize Chromatography (Change gradient, column, etc.) q3->step3 No step1 Action: Perform Post-Column Infusion Experiment proc1->step1 step4 Action: Check for Analyte/IS Co-elution proc2->step4 step1->q3 end_node Problem Resolved step2->end_node step3->end_node step4->step3

Caption: A flowchart for systematically troubleshooting ion suppression.

Diagram 3: Experimental Setup for a Post-Column Infusion Experiment cluster_lc LC System cluster_infusion Infusion System lc_pump LC Pump (Mobile Phase) injector Autosampler (Injects Blank Matrix) column Analytical Column injector->column tee T-Piece column->tee syr_pump Syringe Pump (Analyte + IS Solution) syr_pump->tee ms Mass Spectrometer Ion Source tee->ms

Caption: A schematic of the post-column infusion experimental setup.

References

Technical Support Center: Optimizing LC Gradient for Desloratadine and Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Desloratadine (B1670295) and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography (LC) methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary active metabolite of Desloratadine I should be looking to separate?

A1: The major active metabolite of Desloratadine is 3-hydroxydesloratadine.[1][2] Your LC method should be optimized to achieve baseline separation between Desloratadine and 3-hydroxydesloratadine.

Q2: What type of column is typically recommended for this separation?

A2: C18 columns are most commonly used for the separation of Desloratadine and its metabolites.[2][3][4][5][6] Specific examples include Hypurity Advance, Kromasil C18, CAPCELL PAK C18, and YMC-Pack Pro C18 columns.[1][3][5][7]

Q3: What are the common mobile phases used for the separation of Desloratadine and its metabolites?

A3: Typical mobile phases involve a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. Ammonium (B1175870) formate (B1220265) and sodium citrate (B86180) are commonly used buffers.[2][5][8] The pH of the aqueous phase can be a critical parameter to adjust for optimal separation.

Q4: Is a gradient or isocratic elution preferred for this analysis?

A4: Both gradient and isocratic methods have been successfully developed.[2][3][6] A gradient elution is often preferred for complex samples to improve peak shape and reduce run times, especially when separating the parent drug from multiple metabolites and endogenous plasma components.[9][10] An initial "scouting gradient" can help determine the optimal gradient profile.[10][11]

Q5: What detection method is most suitable for quantifying Desloratadine and its metabolites in biological samples?

A5: Tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of Desloratadine and its metabolites in biological matrices like plasma.[1][8] UV detection is also possible but may have lower sensitivity.[4][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of your LC gradient for the separation of Desloratadine and its metabolites.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Incompatible sample solvent and mobile phase. 2. Column overload. 3. Secondary interactions with the stationary phase. 4. Column degradation.1. Dissolve the sample in the initial mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) for basic compounds. 4. Replace the column.
Poor Resolution Between Desloratadine and 3-hydroxydesloratadine 1. Inappropriate mobile phase composition. 2. Gradient slope is too steep. 3. Suboptimal column chemistry.1. Modify the organic-to-aqueous ratio or try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile). 2. Decrease the gradient slope (i.e., increase the gradient duration).[9] 3. Test a different C18 column from another manufacturer or consider a different stationary phase.
Variable Retention Times 1. Inadequate column equilibration between injections. 2. Fluctuation in mobile phase composition. 3. Temperature variations. 4. Pump malfunction.1. Ensure a sufficient re-equilibration step at the end of each gradient run. 2. Prepare fresh mobile phase and ensure proper mixing and degassing. 3. Use a column oven to maintain a consistent temperature. 4. Check the pump for leaks and ensure consistent flow rate.
Baseline Drift or Noise 1. Contaminated mobile phase or solvents. 2. Column contamination. 3. Detector lamp aging (for UV detectors).1. Use high-purity solvents and freshly prepared mobile phase. 2. Flush the column with a strong solvent. 3. Replace the detector lamp.
Low Signal Intensity/Sensitivity 1. Suboptimal ionization in the mass spectrometer source. 2. Matrix effects from the biological sample. 3. Insufficient sample concentration.1. Optimize MS parameters such as spray voltage, gas flows, and temperature. 2. Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction).[1] 3. Concentrate the sample or increase the injection volume (if not causing peak distortion).

Experimental Protocols

Below are examples of experimental conditions that have been successfully used for the separation and quantification of Desloratadine and 3-hydroxydesloratadine.

Example 1: LC-MS/MS Method with Gradient Elution
Parameter Condition
Column C18, 2 x 50 mm[2]
Mobile Phase A 10 mM ammonium formate in water with 0.2% formic acid[2]
Mobile Phase B 10 mM ammonium formate in methanol with 0.2% formic acid[2]
Gradient 20% to 90% B over 3.5 minutes[2]
Flow Rate 250 µL/min[2]
Injection Volume 10 µL
Column Temperature 40°C
Detection Positive Ion Electrospray (ESI+) MS/MS
MRM Transitions Desloratadine: m/z 311.2 -> 259.1; 3-hydroxydesloratadine: m/z 327.2 -> 275.1[2]
Example 2: LC-MS/MS Method with Isocratic Elution
Parameter Condition
Column Kromasil C18, 150mm x 4.6mm, 5µm[3]
Mobile Phase Methanol:Acetonitrile (60:40 v/v) : 10mM Ammonium formate (70:30 v/v)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL
Column Temperature Ambient
Detection Positive Ion Electrospray (ESI+) MS/MS
MRM Transitions Desloratadine: m/z 311.10 -> 259.20; 3-hydroxydesloratadine: m/z 327.10 -> 275.10[3]

Visualizations

LC Gradient Optimization Workflow

LC Gradient Optimization Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation prep_sample Prepare Sample and Standards scouting_gradient Run Scouting Gradient (e.g., 5-95% B) prep_sample->scouting_gradient select_column Select Column (e.g., C18) select_column->scouting_gradient prep_mobile_phase Prepare Mobile Phases (Aqueous & Organic) prep_mobile_phase->scouting_gradient eval_scouting Evaluate Peak Elution and Shape scouting_gradient->eval_scouting Analyze results optimize_gradient Optimize Gradient Slope and Time eval_scouting->optimize_gradient optimize_flow_temp Optimize Flow Rate and Temperature optimize_gradient->optimize_flow_temp check_resolution Check Resolution and Peak Shape optimize_flow_temp->check_resolution check_resolution->optimize_gradient Needs improvement validate_method Validate Method (Precision, Accuracy, etc.) check_resolution->validate_method Meets criteria

Caption: A typical workflow for developing and optimizing an LC gradient method.

Troubleshooting Logic for Poor Peak Resolution

Troubleshooting Poor Resolution cluster_gradient Gradient Adjustment cluster_mobile_phase Mobile Phase Modification cluster_column Column Change start Poor Resolution Observed decrease_slope Decrease Gradient Slope start->decrease_slope adjust_range Adjust %B Range decrease_slope->adjust_range If still poor end Resolution Improved decrease_slope->end Successful change_organic Change Organic Solvent (ACN to MeOH) adjust_range->change_organic If still poor adjust_range->end Successful adjust_ph Adjust pH of Aqueous Phase change_organic->adjust_ph If still poor change_organic->end Successful new_column Try a New Column (same chemistry) adjust_ph->new_column If still poor adjust_ph->end Successful different_phase Try a Different Stationary Phase new_column->different_phase If still poor new_column->end Successful different_phase->end Successful

References

Technical Support Center: Optimizing 3-Hydroxy Desloratadine-d4 Peak Shape in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape with 3-Hydroxy Desloratadine-d4 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The following resources are designed to help you diagnose and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing is a common issue for basic, amine-containing compounds like 3-Hydroxy Desloratadine.[1][2] The primary cause is often secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the surface of silica-based LC columns.[1][2][3] This creates an additional retention mechanism, causing some molecules to elute later and form a "tail." Other potential causes include column contamination, low buffer concentration, or a mismatch between the sample solvent and the mobile phase.[2][4][5]

Q2: My this compound peak is fronting. What could be the cause?

Peak fronting is typically a sign of column overload, where either the injection volume or the analyte concentration is too high for the column's capacity.[4] It can also be caused by a physical change or collapse in the column bed.[4]

Q3: I am observing split peaks for this compound. What should I investigate?

Split peaks can arise from several issues. A common cause is a partially blocked column frit, which distorts the sample band as it enters the column.[5][6] It can also be caused by a mismatch between the injection solvent and the mobile phase, where the sample solvent is significantly stronger than the mobile phase, leading to poor focusing of the analyte band at the head of the column.[7][8] Other possibilities include a void in the column or issues with the injector.[9][10]

Q4: Can the deuterated internal standard (this compound) itself contribute to peak shape issues?

While the chemical properties are very similar, the substitution of hydrogen with deuterium (B1214612) can lead to slight differences in physicochemical properties.[11] This "isotope effect" can sometimes result in a slightly earlier elution time for the deuterated standard compared to the non-deuterated analyte.[11] While this doesn't inherently cause poor peak shape, if the peak elutes in a region of changing mobile phase composition or matrix effects, it could be a contributing factor to inconsistent peak integration and apparent shape issues.[11][12]

Q5: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is critical for controlling the ionization state of both the analyte and the stationary phase. For a basic compound like 3-Hydroxy Desloratadine, a low pH mobile phase (e.g., with 0.1% formic acid) ensures the analyte is consistently protonated (positively charged).[1] This can improve peak shape by minimizing secondary interactions with silanol groups, especially when using a high-purity, end-capped column.[3] Conversely, at a higher pH, silanol groups on the silica (B1680970) surface become more ionized (negatively charged), increasing the likelihood of peak tailing.[7]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Peak Tailing

This guide provides a step-by-step process to diagnose and fix peak tailing for this compound.

Caption: Systematic workflow for troubleshooting peak tailing.

Experimental Protocol: Mobile Phase Optimization for Peak Tailing

  • Establish a Baseline: Prepare your standard mobile phase (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid) and inject a standard of this compound. Record the peak asymmetry or tailing factor.

  • Introduce a Buffer: If tailing persists, replace the acidified water with a buffered mobile phase. A common choice for LC-MS is 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid.[1] Prepare both aqueous (A) and organic (B) mobile phases with this buffer. The ammonium ions can help to shield the residual silanol groups on the column, reducing secondary interactions with the analyte.[2]

  • Equilibrate and Analyze: Thoroughly equilibrate the column with the new buffered mobile phase (at least 10-15 column volumes).

  • Inject and Compare: Inject the this compound standard and compare the peak shape to the baseline. A reduction in tailing should be observed.

Parameter Condition 1 (Acidified) Condition 2 (Buffered) Expected Outcome
Mobile Phase AWater + 0.1% Formic Acid10 mM Ammonium Formate + 0.1% Formic Acid in WaterReduced Peak Tailing
Mobile Phase BAcetonitrile + 0.1% Formic Acid10 mM Ammonium Formate + 0.1% Formic Acid in AcetonitrileImproved Peak Asymmetry
Analyte InteractionPotential secondary interaction with silanolsShielding of silanols by ammonium ionsMore Symmetrical Peak
Guide 2: Addressing Peak Fronting and Splitting

This guide outlines steps to troubleshoot peak fronting and splitting.

Caption: Troubleshooting workflow for peak fronting and splitting.

Experimental Protocol: Diagnosing Solvent and Overload Effects

  • Perform a Dilution Series: Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10) in the same solvent. Inject each dilution and observe the peak shape. If the fronting diminishes with decreasing concentration, the issue is column overload.

  • Solvent Matching:

    • Identify Initial Conditions: Note the composition of your mobile phase at the start of your gradient (e.g., 95% A, 5% B).

    • Reconstitute Sample: If your sample is dissolved in a solvent stronger than the initial mobile phase (e.g., 100% acetonitrile), evaporate the sample to dryness and reconstitute it in a solvent that matches or is weaker than the initial mobile phase composition.

    • Analyze: Inject the reconstituted sample. If peak splitting is resolved, the cause was a solvent mismatch.

Issue Test Positive Result Solution
Peak Fronting Inject serial dilutions of the sample.Peak shape improves at lower concentrations.Reduce sample concentration or injection volume.
Peak Splitting Reconstitute sample in initial mobile phase.Split peak becomes a single, sharp peak.Ensure sample solvent is weaker than or equal in strength to the initial mobile phase.

Column Selection and Care

The choice of LC column can significantly impact peak shape, especially for basic compounds.

Column Type Description Impact on this compound Considerations
High-Purity, End-capped Silica C18 Modern Type B silica with minimal metal content and proprietary end-capping to cover residual silanols.[1]Generally provides good peak shape, especially with an optimized mobile phase.[1]May still exhibit some tailing without proper mobile phase modifiers (acid or buffer).[1]
Embedded Polar Group (EPG) C18 chains with a polar group embedded near the silica surface.Excellent for basic compounds as the polar group shields silanols, improving peak shape.Can offer different selectivity compared to standard C18.
Hybrid Silica (BEH, CSHTM) Columns based on ethylene-bridged hybrid particles.Offer improved pH stability and can reduce silanol interactions, leading to better peak shapes for bases.May have different retention characteristics.

Column Care Protocol:

  • Dedicated Column: If possible, dedicate a column for the analysis of basic compounds to avoid cross-contamination.

  • Washing Procedure: After a batch of samples, flush the column with a strong solvent (e.g., 50:50 isopropanol:acetonitrile) to remove strongly retained matrix components.

  • Storage: For long-term storage, follow the manufacturer's recommendations, which typically involve a non-buffered, mid-range organic solvent mixture (e.g., 50:50 acetonitrile:water). Never store a column in a buffered mobile phase.

References

Technical Support Center: Managing Matrix Effects in the Bioanalysis of 3-Hydroxy Desloratadine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing matrix effects in the bioanalysis of 3-Hydroxy Desloratadine (B1670295), utilizing 3-Hydroxy Desloratadine-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of 3-Hydroxy Desloratadine?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 3-Hydroxy Desloratadine, due to co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of the analytical method. In the bioanalysis of 3-Hydroxy Desloratadine, endogenous components like phospholipids, salts, and proteins can interfere with its ionization in the mass spectrometer source.

Q2: How does using this compound help mitigate matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically almost identical to the analyte, 3-Hydroxy Desloratadine, it co-elutes chromatographically and experiences nearly identical ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized. This leads to more accurate and precise quantification.[1]

Q3: Can this compound perfectly compensate for all matrix effects?

A3: While highly effective, a deuterated internal standard may not always perfectly compensate for matrix effects.[2] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes them to elute in regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is known as differential matrix effects. Therefore, careful method development and validation are crucial.

Q4: What are the typical sample preparation techniques to reduce matrix effects for 3-Hydroxy Desloratadine analysis?

A4: The most common and effective sample preparation techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3] Both methods aim to remove interfering matrix components before LC-MS/MS analysis. One study noted that SPE was the best procedure for extraction and reduced the initial matrix effect by up to 80%.[3] LLE has also been successfully used for the extraction of 3-Hydroxy Desloratadine and its internal standard.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bioanalysis of 3-Hydroxy Desloratadine using this compound.

Issue 1: High Variability in Analyte/IS Ratio
Potential Cause Troubleshooting Action
Inconsistent Sample Preparation Ensure consistent timing and technique for all extraction steps (vortexing, evaporation, reconstitution). Verify the accuracy of pipettes.
Differential Matrix Effects Optimize the chromatographic method to ensure co-elution of 3-Hydroxy Desloratadine and this compound. If separation persists, a more rigorous sample cleanup may be necessary.
Internal Standard Stability Confirm the stability of the this compound spiking solution. Prepare fresh solutions as needed.
Instrumental Instability Check for fluctuations in the mass spectrometer's spray voltage or gas flows. Ensure the LC system is delivering a stable flow rate.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Action
Column Contamination/Degradation Implement a column washing protocol with a strong solvent. If the problem persists, replace the analytical column.[2]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure 3-Hydroxy Desloratadine is in a consistent ionization state.
Sample Overload Dilute the sample or reduce the injection volume.
Issue 3: Unexpected Shift in Retention Time
Potential Cause Troubleshooting Action
Column Aging The retention characteristics of an LC column can change over time. Equilibrate the column thoroughly before each run and monitor its performance with QC samples.[2]
Inconsistent Mobile Phase Composition Prepare fresh mobile phase for each analytical run to avoid changes in composition due to evaporation.[2]
Temperature Fluctuations Use a column oven to maintain a consistent and stable temperature throughout the analysis.[2]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol is used to quantify the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike 3-Hydroxy Desloratadine and this compound into the reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A. This set is used to determine recovery.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • IS-Normalized MF: Calculate the MF for both the analyte and the IS, then divide the analyte MF by the IS MF. The variability of the IS-Normalized MF should be less than 15%.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for 3-Hydroxy Desloratadine.[3]

  • Sample Pre-treatment: To 500 µL of plasma sample, add 50 µL of this compound internal standard solution. Vortex to mix. Add 400 µL of 10 mM disodium (B8443419) hydrogen phosphate (B84403) solution and vortex again.

  • SPE Cartridge Conditioning: Condition an Oasis HLB cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 10 mM disodium hydrogen phosphate solution, followed by two washes with 1 mL of water.

  • Elution: Elute the analytes with 1 mL of an elution solution (e.g., 3:97 ammonia:methanol).

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in 400 µL of mobile phase.

Protocol 3: LC-MS/MS Parameters

The following are example parameters based on published methods.[5] Optimization will be required for your specific instrumentation.

  • LC Column: Kromasil C18 (150mm x 4.6mm, 5µm)

  • Mobile Phase: A mixture of (Methanol:Acetonitrile, 60:40 v/v) and 10mM Ammonium Formate (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 15 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MRM Transitions:

    • 3-Hydroxy Desloratadine: m/z 327.10 → 275.10

    • This compound: m/z 331.10 → 279.10

Data Presentation

The following tables summarize typical performance data from validated methods for the analysis of 3-Hydroxy Desloratadine.

Table 1: Recovery and Precision/Accuracy Data

AnalyteSample PreparationMean Recovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Nominal)
3-Hydroxy DesloratadineSPE[3]69.35.15.099.9 - 100
3-Hydroxy DesloratadineLLE[5]Not Reported< 5.10< 6.68-4.00 to 3.75
DesloratadineSPE[3]74.64.64.4100.1 - 100.4
DesloratadineLLE[6]90.3< 2.0< 2.799.5 - 104.8

Note: Specific matrix factor data for 3-Hydroxy Desloratadine with this compound was not available in the searched literature. However, a validated method should demonstrate a coefficient of variation for the IS-normalized matrix factor of <15% across different lots of matrix.[3]

Visualizations

TroubleshootingWorkflow start High Variability in Analyte/IS Ratio Observed check_prep Review Sample Preparation Consistency start->check_prep check_chrom Evaluate Analyte/IS Co-elution start->check_chrom check_is Verify Internal Standard Stability start->check_is check_instrument Assess Instrument Performance start->check_instrument optimize_prep Refine Extraction Procedure check_prep->optimize_prep Inconsistent? optimize_chrom Modify LC Method (Gradient, Column) check_chrom->optimize_chrom Poor Co-elution? prepare_fresh_is Prepare Fresh IS Solution check_is->prepare_fresh_is Degraded? instrument_maintenance Perform Instrument Maintenance/Calibration check_instrument->instrument_maintenance Unstable? end_node Problem Resolved optimize_prep->end_node optimize_chrom->end_node prepare_fresh_is->end_node instrument_maintenance->end_node

Caption: Troubleshooting workflow for high analyte/IS ratio variability.

MatrixEffectEvaluation cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_results Interpretation set_a Set A: Analyte + IS in Neat Solvent lcms LC-MS/MS Analysis set_a->lcms set_b Set B: Post-Extraction Spike (Analyte + IS in Extracted Blank Matrix) set_b->lcms set_c Set C: Pre-Extraction Spike (Analyte + IS in Blank Matrix pre-extraction) set_c->lcms calc_mf Calculate Matrix Factor (MF) (Set B vs Set A) lcms->calc_mf calc_re Calculate Recovery (RE) (Set C vs Set B) lcms->calc_re mf_result MF = 100%: No Effect MF < 100%: Suppression MF > 100%: Enhancement calc_mf->mf_result re_result Indicates Extraction Efficiency calc_re->re_result

Caption: Workflow for the evaluation of matrix effect and recovery.

References

assessing the stability of 3-Hydroxy Desloratadine-d4 in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy Desloratadine-d4. The information provided is intended to assist in assessing the stability of this analyte in biological matrices during bioanalytical method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical stability concerns for this compound in biological matrices?

A1: As a deuterated analog of a major metabolite, the stability of this compound is critical for its use as an internal standard in quantitative bioanalysis. Key stability aspects to evaluate include:

  • Freeze-Thaw Stability: Degradation due to repeated freezing and thawing cycles.

  • Short-Term (Bench-Top) Stability: Stability at room temperature for the duration of sample preparation.

  • Long-Term Stability: Stability under frozen storage conditions (-20°C or -70°C) for the expected duration of the study.

  • Post-Preparative Stability: Stability of the extracted and reconstituted sample in the autosampler before injection.

While specific data for the d4 variant is not extensively published, studies on the non-deuterated (parent) compound, 3-Hydroxy Desloratadine (B1670295), provide valuable insights. For instance, Desloratadine and 3-OH Desloratadine have been shown to be stable in human plasma for at least five freeze-thaw cycles and at room temperature for over 23 hours.[1][2]

Q2: How do I design a freeze-thaw stability study for this compound?

A2: A typical freeze-thaw stability study involves subjecting quality control (QC) samples (spiked blank matrix at low and high concentrations) to a series of freeze-thaw cycles before analysis. The results are then compared against freshly prepared calibration standards and control QC samples that have not undergone freeze-thaw cycles. A common protocol involves a minimum of three cycles, where samples are frozen for at least 12 hours and then thawed unassisted at room temperature. Some studies have evaluated up to five cycles.[1][2]

Q3: What are acceptable criteria for stability?

A3: Generally, the mean concentration of the stability-tested QC samples should be within ±15% of the nominal concentration. The precision (%CV) of the measurements should also not exceed 15%. These criteria are in line with regulatory guidelines for bioanalytical method validation.

Q4: Can this compound be used as an internal standard if minor instability is observed?

A4: The use of a stable isotope-labeled (SIL) internal standard like this compound is intended to track the analyte of interest (3-Hydroxy Desloratadine) through sample preparation and analysis. Ideally, the internal standard should exhibit similar stability to the analyte. If minor degradation occurs, but it is consistent between the analyte and the internal standard, accurate quantification may still be possible. However, any instability should be thoroughly investigated and documented. The use of [(2)H4]desloratadine and [(2)H4]3-OH desloratadine as internal standards in validated methods suggests their general stability under analytical conditions.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor recovery of this compound Degradation during sample preparation (bench-top instability). Minimize the time samples are at room temperature. Keep samples on ice during extraction. Evaluate short-term stability at different temperatures.
Inefficient extraction. Optimize the extraction method (e.g., solid-phase extraction, liquid-liquid extraction). Ensure the pH of the solutions is appropriate for the analyte.[5]
Inconsistent results in freeze-thaw stability studies. Inconsistent freezing or thawing rates. Standardize the freeze-thaw procedure. Snap-freezing in liquid nitrogen and rapid thawing in a water bath can minimize degradation compared to slower processes.[6][7][8]
Matrix effects. Evaluate stability in different lots of the biological matrix. The composition of the matrix can sometimes influence analyte stability.[9]
Analyte degradation in processed samples (post-preparative instability). Instability in the reconstitution solvent. Test the stability of the reconstituted samples at the autosampler temperature over a period that mimics the expected run time.
Adsorption to vials or well plates. Use silanized or low-binding vials/plates.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment
  • Prepare QC Samples: Spike blank biological matrix (e.g., human plasma) with known concentrations of this compound to prepare low and high QC samples.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 24 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze the samples for at least 12 hours.

    • Repeat this cycle for a minimum of three, and up to five, cycles.

  • Sample Analysis: After the final thaw, process the QC samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Evaluation: Analyze the samples against a freshly prepared calibration curve. The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Protocol 2: Short-Term (Bench-Top) Stability Assessment
  • Prepare QC Samples: Spike blank biological matrix with this compound at low and high concentrations.

  • Incubation: Keep the QC samples at room temperature for a specified period that exceeds the expected sample handling time (e.g., 4, 6, or 24 hours). Studies have shown stability of the non-deuterated form for at least 6.4 hours.[1][2]

  • Sample Analysis: Process and analyze the samples using the validated method.

  • Data Evaluation: Compare the results to control samples that were kept frozen until analysis. The deviation should be within ±15%.

Stability Data Summary

The following table summarizes stability data for the non-deuterated Desloratadine and 3-Hydroxy Desloratadine, which can be used as an initial guide for the deuterated analog.

Stability Test Matrix Analyte Conditions Result Reference
Freeze-Thaw StabilityHuman PlasmaDesloratadine & 3-OH Desloratadine5 cyclesStable[1][2]
Room Temperature StabilityHuman PlasmaDesloratadine & 3-OH Desloratadine23.8 hoursStable[1][2]
Bench-Top StabilityHuman PlasmaDesloratadine & 3-OH Desloratadine6.4 hoursStable[1][2]

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_conditions Stability Testing Conditions cluster_analysis Analysis cluster_data Data Evaluation spike Spike Blank Matrix (Low & High QC) aliquot Aliquot Samples for Each Stability Condition spike->aliquot ft Freeze-Thaw Cycles (e.g., 3-5 cycles) aliquot->ft bt Bench-Top (Room Temperature) aliquot->bt lt Long-Term Storage (e.g., -70°C) aliquot->lt extract Sample Extraction (SPE or LLE) ft->extract bt->extract lt->extract lcms LC-MS/MS Analysis extract->lcms compare Compare to Control Samples and Calibration Curve lcms->compare criteria Assess Against Acceptance Criteria (±15% Deviation) compare->criteria

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic start Inconsistent or Poor Analyte Recovery check_stability Which stability test failed? start->check_stability ft_fail Freeze-Thaw check_stability->ft_fail Freeze-Thaw bt_fail Bench-Top check_stability->bt_fail Bench-Top lt_fail Long-Term check_stability->lt_fail Long-Term ft_action Standardize freezing/thawing rates. Consider snap-freezing. ft_fail->ft_action bt_action Minimize sample time at RT. Keep samples on ice. bt_fail->bt_action lt_action Verify storage temperature. Check for temperature fluctuations. lt_fail->lt_action

Caption: Troubleshooting logic for stability failures.

References

preventing carryover of 3-Hydroxy Desloratadine-d4 in autosampler

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing autosampler carryover of 3-Hydroxy Desloratadine-d4.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is this compound particularly susceptible to it?

A: Autosampler carryover is the unintentional appearance of an analyte from a previous injection in a subsequent analysis.[1] This phenomenon can lead to inaccurate quantification and false-positive results.[2] this compound is prone to carryover due to a combination of its physicochemical properties:

  • Hydrophobicity: With a predicted logP value of around 3.15, the molecule is relatively non-polar and can adsorb to hydrophobic surfaces within the autosampler's flow path, such as tubing and rotor seals.[3]

  • Ionic Interactions: The molecule contains a basic piperidine (B6355638) nitrogen (predicted pKa ~9.79) and an acidic hydroxyl group (predicted pKa ~8.82).[3] The basic nitrogen can be protonated, leading to strong ionic interactions with negatively charged sites on metallic (e.g., stainless steel) and glass surfaces in the sample needle and flow path.[4]

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors increases the potential for the molecule to "stick" to surfaces.[5]

These interactions make it a "sticky" compound, meaning it is not easily removed by standard washing procedures.[2]

Q2: How can I definitively confirm that the issue I'm seeing is carryover?

A: You can confirm carryover with a simple experiment. If the issue is contamination of a solvent, the extraneous peak will appear consistently in all blanks; if it's carryover, the peak will be largest in the blank immediately following a high-concentration sample and will decrease in subsequent blanks.[5][6]

  • Experimental Protocol: See the "Carryover Identification Test" detailed below for a step-by-step guide.

Q3: What are the most effective wash solvents for preventing this compound carryover?

A: The ideal wash solvent should be stronger than your mobile phase and capable of disrupting the hydrophobic and ionic interactions causing the analyte to adhere to system surfaces.[2][6] Since this compound has both hydrophobic and basic characteristics, a multi-component wash solution is often required.

  • Recommendation: Start with a wash solution containing a high percentage of organic solvent with an acidic additive. The organic component addresses hydrophobic interactions, while the acid neutralizes the basic nitrogen, increasing its solubility. For particularly stubborn carryover, a more complex mixture may be necessary.

Q4: My autosampler has options for needle wash. How can I optimize the wash method?

A: Optimizing the wash program is crucial. Refer to your instrument's manual for specific programming instructions.

  • Increase Wash Volume and Time: Ensure the volume of wash solvent used is sufficient to completely flush the needle and sample loop. Increasing the duration of the wash step can also significantly reduce carryover.[7]

  • Use Pre- and Post-Injection Washes: A post-injection wash cleans the system after a sample is injected. A pre-injection wash can be effective at cleaning the exterior of the needle before it enters the next sample vial.[8] Employing both can reduce carryover several-fold.[8]

  • Dip the Needle Deeper: Ensure the needle is fully immersed in the wash solvent to clean both the interior and exterior surfaces effectively.

Q5: I've improved my wash solvent and method, but carryover persists. How can I find the source?

A: If a robust wash protocol is ineffective, the carryover may be originating from other components like the injection valve rotor seal or connecting tubing.[5] A systematic process of elimination is the best approach to pinpoint the source.

  • Experimental Protocol: See the "Systematic Source Isolation" protocol below for a detailed workflow.

Q6: What other factors can contribute to carryover of this compound?

A: Beyond the wash procedure, several other factors can be at play:

  • Worn Components: Worn injector rotor seals or scratched needles can create microscopic pockets where the analyte can become trapped.[5] Regular preventative maintenance is critical.

  • Improperly Seated Fittings: Poorly seated tubing connections can create dead volumes that trap the sample, leading to carryover.

  • Vial and Cap Selection: Using vials or sealing mats made from materials that can adsorb the analyte or leach contaminants should be avoided.[1]

Data Presentation

The table below summarizes recommended starting points for autosampler wash solvent compositions to mitigate this compound carryover. Effectiveness may vary based on the specific LC system and mobile phase conditions.

Solvent Composition Analyte Property Targeted Notes & Recommendations
90:10 Acetonitrile (B52724)/Water + 0.5% Formic AcidHydrophobic & BasicA good starting point. The high organic content solubilizes the non-polar regions, while the acid protonates the basic nitrogen to prevent ionic binding.
90:10 Methanol/Water + 0.5% Formic AcidHydrophobic & BasicMethanol can be more effective than acetonitrile for some compounds.[8] Worth trying if the acetonitrile mixture is insufficient.
50:50:0.1 Isopropanol/Acetonitrile/Formic AcidStrongly HydrophobicIsopropanol (IPA) is a very strong organic solvent that can remove highly retained compounds. Use with caution and ensure compatibility with your system components.
"Magic Mixture": 25:25:25:25 Acetonitrile/Methanol/IPA/Water + 0.1% Formic AcidBroad SpectrumThis aggressive mixture is often used for general system cleaning and can be highly effective at removing stubborn residues.[5]

Experimental Protocols

Protocol 1: Carryover Identification Test

Objective: To confirm and quantify the extent of autosampler carryover.

Methodology:

  • Equilibrate System: Run your standard mobile phase until the baseline is stable.

  • Inject Pre-Blank: Inject a blank sample (your sample diluent). There should be no peak for this compound.[6]

  • Inject High-Concentration Standard: Inject your highest concentration calibration standard or a high-level QC sample.

  • Inject Post-Blanks: Immediately inject a series of at least three consecutive blank samples.[6]

  • Analyze Data:

    • If a peak for this compound appears in the first Post-Blank and decreases in size in the subsequent blanks, carryover is confirmed.[5]

    • The carryover percentage can be calculated by comparing the peak area in the first Post-Blank to the area of the lower limit of quantification (LLOQ) standard. For regulated bioanalysis, this should typically be ≤20% of the LLOQ response.[6]

Protocol 2: Systematic Source Isolation

Objective: To identify the specific component within the LC system responsible for carryover when optimized washing fails.

Methodology:

  • Confirm Carryover: Perform the "Carryover Identification Test" to establish a baseline level of carryover.

  • Column Check: Remove the analytical column and replace it with a zero-dead-volume union.[7]

  • Repeat Test: Re-run the sequence of a high-concentration standard followed by a blank injection.

  • Analyze Results:

    • Carryover Disappears: If the carryover is gone, it indicates that the column was the source. The column may require extensive flushing with a strong solvent or replacement.[7]

    • Carryover Persists: If the carryover remains, the source is within the autosampler or its associated tubing and valves.[6] At this stage, inspect and consider replacing the injector rotor seal and any associated tubing in the sample path, as these are common culprits.[5]

Visualizations

Carryover_Troubleshooting_Workflow cluster_0 Phase 1: Identification & Initial Mitigation cluster_1 Phase 2: Source Isolation start Suspected Carryover test Perform Carryover ID Test (High Std -> Blank) start->test carryover_present Carryover Confirmed? test->carryover_present optimize_wash Optimize Wash Solvent & Method (Time, Volume) carryover_present->optimize_wash Yes no_carryover No Carryover Detected (Consider Contamination) carryover_present->no_carryover No retest Re-run Carryover ID Test optimize_wash->retest resolved Issue Resolved retest->resolved Yes not_resolved Issue Persists retest->not_resolved No isolate Systematic Source Isolation: Remove Column (Use Union) not_resolved->isolate retest_no_col Inject High Std -> Blank isolate->retest_no_col carryover_gone Carryover Gone? retest_no_col->carryover_gone column_issue Source is Column: Flush or Replace Column carryover_gone->column_issue Yes autosampler_issue Source is Autosampler: Inspect/Replace Rotor Seal, Tubing, Needle carryover_gone->autosampler_issue No Analyte_Interaction_Diagram cluster_analyte This compound cluster_surface Autosampler Surface analyte Analyte Molecule prop1 Hydrophobic Regions (Aromatic Rings) prop2 Basic Nitrogen (pKa ~9.8) (Piperidine Ring) prop3 H-Bond Donors/Acceptors (OH, N) site1 Hydrophobic Pockets prop1->site1 Hydrophobic Interaction site2 Ionic Sites (e.g., Si-O⁻) (On Metal/Glass) prop2->site2 Ionic Interaction (Adsorption) site3 Polar Groups prop3->site3 Hydrogen Bonding surface Flow Path Surface (Steel, PEEK, Glass)

References

Technical Support Center: 3-Hydroxy Desloratadine-d4 Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy Desloratadine-d4. It focuses on the impact of different biological matrices on the analytical methodology, particularly for LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is the deuterium-labeled form of 3-Hydroxy Desloratadine (B1670295), a major active metabolite of Desloratadine. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS).[1] Its chemical and physical properties are nearly identical to the unlabeled analyte, but it has a different mass. This allows for accurate quantification by correcting for variability during sample preparation and instrument analysis.[2][3]

Q2: Which biological matrices are commonly used for the analysis of 3-Hydroxy Desloratadine?

A2: The most common biological matrix for pharmacokinetic studies of 3-Hydroxy Desloratadine is human plasma.[4][5][6][7] Urine is also a relevant matrix for excretion studies.[8] While less common, other matrices like saliva or tissue homogenates may be of interest for specific research applications, though they present unique analytical challenges.[8]

Q3: What are the main challenges when analyzing this compound in different biological matrices?

A3: The primary challenge is the "matrix effect," where components of the biological sample other than the analyte interfere with the ionization process in the mass spectrometer.[4] This can lead to ion suppression or enhancement, affecting the accuracy and precision of the results.[4] The complexity and composition of the matrix significantly influence the extent of these effects. For instance, plasma contains high levels of proteins and phospholipids, while urine has a high salt content, each requiring a tailored sample preparation strategy.[4][9]

Q4: What are the recommended sample preparation techniques?

A4: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most effective methods for extracting 3-Hydroxy Desloratadine and its deuterated internal standard from biological matrices.[4][10] SPE, in particular, is noted for providing cleaner extracts and significantly reducing matrix effects, with recoveries for 3-Hydroxy Desloratadine from plasma reported to be around 69.3%.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Inefficient chromatographic separation. 2. Contamination of the analytical column. 3. Suboptimal mobile phase composition.1. Optimize the LC gradient, flow rate, and column temperature. Consider a different column chemistry if necessary. 2. Implement a column wash step between injections. If the problem persists, replace the guard column or the analytical column. 3. Adjust the mobile phase pH or the organic solvent ratio.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Instability of the analyte or internal standard. 3. Instrument variability.1. Ensure consistent timing and technique for all extraction steps. Use an automated liquid handler if available. 2. Perform stability tests (freeze-thaw, bench-top) to ensure the analyte and IS are stable under the experimental conditions.[11] 3. Verify instrument performance through regular calibration and maintenance.
Low Signal Intensity or Ion Suppression 1. Significant matrix effects from co-eluting endogenous compounds. 2. Suboptimal ionization source parameters. 3. Inefficient extraction (low recovery).1. Improve the sample cleanup procedure. Solid-phase extraction is often more effective than protein precipitation for reducing matrix effects.[4] 2. Optimize source parameters such as temperature, gas flows, and voltages. 3. Evaluate and optimize the extraction procedure to maximize recovery.
High Background Noise or Interferences 1. Contamination from solvents, reagents, or labware. 2. Carryover from previous injections. 3. Endogenous compounds in the matrix with similar mass-to-charge ratios.1. Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. 2. Optimize the autosampler wash sequence with a strong organic solvent. 3. Improve chromatographic separation to resolve the interfering peaks from the analyte and IS.
Inaccurate Quantification (Poor Accuracy) 1. Incorrect preparation of calibration standards. 2. Degradation of the analyte or internal standard stock solutions. 3. Non-linearity of the calibration curve.1. Double-check all calculations and dilutions for the preparation of calibrators. 2. Verify the stability of stock solutions and prepare fresh solutions if necessary. 3. Evaluate different weighting factors for the regression analysis of the calibration curve (e.g., 1/x or 1/x²).

Experimental Protocols and Data

Sample Preparation: Solid-Phase Extraction (SPE) for Human Plasma

This protocol is adapted from a validated method for the analysis of 3-Hydroxy Desloratadine in human plasma.[4]

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of this compound internal standard solution and 400 µL of 10 mM disodium (B8443419) hydrogen phosphate (B84403) solution. Vortex to mix.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10 mM disodium hydrogen phosphate solution, followed by two washes with 1 mL of water.

  • Elution: Elute the analyte and internal standard with 1 mL of a solution of ammonia (B1221849) and methanol (3:97 v/v).

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in 400 µL of the mobile phase.

Quantitative Data Summary

The following table summarizes key validation parameters for the analysis of 3-Hydroxy Desloratadine in human plasma using an LC-MS/MS method with this compound as the internal standard. Data for other matrices is often not publicly available and requires matrix-specific validation.

Parameter Human Plasma Urine Saliva
Extraction Method Solid-Phase Extraction (SPE)SPE or LLE (method development required)LLE or Protein Precipitation (method development required)
Mean Recovery (%) 69.3%[4]Data not availableData not available
Matrix Effect (%CV) < 2.2%[4]Data not availableData not available
LLOQ (ng/mL) 0.100[4]Dependent on method validationDependent on method validation
Precision (%CV) < 5.1%[4]Requires validationRequires validation
Accuracy (% Nominal) 99.9% - 100%[4]Requires validationRequires validation

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Biological Sample Collection (Plasma, Urine, etc.) Spiking Spike with This compound (IS) SampleCollection->Spiking Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification troubleshooting_logic cluster_sample_prep_solutions Sample Preparation Issues cluster_lc_solutions LC Issues cluster_ms_solutions MS Issues start Inconsistent or Inaccurate Results check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_lc_params Evaluate LC Parameters start->check_lc_params check_ms_params Assess MS Parameters start->check_ms_params improve_cleanup Improve Cleanup (e.g., switch to SPE) check_sample_prep->improve_cleanup check_stability Verify Analyte/IS Stability check_sample_prep->check_stability ensure_consistency Ensure Procedural Consistency check_sample_prep->ensure_consistency optimize_gradient Optimize Gradient & Flow Rate check_lc_params->optimize_gradient change_column Change Column/ Guard Column check_lc_params->change_column adjust_mobile_phase Adjust Mobile Phase pH check_lc_params->adjust_mobile_phase optimize_source Optimize Ion Source check_ms_params->optimize_source check_calibration Check Mass Calibration check_ms_params->check_calibration clean_source Clean Ion Source check_ms_params->clean_source end_node Re-validate Method improve_cleanup->end_node check_stability->end_node ensure_consistency->end_node optimize_gradient->end_node change_column->end_node adjust_mobile_phase->end_node optimize_source->end_node check_calibration->end_node clean_source->end_node

References

Technical Support Center: Minimizing Isotopic Exchange of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis heavily depend on the integrity of internal standards. Deuterated internal standards are preferred in mass spectrometry for their ability to mimic the analyte's behavior during sample preparation and analysis.[1][2] However, the risk of isotopic exchange—where deuterium (B1214612) atoms are replaced by hydrogen from the surroundings—can compromise data accuracy.[3][4] This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize isotopic exchange and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern?

A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on a labeled standard is replaced by a hydrogen atom from the environment, such as a solvent.[3] This is problematic for quantitative analysis because it alters the mass of the internal standard, leading to a decreased signal for the deuterated species and potentially an increased signal for the unlabeled analyte. This can result in inaccurate and unreliable quantification.[3][5]

Q2: What are the primary factors that influence the rate of isotopic exchange?

A2: The stability of deuterium labels is influenced by several key factors:

  • pH: The rate of exchange is highly dependent on pH. Both acidic and especially basic conditions can catalyze the exchange of deuterium atoms. The minimum rate of exchange for amide hydrogens is typically observed around pH 2.5.[3][6][7]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[3][8] Therefore, it is crucial to maintain low temperatures during sample handling and analysis.[6]

  • Solvent: Protic solvents like water and methanol (B129727) contain exchangeable protons and can facilitate the loss of deuterium from the standard.[3][8] Aprotic solvents should be used when possible.[8]

  • Position of the Deuterium Label: The location of the deuterium atom on the molecule is critical. Deuterium atoms on heteroatoms (e.g., -OH, -NH) are highly susceptible to exchange.[4][8] Those on carbons adjacent to carbonyl groups can also be labile under certain conditions.[4] It is best to select standards where deuterium labels are on stable, non-exchangeable positions.[8][9]

Q3: How should I properly store deuterated internal standards to ensure their stability?

A3: Proper storage is crucial for maintaining the isotopic purity of deuterated standards. General best practices include:

  • Temperature: While refrigeration at 4°C is common, long-term storage at -20°C is often recommended. Always consult the manufacturer's certificate of analysis for specific storage temperatures.[8]

  • Protection from Light: Store standards in amber vials or in the dark to prevent photodegradation.[8]

  • Inert Atmosphere: To prevent oxidation, handle and store deuterated compounds under an inert atmosphere like nitrogen or argon.[8]

  • Solvent Choice: Use a stable solvent for stock solutions, such as methanol. Avoid acidic or basic solutions for storage as they can promote deuterium exchange.[8][10]

  • Container Integrity: Store standards in tightly sealed containers to prevent exposure to atmospheric moisture.[3]

Q4: Can the choice of internal standard affect my results beyond isotopic exchange?

A4: Yes. Besides the stability of the label, other factors to consider when selecting a deuterated internal standard include:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize signal overlap with the analyte.[9]

  • Mass Shift: A mass difference of at least 3 atomic mass units is recommended to prevent isotopic crosstalk.[9]

  • Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects during LC-MS analysis.[1][9] However, a slight difference in retention time due to the isotope effect can sometimes occur.[9]

Troubleshooting Guide

This section addresses common issues encountered during analysis that may be related to isotopic exchange.

Problem Potential Cause Troubleshooting Steps
Unexpected peaks at lower m/z values in the internal standard channel. [8]Isotopic back-exchange: Deuterium atoms are being replaced by hydrogen.[5]1. Review Label Position: Check the structure of the internal standard to ensure deuterium labels are in stable, non-exchangeable positions.[9] 2. Control pH: Measure and adjust the pH of your sample and mobile phase to be as close to neutral as possible, or to the pH of minimum exchange (around 2.5), if compatible with your method.[6][9] 3. Reduce Temperature: Keep samples cold during preparation and in the autosampler.[6] 4. Change Solvent: If possible, use aprotic solvents in your sample preparation.[8]
Inconsistent or drifting internal standard response. [5]Ongoing isotopic exchange: The rate of exchange may be variable between samples due to slight differences in matrix or handling time.1. Standardize Timings: Ensure consistent timing for all sample preparation steps, especially incubation times.[6] 2. Assess Post-Preparative Stability: Analyze extracted samples at different time points to see if the internal standard signal is stable in the autosampler.[5][11] 3. Optimize Quenching: If applicable, ensure the quenching step (rapidly lowering pH and temperature) is effective and consistent.[6]
Analyte peak detected in blank matrix spiked only with the internal standard. In-source exchange or presence of unlabeled analyte: The deuterated standard may be exchanging in the mass spectrometer's ion source, or the standard itself may contain unlabeled analyte as an impurity.[3]1. Verify Standard Purity: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[9] 2. Optimize MS Source Conditions: Consult your instrument manual for guidance on minimizing in-source exchange. 3. Consider a Different Standard: If the issue persists, a standard with a more stable label or a different isotopic label (e.g., ¹³C) may be necessary.[4][9]
Poor accuracy and precision in quantitative results. Compromised internal standard integrity: Isotopic exchange is leading to inaccurate normalization.[11]1. Perform Stability Experiments: Conduct experiments to assess the stability of your deuterated standard under your specific experimental conditions (see Protocol 1 below).[12] 2. Re-evaluate Standard Selection: Ensure the chosen standard is appropriate for the analyte and method conditions.[9] 3. Validate Method Thoroughly: Follow regulatory guidelines for bioanalytical method validation to assess stability under various conditions (e.g., freeze-thaw, bench-top).[11]

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Internal Standard

This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.[12]

Objective: To evaluate the stability of the deuterated internal standard by incubating it in the sample matrix and reconstitution solvent over time.

Materials:

  • Deuterated internal standard (IS) stock solution.

  • Blank biological matrix (e.g., plasma, urine).

  • Sample preparation and reconstitution solvents.

  • LC-MS/MS system.

Methodology:

  • Prepare Initial (T=0) Samples: Spike a known concentration of the IS into the blank matrix. Immediately process these samples according to your standard sample preparation protocol. These will serve as your baseline.[12]

  • Incubate Samples:

    • Matrix Stability: Spike the IS into the blank matrix and incubate under the same temperature and time conditions as your typical sample preparation.[12]

    • Solvent Stability: Spike the IS into your sample reconstitution solvent and incubate under similar conditions.[12]

  • Process Incubated Samples: After the designated incubation period, process the incubated samples using your established extraction method.[12]

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[12]

  • Data Analysis: Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease in the IS signal and/or a significant increase in the unlabeled analyte signal in the incubated samples suggests that isotopic exchange is occurring.[12]

Illustrative Stability Data

The following table provides an example of how to present stability data. Actual results will vary depending on the compound and conditions.

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
Biological Matrix4257.410%Minor
Reconstitution Solvent4258.525%Yes
Reconstitution Solvent448.55%No
Reconstitution Solvent4256.0<2%No

Interpretation: The data suggests that the internal standard is unstable at room temperature in the slightly basic reconstitution solvent. Lowering the temperature and neutralizing the solvent significantly reduces the extent of isotopic exchange.[12]

Visualizing Key Concepts

To further clarify the processes and best practices for minimizing isotopic exchange, the following diagrams have been generated.

G Troubleshooting Isotopic Exchange start Inconsistent Results or Unexpected Peaks Observed check_label Is the D-label on a stable position? (e.g., not on -OH, -NH) start->check_label check_conditions Are experimental conditions optimized to minimize exchange? check_label->check_conditions Yes solution_new_is Select a new IS with a more stable label position (e.g., on a carbon) or use a ¹³C-labeled standard. check_label->solution_new_is No check_purity Is the IS pure? (No unlabeled analyte) check_conditions->check_purity Yes solution_optimize Adjust pH to near neutral. Lower temperature (e.g., 4°C). Use aprotic solvents if possible. check_conditions->solution_optimize No solution_verify_purity Analyze IS stock solution alone to confirm purity. check_purity->solution_verify_purity No end Reliable Quantification check_purity->end Yes solution_new_is->end solution_optimize->end solution_verify_purity->end

A decision tree for troubleshooting isotopic exchange issues.

G Factors Influencing Isotopic Exchange main Isotopic Exchange Rate ph pH (Acidic/Basic conditions increase rate) main->ph temp Temperature (Higher temps increase rate) main->temp solvent Solvent Type (Protic solvents facilitate exchange) main->solvent position Label Position (Labels on heteroatoms are labile) main->position

Key factors that influence the rate of isotopic exchange.

By carefully selecting internal standards, optimizing analytical conditions, and performing thorough validation, researchers can mitigate the risks associated with isotopic exchange and ensure the generation of high-quality, reliable quantitative data.

References

Technical Support Center: Troubleshooting Inconsistent Internal Standard Response for 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent internal standard (IS) responses for 3-Hydroxy Desloratadine-d4 in bioanalytical methods. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues encountered during liquid chromatography-mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of inconsistent internal standard (IS) response for this compound?

Inconsistent IS response in LC-MS/MS bioanalysis can stem from a variety of factors.[1][2] For deuterated standards like this compound, the most frequent issues include:

  • Matrix Effects: Variations in the biological matrix (e.g., plasma, urine) between samples can lead to differential ion suppression or enhancement of the IS compared to the analyte.[3][4]

  • Isotopic Exchange: Deuterium atoms on the IS may exchange with hydrogen atoms from the solvent or matrix, especially at non-ideal pH conditions.[4][5] This can alter the mass-to-charge ratio and signal intensity.

  • Chromatographic Shift: The deuterated IS and the native analyte may exhibit slightly different retention times, causing them to elute into the mass spectrometer at different times and experience varying matrix effects.[3][4][6]

  • Internal Standard Purity: The presence of unlabeled 3-Hydroxy Desloratadine (B1670295) in the d4-labeled standard can lead to an artificially high response.[4]

  • Sample Preparation Variability: Inconsistencies in extraction recovery, pipetting, or sample handling can introduce variability in the IS concentration.[1][2]

  • Instability: The IS may degrade during sample collection, storage, or processing.[1][6]

  • Instrumental Issues: Fluctuations in the LC-MS/MS system, such as spray instability, detector saturation, or injection errors, can cause signal variation.[2][7]

Q2: How can I systematically investigate the root cause of my inconsistent IS response?

A systematic approach is crucial for identifying the source of the variability. The following workflow provides a logical sequence for troubleshooting.

A Inconsistent IS Response Observed B Review Analytical Run Data (IS response vs. injection sequence) A->B C Sudden/Random Variation? B->C D Gradual Drift/Trend? B->D E Investigate Pre-analytical Issues: - Pipetting/Dilution Errors - Sample Inhomogeneity - Injection Errors C->E Yes G All Samples Affected? C->G No F Investigate Analytical/Instrumental Issues: - IS Stability in Autosampler - LC System (e.g., pump, column) - MS Source Stability D->F Yes D->G No H Investigate Method-Related Issues: - Matrix Effects - IS Stability (pH, temp) - Extraction Recovery - IS Purity G->H Yes I Investigate Sample-Specific Issues: - Unique Matrix Effects - Concomitant Medications - Metabolite Interference G->I No

Troubleshooting workflow for inconsistent IS response.

Q3: What level of IS response variability is generally considered acceptable?

While regulatory agencies like the FDA do not set specific acceptance criteria for IS response variability, a general guideline is to investigate when the IS response for a particular sample deviates significantly from the mean response of the calibration standards and quality control samples in the same run.[7] A common practice in many laboratories is to trigger an investigation if the IS response of a sample is outside ±50% of the mean IS response of the standards and QCs.

Troubleshooting Guides and Experimental Protocols

Guide 1: Investigating and Mitigating Matrix Effects

Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte and/or IS, are a common cause of inconsistent IS response.[3][4]

Experimental Protocol: Quantitative Assessment of Matrix Effects

This protocol allows for the quantification of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of 3-Hydroxy Desloratadine and this compound in a clean solvent (e.g., mobile phase) at a concentration representative of the mid-range of your calibration curve.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method. Spike the extracted blank matrix with the analyte and IS at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the same six lots of blank biological matrix with the analyte and IS at the same concentration as Set A before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the IS.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the MF for both the analyte and the IS and then determine their ratio.

Data Presentation: Example Matrix Effect and Recovery Data

Sample LotAnalyte MFIS (d4) MFIS-Normalized MF (Analyte MF / IS MF)Analyte RE (%)IS (d4) RE (%)
10.850.920.9291.293.5
20.780.880.8989.592.1
30.810.900.9090.392.8
40.900.950.9592.194.0
50.750.850.8888.791.5
60.830.910.9190.893.1
Mean 0.82 0.90 0.91 90.4 92.8
%CV 6.9 3.8 2.9 1.4 1.0
  • An IS-Normalized MF close to 1.0 with a low %CV indicates that the IS is effectively compensating for matrix effects.[8]

  • If significant and variable matrix effects are observed, consider improving sample cleanup (e.g., using a different solid-phase extraction sorbent) or modifying the chromatographic conditions to separate the analyte and IS from interfering matrix components.[9][10]

cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Analyte + IS in Clean Solvent D LC-MS/MS Analysis A->D B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte/IS) B->D C Set C: Pre-Extraction Spike (Blank Matrix + Analyte/IS -> Extract) C->D E Calculate Matrix Factor (MF) MF = Area(B) / Area(A) D->E F Calculate Recovery (RE) RE = Area(C) / Area(B) D->F G Assess IS Performance E->G F->G

Experimental workflow for assessing matrix effects.
Guide 2: Evaluating Internal Standard Stability

The stability of this compound is critical for reliable quantification. Instability can arise from isotopic back-exchange or chemical degradation.[4][6]

Experimental Protocol: Assessing Isotopic Stability

This protocol helps determine if deuterium-hydrogen exchange is occurring.

  • Prepare Samples:

    • Spike a known concentration of this compound into the biological matrix.

    • Prepare a parallel sample in a clean solvent (e.g., methanol/water).

  • Incubate Samples: Incubate the samples under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, 4°C for 24 hours).

  • Analyze Samples: Analyze the samples by LC-MS/MS at the beginning and end of the incubation period. Monitor the mass transitions for both this compound and unlabeled 3-Hydroxy Desloratadine.

  • Evaluate Results:

    • A significant decrease in the IS response accompanied by an increase in the unlabeled analyte response suggests isotopic exchange.[4]

    • If instability is confirmed, investigate the pH of the sample and solutions. Deuterium exchange can be catalyzed by acidic or basic conditions.[4][5] Consider adjusting the pH to be closer to neutral if possible. Storing the IS stock solution in a non-aqueous solvent is also recommended.

Data Presentation: Example Isotopic Stability Data

ConditionTime (hours)IS (d4) Peak AreaUnlabeled Analyte Peak Area in IS Channel
Matrix01,520,000< LLOQ
Matrix41,480,0005,200
Solvent01,550,000< LLOQ
Solvent41,545,000< LLOQ

In this example, the slight increase in the unlabeled analyte signal in the matrix sample could indicate a low level of isotopic exchange.

Guide 3: Addressing Chromatographic Shifts

A slight difference in retention time between the analyte and its deuterated internal standard can lead to differential matrix effects and inconsistent analyte/IS area ratios.[3][6]

Experimental Protocol: Evaluating Chromatographic Co-elution

  • Prepare Samples: Prepare a sample containing both 3-Hydroxy Desloratadine and this compound in both a clean solvent and an extracted blank matrix.

  • Analyze Samples: Inject the samples and carefully examine the chromatograms. Overlay the mass chromatograms for the analyte and the IS.

  • Evaluate Co-elution:

    • Ideally, the apex of both peaks should be within a very narrow window (e.g., ±0.02 minutes).

    • If a significant shift is observed, chromatographic optimization may be necessary.

Troubleshooting Chromatographic Shifts:

  • Modify Mobile Phase: Adjusting the organic solvent composition or the pH of the aqueous phase can alter the retention characteristics.

  • Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl phase) can improve co-elution.

  • Adjust Gradient Profile: A shallower gradient can sometimes improve the resolution and co-elution of closely related compounds.

For further information on the bioanalysis of desloratadine and its metabolites, refer to established LC-MS/MS methods.[11][12][13][14][15] Always ensure that any troubleshooting steps are followed by a re-validation of the analytical method to confirm its accuracy and precision.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of 3-Hydroxy Desloratadine using 3-Hydroxy Desloratadine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. This guide provides an objective comparison of validated bioanalytical methods for 3-Hydroxy Desloratadine (B1670295), a major active metabolite of Desloratadine, utilizing its deuterated stable isotope, 3-Hydroxy Desloratadine-d4, as an internal standard. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for bioanalysis.[1][2][3]

Comparative Analysis of LC-MS/MS Methods

The selection of an appropriate bioanalytical method is contingent on various factors, including the required sensitivity, the nature of the biological matrix, and desired sample throughput. Below is a summary of key validation parameters from different published LC-MS/MS methods for the quantification of 3-Hydroxy Desloratadine.

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 0.100 - 11.000[1]0.05 - 10[2]0.025 - 10[4][5]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.100[1]0.05[2]0.025[4][5]
Intra-day Precision (%CV) 5.1 (at LLOQ)[1]Not explicitly stated3.1 - 11.1[4][5]
Inter-day Precision (%CV) Not explicitly statedNot explicitly stated3.1 - 11.1[4][5]
Accuracy (% Nominal) 99.9 (at LLOQ)[1]Not explicitly stated94.0[4][5]
Sample Preparation Solid-Phase Extraction (SPE)[1]Liquid-Liquid Extraction (LLE)[2]Solid-Phase Extraction (SPE)[4][5]
Internal Standard Desloratadine-d5[1]This compound[2]Not explicitly stated

Experimental Protocols

The successful implementation of a bioanalytical method relies on a clear and detailed protocol. Below are generalized methodologies employed in the compared studies for the analysis of 3-Hydroxy Desloratadine in human plasma.

Sample Preparation

Solid-Phase Extraction (SPE): This is a common technique for sample clean-up and concentration.[1][4][5]

  • Pre-conditioning: The SPE cartridge (e.g., SPEC SCX) is pre-conditioned with methanol (B129727) followed by an acidic solution (e.g., 2% formic acid).[6]

  • Sample Loading: A plasma sample, typically diluted with an acidic solution, is loaded onto the conditioned cartridge.[6]

  • Washing: The cartridge is washed with a series of solutions to remove interfering substances. A common wash solution includes 2% formic acid in an acetonitrile:methanol mixture.[6]

  • Elution: The analyte and internal standard are eluted from the cartridge using a basic solution, such as 4% ammonium (B1175870) hydroxide (B78521) in a mixture of methanol, acetonitrile, and water.[6]

  • Evaporation and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.[6]

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.[2]

  • Sample Pre-treatment: An aliquot of plasma is mixed with the internal standard solution.

  • Extraction: An organic solvent (e.g., ethyl ether) is added to the plasma sample, and the mixture is vortexed to facilitate the transfer of the analytes from the aqueous plasma to the organic layer.[2]

  • Separation: The mixture is centrifuged to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: The organic layer is transferred to a clean tube and evaporated to dryness. The residue is then reconstituted in the mobile phase.

LC-MS/MS Conditions
  • Chromatographic Separation: A C18 analytical column is frequently used for the separation of 3-Hydroxy Desloratadine and its internal standard.[2][7] The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate).[2][7]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is commonly employed. The MRM transition for 3-Hydroxy Desloratadine is m/z 327.2 → m/z 275.1.[6] For the deuterated internal standard, this compound, the transition would be monitored at m/z 331.10 → 279.10.[3]

Experimental Workflow Visualization

To provide a clearer understanding of the analytical process, the following diagram illustrates a typical experimental workflow for the bioanalysis of 3-Hydroxy Desloratadine in human plasma.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add 3-Hydroxy Desloratadine-d4 (IS) plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: A generalized workflow for the bioanalysis of 3-Hydroxy Desloratadine.

Signaling Pathway (Illustrative)

While not a signaling pathway in the classical biological sense, the following diagram illustrates the logical flow of the analytical process, highlighting the key stages from sample to result.

Analytical_Pathway start Biological Sample (Human Plasma) sample_prep Sample Preparation (Extraction & Cleanup) start->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_acquisition Data Acquisition lc_ms->data_acquisition data_processing Data Processing data_acquisition->data_processing result Concentration of 3-Hydroxy Desloratadine data_processing->result

Caption: Logical flow of the bioanalytical method for 3-Hydroxy Desloratadine.

References

A Comparative Guide to 3-Hydroxy Desloratadine-d4 and Other Internal Standards for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standards for the Quantification of Desloratadine (B1670295) and its Metabolites

In the landscape of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the precise quantification of analytes is paramount. The use of a suitable internal standard (IS) is a critical component of a robust and reliable analytical method, especially when employing techniques like liquid chromatography-mass spectrometry (LC-MS). This guide provides a detailed comparison of 3-Hydroxy Desloratadine-d4 with other commonly used internal standards for the analysis of desloratadine and its primary active metabolite, 3-hydroxydesloratadine (B129375).

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation and instrument response.[1] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard in bioanalysis because their physicochemical properties are nearly identical to the analyte.[1][2] This guide will focus on the comparison of this compound with other deuterated analogs used in the bioanalysis of desloratadine and its metabolites.

Performance Comparison of Internal Standards

Table 1: Comparison of Recovery Data for Deuterated Internal Standards

Internal StandardAnalyte(s)Mean Recovery (%)Extraction MethodSource
This compound Desloratadine, 3-HydroxydesloratadineData not explicitly provided for IS, but analyte recoveries were >98%Solid Phase Extraction (SPE)[3]
Desloratadine-d5 Desloratadine, 3-Hydroxydesloratadine72.9Solid Phase Extraction (SPE)[4]
[(2)H4]desloratadine & [(2)H4]3-OH desloratadine Desloratadine, 3-HydroxydesloratadineNot specifiedLiquid-Liquid Extraction (LLE)[5]

It is important to note that recovery can be influenced by the extraction method and matrix.

Table 2: Comparison of Method Precision and Accuracy

Internal StandardAnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Source
This compound Desloratadine1.62 - 4.901.62 - 4.90-5.54 to -2.55[3]
3-Hydroxydesloratadine2.05 - 5.932.05 - 5.93-0.48 to -8.04[3]
Desloratadine-d5 Desloratadine< 4.6< 4.4100.1 - 100.4[4]
3-Hydroxydesloratadine< 5.1< 5.099.9 - 100.0[4]

%CV: Percent Coefficient of Variation. % Bias: Percent difference from the nominal concentration.

From the available data, both this compound and Desloratadine-d5 serve as effective internal standards, enabling the development of precise and accurate bioanalytical methods. The choice between them may depend on the specific focus of the study. Using this compound provides a closer structural analog when the primary analyte of interest is 3-hydroxydesloratadine.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are summaries of experimental protocols from studies utilizing this compound and Desloratadine-d5 as internal standards.

Method 1: Simultaneous Determination using this compound

This method utilized solid-phase extraction (SPE) for sample preparation and UPLC-MS/MS for analysis.

  • Sample Preparation (Solid Phase Extraction)

    • Human plasma samples were extracted using a solid-phase extraction (SPE) technique.

    • Desloratadine-D5 and 3-OH desloratadine-D4 were used as the internal standards.[3]

  • Chromatographic Conditions

    • Column: Thermo Hypurity C18 (50mm)[3]

    • Mobile Phase: Not explicitly detailed, but a time and flow gradient was used.[3]

    • Run Time: 3.0 minutes[3]

  • Mass Spectrometry

    • Detection: UPLC-MS/MS[3]

    • Linear Range: 50-10000 pg/mL for both desloratadine and 3-OH desloratadine.[3]

Method 2: Simultaneous Determination using Desloratadine-d5

This method also employed solid-phase extraction followed by LC-MS/MS analysis.

  • Sample Preparation (Solid Phase Extraction)

  • Chromatographic Conditions

    • Column: Hypurity Advance (50 x 4.6 mm, 5-μm)[4]

    • Mobile Phase: A mixture of Solution A and Solution B (90:10 v/v). Solution A was acetonitrile (B52724) and methanol (40:60 v/v), and Solution B was methanol and water (90:10 v/v).[4]

    • Flow Rate: 1 mL/min[4]

    • Run Time: 5 minutes[4]

  • Mass Spectrometry

    • Instrument: AB SCIEX API-4000 triple quadrupole mass spectrometer[4]

    • Ionization: Positive ion mode with turbo ion spray ionization[4]

    • Linear Range: 100-11,000 pg/mL for both desloratadine and 3-OH desloratadine.[4]

Visualizing the Workflow

To provide a clearer understanding of the analytical processes, the following diagrams illustrate a typical experimental workflow and the logical relationship in choosing an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Spike with Internal Standard (e.g., this compound) plasma->add_is extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) add_is->extraction evap Evaporation & Reconstitution extraction->evap injection Inject into UPLC/HPLC evap->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quant Quantification of Analyte (Peak Area Ratio to IS) detection->quant report Generate Concentration Data quant->report

Figure 1. A generalized experimental workflow for the bioanalysis of desloratadine and its metabolites using an internal standard.

G cluster_ideal Ideal Internal Standard Characteristics cluster_types Types of Internal Standards cluster_performance Performance Outcome p1 Similar Physicochemical Properties high_accuracy High Accuracy & Precision p1->high_accuracy SIL meets criteria lower_accuracy Potentially Lower Accuracy & Precision p1->lower_accuracy Analog may differ p2 Co-elution with Analyte p2->high_accuracy SIL meets criteria p2->lower_accuracy Analog may differ p3 Similar Extraction Recovery p3->high_accuracy SIL meets criteria p3->lower_accuracy Analog may differ p4 Similar Ionization Efficiency p4->high_accuracy SIL meets criteria p4->lower_accuracy Analog may differ p5 No Interference with Analyte p5->high_accuracy SIL meets criteria p5->lower_accuracy Analog may differ sil Stable Isotope-Labeled (SIL) e.g., this compound sil->p1 sil->p2 sil->p3 sil->p4 sil->p5 analog Structural Analog (Non-deuterated) analog->p1 analog->p2 analog->p3 analog->p4 analog->p5

Figure 2. Logical relationship illustrating why stable isotope-labeled internal standards are preferred for achieving high accuracy and precision in bioanalysis.

References

A Comparative Guide to Bioanalytical Methods for Desloratadine and its Metabolite Using 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of Desloratadine (B1670295) and its active metabolite, 3-Hydroxy Desloratadine. The focus is on methods utilizing the deuterated internal standard 3-Hydroxy Desloratadine-d4, with a comparative analysis against other commonly used internal standards such as Desloratadine-d4 and Desloratadine-d5. The information presented is collated from various validated LC-MS/MS methods to assist researchers in selecting and implementing robust analytical protocols.

Metabolic Pathway of Desloratadine

Desloratadine, a major active metabolite of loratadine, is further metabolized in the body to 3-Hydroxy Desloratadine. This biotransformation is a key consideration in pharmacokinetic and bioequivalence studies.

Loratadine Loratadine Desloratadine Desloratadine Loratadine->Desloratadine Metabolism Metabolite 3-Hydroxy Desloratadine Desloratadine->Metabolite Metabolism

Metabolic conversion of Loratadine to Desloratadine and 3-Hydroxy Desloratadine.

Comparative Performance of Analytical Methods

The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. Deuterated standards are preferred as their physicochemical properties are very similar to the analyte, leading to comparable extraction recovery and ionization efficiency, while being distinguishable by mass spectrometry. The following tables summarize the performance of different LC-MS/MS methods using various internal standards for the analysis of Desloratadine and 3-Hydroxy Desloratadine in human plasma.

Method Performance using this compound and Desloratadine-d4 as Internal Standards
ParameterDesloratadine3-Hydroxy DesloratadineInternal StandardsReference
Linearity Range (ng/mL) 0.05 - 100.05 - 10Desloratadine-d4, this compound[1]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.050.05Desloratadine-d4, this compound[1]
Intra-day Precision (%CV) < 5.71< 5.10Desloratadine-d4, this compound[2]
Inter-day Precision (%CV) < 5.47< 6.68Desloratadine-d4, this compound[2]
Intra-day Accuracy (%) -6.67 to 5.00-4.00 to 3.75Desloratadine-d4, this compound[2]
Inter-day Accuracy (%) -7.80 to 2.60-6.00 to -0.25Desloratadine-d4, this compound[2]
Method Performance using Desloratadine-d5 as an Internal Standard
ParameterDesloratadine3-Hydroxy DesloratadineInternal StandardReference
Linearity Range (pg/mL) 100 - 11,000100 - 11,000Desloratadine-d5[3]
Lower Limit of Quantification (LLOQ) (pg/mL) 100100Desloratadine-d5[3]
Precision at LLOQ (%CV) 4.65.1Desloratadine-d5[3]
Accuracy at LLOQ (%) 100.499.9Desloratadine-d5[3]
Within-Batch Precision (%CV) 4.65.1Desloratadine-d5[3]
Between-Batch Precision (%CV) 4.45.0Desloratadine-d5[3]
Within-Batch Accuracy (%) 100.499.9Desloratadine-d5[3]
Between-Batch Accuracy (%) 100.1100.0Desloratadine-d5[3]
Mean Recovery (%) 74.669.372.9 (Desloratadine-d5)[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of experimental protocols from the cited literature.

Method 1: Using Desloratadine-d4 and this compound
  • Sample Preparation: Liquid-liquid extraction from K3EDTA human plasma.[2]

  • Chromatography: Kromasil C18 column (150mm x 4.6mm, 5µm particle size).[2]

  • Mobile Phase: A mixture of Methanol:Acetonitrile (60:40V/V) and 10mM Ammonium formate (B1220265) (70:30V/V) at an isocratic flow rate of 1.0 mL/min.[2]

  • Detection: Tandem mass spectrometry (LC-MS/MS) with a turbo ion spray source operating in positive mode.[2]

  • Mass Transitions:

    • Desloratadine: m/z 311.10 → 259.20[2]

    • 3-Hydroxy Desloratadine: m/z 327.10 → 275.10[2]

    • Desloratadine-d4: m/z 315.20 → 263.20[2]

    • This compound: m/z 331.10 → 279.10[2]

Method 2: Using Desloratadine-d5
  • Sample Preparation: Solid-phase extraction from human plasma.[3]

  • Internal Standard: Deutrated desloratadine (DES-D5).[3]

  • Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

  • Calibration: Quadratic regression (1/x²) was used for the calibration curve over a range of 100-11,000 pg/ml.[3]

General Bioanalytical Workflow

The following diagram illustrates a typical workflow for the bioanalysis of pharmaceuticals in biological matrices using LC-MS/MS.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard (e.g., this compound) Plasma->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Sample Injection Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI/APCI) Chromatography->Ionization MSMS MS/MS Detection Ionization->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

A generalized workflow for bioanalytical method development and sample analysis.

Conclusion

The presented data from various studies demonstrate that robust and sensitive LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of Desloratadine and 3-Hydroxy Desloratadine in human plasma. The use of deuterated internal standards, including this compound, Desloratadine-d4, and Desloratadine-d5, ensures high accuracy and precision.

Methods employing a combination of Desloratadine-d4 and this compound show excellent performance with LLOQs as low as 0.05 ng/mL.[1] Similarly, methods using Desloratadine-d5 have been validated with LLOQs of 100 pg/mL and have demonstrated high recovery and stability.[3]

The choice of a specific internal standard and method will depend on the specific requirements of the study, including the desired sensitivity and the available instrumentation. The detailed protocols and performance data in this guide provide a solid foundation for researchers to make informed decisions for their bioanalytical needs in the study of Desloratadine.

References

Navigating Bioanalysis: A Comparative Guide to the Accuracy and Precision of 3-Hydroxy Desloratadine-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites and their deuterated internal standards is paramount for robust pharmacokinetic and bioequivalence studies. This guide provides a comparative analysis of published analytical methods for the quantification of 3-Hydroxy Desloratadine-d4, a key internal standard in the bioanalysis of the active metabolite of Desloratadine (B1670295).

This document delves into the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, presenting a synthesis of their accuracy, precision, and other critical validation parameters. Detailed experimental protocols are provided to allow for a comprehensive understanding and potential replication of the described methods.

Performance Comparison of Analytical Methods

The following tables summarize the quantitative data from different studies, offering a clear comparison of the key performance indicators for the quantification of 3-Hydroxy Desloratadine and its deuterated internal standard, this compound.

Method Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (%) Inter-day Accuracy (%) Recovery (%) Internal Standard Used Reference
LC-MS/MS (Muppavarapu et al.) 0.05 - 100.05< 5.10< 6.68-4.00 to 3.75-6.00 to -0.25Not ReportedThis compound[1]
LC-MS/MS (Xu et al.) 0.05 - 100.05Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[2H4]3-OH desloratadine[2][3]
UPLC-MS/MS (Unspecified) 0.025 - 100.025Not Reported3.1 to 11.1Not ReportedBetter than 94.0Not ReportedNot Specified[4]
LC-MS/MS (Patel et al.) 0.1 - 110.15.15.099.9100Double that of Xu et al.Desloratadine-D5[5]

Table 1: Comparison of Linearity, LLOQ, Precision, and Accuracy. The coefficient of variation (%CV) is a measure of precision, while accuracy is presented as the percentage of the nominal concentration or the bias.

Method Sample Preparation Chromatographic Column Mobile Phase Flow Rate (mL/min) Mass Spectrometric Detection Ionization Mode MRM Transition (m/z) Reference
LC-MS/MS (Muppavarapu et al.) Liquid-Liquid ExtractionKromasil C18 (150mm x 4.6mm, 5µm)Methanol (B129727):Acetonitrile (B52724) (60:40 v/v): 10mM Ammonium (B1175870) formate (B1220265) (70:30 v/v)1.0Triple QuadrupolePositive ESI331.10 → 279.10[1]
LC-MS/MS (Xu et al.) Liquid-Liquid Extraction with ethyl etherCAPCELL PAK C18 (50 mm x 2.0mm, 5 µm)5mM ammonium formate in water, methanol and acetonitrile (50:30:20)Not ReportedSciex API3000Positive ESINot Specified for d4[2][3]
UPLC-MS/MS (Unspecified) 96-well solid phase extractionNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
LC-MS/MS (Patel et al.) Solid-Phase ExtractionHypurity Advance (50 x 4.6 mm, 5-μm)Solution A and B (90:10)1.0AB SCIEX API-4000Positive Turbo Ion SprayNot Specified for d4[5]

Table 2: Comparison of Experimental Conditions. ESI refers to Electrospray Ionization and MRM to Multiple Reaction Monitoring.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Method 1: LC-MS/MS Quantification of this compound (Adapted from Muppavarapu et al.[1])

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a polypropylene (B1209903) tube, add 100 µL of human plasma.

  • Add 25 µL of the internal standard working solution (this compound).

  • Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.

  • Add 2.5 mL of the extraction solvent (a mixture of ethyl acetate (B1210297) and n-hexane, 80:20 v/v).

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Shimadzu HPLC

  • Column: Kromasil C18 (150mm x 4.6mm I.D, 5µm particle size)

  • Mobile Phase: A mixture of Methanol:Acetonitrile (60:40 v/v) and 10mM Ammonium formate (70:30 v/v).

  • Flow Rate: 1.0 mL/min (isocratic).

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Source: Turbo Ion Spray operating in positive mode.

  • MRM Transitions:

    • 3-Hydroxy Desloratadine: m/z 327.10 → 275.10

    • This compound (IS): m/z 331.10 → 279.10

Method 2: LC-MS/MS Quantification of 3-Hydroxy Desloratadine (Adapted from Xu et al.[2][3])

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.2 mL of plasma, add the internal standard solution ([2H4]3-OH desloratadine).

  • Add 50 µL of 1 M NaOH.

  • Add 1 mL of ethyl ether and vortex.

  • Centrifuge and transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions:

  • LC System: Not specified.

  • Column: CAPCELL PAK C18 (50 mm x 2.0mm, 5 µm, Shiseido).

  • Mobile Phase: A mixture of 5mM ammonium formate in water, methanol, and acetonitrile (50:30:20, v/v/v).

  • Injection Volume: 20 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Sciex API3000.

  • Ionization Source: Positive ion electrospray.

  • MRM Transitions: Specific m/z transitions for the deuterated internal standard were not detailed in the abstract.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the typical workflows for sample preparation and analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC System reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Acquisition & Quantification detection->quantification

Figure 1: A generalized workflow for the bioanalysis of 3-Hydroxy Desloratadine using a deuterated internal standard.

logical_relationship Analyte 3-Hydroxy Desloratadine Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Calibration Calibration Curve Ratio->Calibration Correlates to Concentration Analyte Concentration Calibration->Concentration Determines

Figure 2: The logical relationship in quantitative bioanalysis using an internal standard.

Conclusion

The presented data from various studies demonstrate that LC-MS/MS methods offer high sensitivity, accuracy, and precision for the quantification of 3-Hydroxy Desloratadine, with this compound serving as a reliable internal standard. While specific parameters may vary between laboratories and methods, the overall performance highlights the robustness of this analytical approach for pharmacokinetic and bioequivalence studies. The choice of a specific method will depend on the required sensitivity, sample throughput, and available instrumentation. Researchers are encouraged to perform in-house validation to ensure the selected method meets the specific requirements of their studies.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Linearity and Range Assessment for 3-Hydroxy Desloratadine-d4 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic and bioequivalence studies. A critical component of this validation is the assessment of linearity and range, which ensures that the assay can accurately quantify the analyte over a specified concentration spectrum. This guide provides a comparative overview of linearity and range data for 3-Hydroxy Desloratadine-d4 assays, a key deuterated internal standard used in the bioanalysis of Desloratadine (B1670295), along with a detailed experimental protocol and a visual workflow to aid in the design and evaluation of these essential validation experiments.

The determination of Desloratadine, a long-acting tricyclic histamine (B1213489) antagonist, and its active metabolite, 3-Hydroxy Desloratadine, in biological matrices is a routine requirement in clinical and preclinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, as it compensates for variability in sample processing and matrix effects.

This guide synthesizes data from various bioanalytical methods to provide a comparative landscape of linearity and range for this compound assays. Adherence to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is crucial, and the presented data and protocols are framed within these regulatory expectations.

Comparative Analysis of Linearity and Range for this compound Assays

The following table summarizes the linearity and range characteristics of different LC-MS/MS methods developed for the quantification of 3-Hydroxy Desloratadine, often in conjunction with Desloratadine, using this compound as an internal standard.

Method Linearity Range (ng/mL) Regression Model Correlation Coefficient (r²) Reference
LC-MS/MS0.05 - 10Quadratic (weighted 1/concentration)> 0.99[1]
LC-MS/MS0.05 - 10Not Specified≥ 0.99[2]
UPLC-MS/MS0.025 - 10Not SpecifiedNot Specified[3][4]
LC-MS/MS0.1 - 11Quadratic (1/x²)> 0.99[5][6]
LC-MS/MS0.05 - 10Not SpecifiedNot Specified[7]

Note: The performance characteristics of the assay for the analyte (3-Hydroxy Desloratadine) are intrinsically linked to the consistent response of the internal standard (this compound). The linearity of the analyte's calibration curve is assessed by the ratio of the analyte peak area to the internal standard peak area.

Experimental Protocol for Linearity and Range Assessment

This protocol outlines a typical procedure for evaluating the linearity and range of a bioanalytical method for this compound.

1. Objective: To demonstrate the relationship between the instrumental response and the known concentrations of the analyte and to define the concentration range over which the assay is accurate, precise, and linear.

2. Materials:

  • Reference standard of 3-Hydroxy Desloratadine
  • Reference standard of this compound (Internal Standard, IS)
  • Blank biological matrix (e.g., human plasma)
  • All necessary solvents and reagents for the LC-MS/MS system

3. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of 3-Hydroxy Desloratadine and this compound in a suitable organic solvent (e.g., methanol).
  • From the stock solutions, prepare serial dilutions to create working standard solutions at various concentrations.
  • Prepare a working solution of the internal standard (this compound) at a constant concentration.

4. Preparation of Calibration Standards:

  • A set of at least six to eight non-zero calibration standards should be prepared by spiking the blank biological matrix with known concentrations of 3-Hydroxy Desloratadine from the working standard solutions.[8]
  • The concentration range should encompass the expected concentrations in study samples, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[8]
  • A blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only) should also be prepared.[8]

5. Sample Processing:

  • To each calibration standard, blank, and zero sample, add a fixed volume of the internal standard working solution.
  • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as defined in the bioanalytical method.
  • Evaporate the solvent and reconstitute the residue in the mobile phase.

6. Instrumental Analysis:

  • Inject the prepared samples into the LC-MS/MS system.
  • Analyze the samples in a single analytical run.

7. Data Analysis and Acceptance Criteria:

  • For each calibration standard, calculate the peak area ratio of the analyte (3-Hydroxy Desloratadine) to the internal standard (this compound).
  • Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the analyte.
  • Perform a linear regression analysis. A weighted model (e.g., 1/x or 1/x²) is often used to ensure accuracy at the lower end of the range.[1]
  • The correlation coefficient (r) should be ≥ 0.99.
  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, where it should be within ±20%.
  • At least 75% of the non-zero calibration standards must meet the acceptance criteria, including the LLOQ and ULOQ.

Visualizing the Workflow

The following diagram illustrates the key steps in the linearity and range assessment for a this compound assay.

Caption: Workflow for Linearity and Range Assessment.

By following a well-defined protocol and understanding the expected performance from comparative data, researchers can confidently establish the linearity and range of their this compound assays, ensuring the generation of high-quality, reliable data for their drug development programs.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 3-Hydroxy Desloratadine (B1670295), a primary active metabolite of Desloratadine, utilizing its deuterated isotopologue, 3-Hydroxy Desloratadine-d4, as an internal standard. The focus is on the critical process of cross-validation to ensure data consistency and reliability across different analytical methods or laboratories. This is particularly crucial in multi-site clinical trials and when methods are updated or changed during the drug development lifecycle.

Understanding Cross-Validation in Bioanalysis

Cross-validation is the process of comparing two or more bioanalytical methods to determine if they provide equivalent results for a given analyte in a specific biological matrix.[1][2] This is essential when data from different studies, laboratories, or even different analytical techniques need to be compared or combined.[3][4] Regulatory bodies like the FDA and EMA provide guidelines on when cross-validation is necessary, for instance, when minor changes are made to a validated method or when samples from a single study are analyzed at multiple sites.[3][4][5] The primary goal is to identify and address any systematic bias between the methods being compared.[6]

Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is the predominant technique for the quantification of 3-Hydroxy Desloratadine in biological matrices due to its high sensitivity and selectivity.[7][8] While a direct cross-validation study between multiple distinct methods for this compound was not found in the public literature, this guide compiles and compares the performance of several validated LC-MS/MS methods for the parent compound and its metabolite, which are foundational for a cross-validation exercise.

Table 1: Performance Characteristics of Validated LC-MS/MS Methods for 3-Hydroxy Desloratadine

ParameterMethod 1 (Xu et al., 2007)[9][10]Method 2 (Vittala et al., 2013)[8]Method 3 (Jain et al., 2013)[7]
Internal Standard [(2)H(4)]3-OH desloratadine3-OH desloratadine-D4Desloratadine-D5
Extraction Method Liquid-Liquid ExtractionSolid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)
Linearity Range 0.05 - 10 ng/mL0.10 - 11.00 ng/mL0.10 - 11.00 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.10 ng/mL0.10 ng/mL
Accuracy at LLOQ Not explicitly stated99.9%99.9%
Precision at LLOQ (%CV) Not explicitly stated5.1%5.1%
Mean Recovery Not explicitly stated69.3%69.3%
Run Time Not explicitly stated< 2 minutes~5 minutes

Experimental Protocol: A Representative LC-MS/MS Method

The following is a generalized experimental protocol based on commonly employed methodologies for the analysis of 3-Hydroxy Desloratadine in human plasma.

1. Sample Preparation (Solid-Phase Extraction)

  • To 250 µL of human plasma, add the internal standard (this compound).

  • Pre-condition a solid-phase extraction (SPE) plate with methanol (B129727) followed by an acidic solution (e.g., 2% formic acid).[11]

  • Load the plasma sample onto the SPE plate.[11]

  • Wash the plate with an acidic solution and then a mixture of organic solvents to remove interferences.[11]

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., 4% ammonium (B1175870) hydroxide (B78521) in a methanol:acetonitrile:water mixture).[11]

  • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[11]

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is commonly used (e.g., CAPCELL PAK C18, 50 mm x 2.0 mm, 5 µm).[9][10]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 5mM ammonium formate) and organic solvents (e.g., methanol and acetonitrile).[9][10]

  • Flow Rate: Typically in the range of 0.25 - 1.0 mL/min.[7][11]

  • Injection Volume: 15-20 µL.[7]

3. Tandem Mass Spectrometry

  • Ionization: Positive ion electrospray ionization (ESI) is generally used.[7][9][11]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The mass transitions monitored would be specific for 3-Hydroxy Desloratadine and this compound. For example, the transition for 3-Hydroxy Desloratadine is m/z 327.2 → m/z 275.1.[11]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation cluster_conclusion Conclusion A Select Incurred Study Samples (e.g., n=20-30) C Analyze Samples with Reference Method A->C D Analyze Samples with Comparator Method A->D B Prepare QC Samples at Low, Medium, and High Concentrations B->C B->D E Compare Results from Both Methods C->E D->E F Statistical Analysis (e.g., Bland-Altman plot, % difference) E->F G Acceptance Criteria Met? (e.g., difference within ±20%) F->G H Methods are Equivalent G->H Yes I Investigate Discrepancy G->I No

Caption: A flowchart of the bioanalytical method cross-validation process.

Conclusion

The cross-validation of analytical methods for this compound is a critical step in ensuring the integrity and comparability of bioanalytical data. While the presented LC-MS/MS methods demonstrate robust performance, a formal cross-validation study should be conducted when transferring methods between laboratories or when significant changes are made to a validated procedure. By following a structured cross-validation protocol, researchers can confidently compare and combine data, ultimately supporting regulatory submissions and advancing drug development programs.

References

Evaluating the Robustness of Analytical Methods for 3-Hydroxy Desloratadine Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of 3-Hydroxy Desloratadine (B1670295), the primary active metabolite of the widely used antihistamine Desloratadine, is critical in pharmacokinetic and bioequivalence studies. The robustness of the analytical method employed is paramount to ensure reliable and reproducible data. This guide provides a comparative evaluation of various analytical methods for 3-Hydroxy Desloratadine, with a focus on the role of its deuterated internal standard, 3-Hydroxy Desloratadine-d4, in enhancing method robustness. The comparison is based on experimental data from published studies, detailing different extraction techniques and chromatographic conditions.

The Cornerstone of Robustness: Stable Isotope Labeled Internal Standards

In quantitative bioanalysis, especially when using mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for ensuring method robustness. A SIL-IS, such as this compound, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This near-perfect co-elution and similar ionization behavior with the analyte allows it to compensate for variability in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the quantification.

Comparative Analysis of Analytical Methodologies

The most prevalent methods for the quantification of 3-Hydroxy Desloratadine in biological matrices are based on Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). However, the choice of sample preparation and chromatographic technique significantly impacts the method's robustness and overall performance.

Sample Preparation: The First Step to a Robust Assay

The goal of sample preparation is to extract the analyte and its internal standard from the complex biological matrix, remove potential interferences, and concentrate the sample. The two most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE) has been shown to provide excellent sample clean-up, leading to reduced matrix effects and consistent recoveries. One study reported a mean recovery of 69.3% for 3-Hydroxy Desloratadine from human plasma using SPE.[1] Another study utilizing a mixed-mode SPE plate prior to UPLC-MS/MS analysis also demonstrated high accuracy and precision.[2]

Liquid-Liquid Extraction (LLE) offers a simpler and often faster alternative to SPE. A method using ethyl ether for LLE demonstrated good accuracy and sensitivity for the simultaneous determination of desloratadine and 3-hydroxydesloratadine (B129375).[3] Another LLE-based method reported high recovery and stability.[4]

Table 1: Comparison of Sample Preparation Techniques

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid phasePartitioning between two immiscible liquid phases
Selectivity High, tunable by sorbent chemistryModerate to high, dependent on solvent choice
Recovery Generally high and reproducible (e.g., ~69% for 3-OH Desloratadine)[1]Variable, can be high depending on analyte and solvent
Matrix Effect Generally lower due to cleaner extractsCan be higher, potential for co-extraction of interferences
Throughput Can be automated for high throughputCan be more labor-intensive, though automation is possible
Cost Generally higher (cartridges, manifolds)Generally lower (solvents, glassware)
Chromatographic Separation and Detection: The Core of the Analysis

The choice between conventional High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) impacts the speed, resolution, and sensitivity of the analysis.

UPLC-MS/MS methods offer significant advantages in terms of speed and sensitivity. The use of sub-2 µm particles in UPLC columns results in sharper peaks and shorter run times. A UPLC-MS/MS method was successfully validated with a dynamic range of 0.025 to 10 ng/mL for 3-hydroxydesloratadine, demonstrating excellent precision and accuracy.[2]

HPLC-MS/MS remains a robust and widely used technique. Several validated HPLC-MS/MS methods have been reported for the simultaneous analysis of desloratadine and 3-hydroxydesloratadine, showcasing good linearity, precision, and accuracy.[1][3]

An alternative technique, High-Performance Thin-Layer Chromatography (HPTLC) , has also been developed for the quantification of desloratadine and could potentially be adapted for 3-Hydroxy Desloratadine. HPTLC offers the advantage of high sample throughput and low solvent consumption.[5][6]

Table 2: Comparison of Analytical Techniques

ParameterUPLC-MS/MSHPLC-MS/MSHPTLC
Principle Liquid chromatography with sub-2 µm particles, mass detectionLiquid chromatography with >2 µm particles, mass detectionPlanar chromatography, densitometric detection
Speed Very fast (run times often < 2 min)[2]Moderate (run times typically 2-5 min)[1]High throughput (multiple samples per plate)
Resolution Very highHighModerate
Sensitivity Very high (LLOQ in the pg/mL range)[2]High (LLOQ in the pg/mL to ng/mL range)[1][3]Moderate (LLOQ typically in the ng/spot range)[6]
Robustness High, requires robust instrumentationHigh, well-established techniqueGood, sensitive to environmental factors
Solvent Consumption LowModerateVery Low

Experimental Protocols

Representative LC-MS/MS Method Protocol (using SPE)

1. Sample Preparation (Solid-Phase Extraction) [1][7]

  • Pre-treatment: To 200 µL of plasma, add the internal standard solution (this compound).

  • Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions [1][3][8]

  • LC System: An HPLC or UPLC system.

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm for UPLC).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min for UPLC.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • 3-Hydroxy Desloratadine: e.g., m/z 327.1 → 275.1[8]

    • This compound: e.g., m/z 331.1 → 279.1[8]

Representative HPTLC Method Protocol

1. Sample Preparation [5]

  • Perform a suitable extraction from the biological matrix (e.g., LLE).

  • Evaporate the organic layer and reconstitute in a small volume of a suitable solvent.

2. HPTLC Conditions [5][6]

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Sample Application: Apply samples as bands using an automated applicator.

  • Mobile Phase: A mixture of solvents such as methanol, chloroform, toluene, and ammonia.[5]

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: Scan the dried plate with a TLC scanner at the wavelength of maximum absorbance (e.g., 254 nm).[5]

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add 3-Hydroxy Desloratadine-d4 plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation (UPLC or HPLC) evap_recon->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Figure 1. A generalized workflow for the bioanalysis of 3-Hydroxy Desloratadine.

Conclusion

The robustness of an analytical method for 3-Hydroxy Desloratadine is significantly enhanced by the use of its deuterated internal standard, this compound. Both SPE and LLE are viable sample preparation techniques, with SPE generally offering cleaner extracts and potentially higher robustness against matrix effects. UPLC-MS/MS stands out as the superior analytical technique, providing faster analysis times and higher sensitivity compared to traditional HPLC-MS/MS. For high-throughput screening, HPTLC presents a cost-effective alternative. The selection of the most appropriate method will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. The validation data across various studies confirm that with a proper internal standard and optimized conditions, robust and reliable quantification of 3-Hydroxy Desloratadine in biological matrices can be consistently achieved.

References

A Comparative Guide to Solid-Phase Extraction Cartridges for 3-Hydroxy Desloratadine-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of 3-Hydroxy Desloratadine-d4, the deuterated internal standard for the active metabolite of Desloratadine (B1670295), selecting the optimal solid-phase extraction (SPE) cartridge is a critical step for achieving accurate and reproducible results. This guide provides a comparative analysis of different SPE cartridge types, supported by available experimental data, to aid in the selection of the most appropriate extraction method.

The choice of SPE sorbent is dictated by the physicochemical properties of the analyte and the nature of the biological matrix. 3-Hydroxy Desloratadine is a polar metabolite, and its deuterated analog, this compound, shares these characteristics. Effective extraction from complex matrices like plasma requires a method that offers high recovery, minimal matrix effects, and high reproducibility. This comparison focuses on three common types of SPE chemistries: polymeric reversed-phase, strong cation exchange, and mixed-mode.

Data Presentation: Performance of Different SPE Cartridges

The following table summarizes the performance characteristics of various SPE cartridge types for the extraction of 3-Hydroxy Desloratadine and its non-deuterated form. While direct head-to-head comparative studies for this compound are limited in publicly available literature, this table is compiled from a combination of specific product application notes and general performance data for similar analytes.

SPE Cartridge TypeSorbent ChemistryPrimary Retention Mechanism(s)Reported Recovery/EfficiencyKey AdvantagesPotential Considerations
Polymeric Reversed-Phase e.g., Waters Oasis HLB, Phenomenex Strata-XHydrophobic interactionGenerally high for a broad range of analytes (often >90%)High binding capacity, stable across a wide pH range, good for removing salts and phospholipids.May require careful optimization of wash steps to remove endogenous interferences without losing the polar analyte.
Strong Cation Exchange (SCX) e.g., Varian SPEC® SCXIon exchangeApproximately 85% for 3-Hydroxy Desloratadine[1]High selectivity for basic compounds, leading to very clean extracts.Requires precise pH control during loading and elution steps.
Mixed-Mode e.g., Polymeric with both hydrophobic and ion-exchange functional groupsHydrophobic and ion exchangeHigh precision and accuracy reported for 3-Hydroxy Desloratadine[2]Orthogonal retention mechanisms provide enhanced selectivity and sample cleanup.Method development can be more complex due to the dual retention mechanisms.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction procedures. Below is a detailed protocol for the extraction of 3-Hydroxy Desloratadine using a strong cation exchange (SCX) SPE cartridge, based on a published application note[1].

Protocol for SPEC® SCX 96-Well Plate (15 mg)

  • Conditioning: Condition the SPE plate with 400 µL of methanol.

  • Equilibration: Equilibrate the plate with 400 µL of 2% formic acid in water.

  • Sample Loading: Load 250 µL of the plasma sample that has been pre-treated by diluting with 500 µL of 2% formic acid solution. Apply a vacuum of approximately 5 in. Hg.

  • Washing:

    • Wash 1: 400 µL of 2% formic acid solution.

    • Wash 2: 400 µL of 2% formic acid in a 70:30 (v/v) mixture of acetonitrile (B52724) and methanol.

  • Elution: Elute the analyte with two aliquots of 200 µL of 4% ammonium (B1175870) hydroxide (B78521) in a 45:45:10 (v/v/v) mixture of methanol, acetonitrile, and water.

  • Post-Elution: Dry the eluate under a stream of nitrogen and reconstitute in 150 µL of the mobile phase for LC-MS/MS analysis.

Visualizing the Workflow

To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.

SPE_Workflow start_end start_end process process input_output input_output wash wash elute elute start Start: Plasma Sample pretreatment Sample Pre-treatment (Dilution with Formic Acid) start->pretreatment loading Sample Loading pretreatment->loading spe_plate SPE Plate conditioning Conditioning (Methanol) equilibration Equilibration (Aqueous Formic Acid) wash1 Wash 1 (Aqueous Formic Acid) loading->wash1 wash2 Wash 2 (Organic/Aqueous Formic Acid) wash1->wash2 elution Elution (Ammoniated Organic Solvent) wash2->elution post_elution Dry Down & Reconstitution elution->post_elution analysis LC-MS/MS Analysis post_elution->analysis

Caption: A general workflow diagram for the Solid-Phase Extraction (SPE) of this compound from plasma.

Retention_Mechanisms cluster_rp Polymeric Reversed-Phase cluster_scx Strong Cation Exchange cluster_mm Mixed-Mode analyte analyte sorbent sorbent interaction interaction rp_analyte This compound (Analyte) rp_interaction Hydrophobic Interaction rp_analyte->rp_interaction rp_sorbent Polymeric Sorbent (e.g., Oasis HLB, Strata-X) rp_interaction->rp_sorbent scx_analyte Protonated this compound (Analyte) scx_interaction Ionic Interaction scx_analyte->scx_interaction scx_sorbent Negatively Charged Sorbent (e.g., SPEC SCX) scx_interaction->scx_sorbent mm_analyte This compound (Analyte) mm_interaction Hydrophobic & Ionic Interactions mm_analyte->mm_interaction mm_sorbent Polymeric Sorbent with Hydrophobic & Ionic Groups mm_interaction->mm_sorbent

Caption: A diagram illustrating the primary retention mechanisms for different types of SPE sorbents.

References

assessing the performance of 3-Hydroxy Desloratadine-d4 in different LC-MS systems

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 3-Hydroxy Desloratadine-d4 Performance in Bioanalytical LC-MS Systems

A Guide for Researchers in Drug Metabolism and Pharmacokinetics

The accurate quantification of drug metabolites is paramount in pharmacokinetic and bioequivalence studies. Desloratadine (B1670295), a major active metabolite of loratadine, is further metabolized to 3-hydroxydesloratadine (B129375). The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring the accuracy and precision of LC-MS/MS methods. This guide provides a comparative assessment of this compound as an internal standard for the bioanalysis of 3-hydroxydesloratadine, drawing upon data from various validated LC-MS/MS methods.

Experimental Protocols

The performance of an internal standard is intrinsically linked to the experimental conditions. Below are detailed methodologies from published studies that successfully quantified desloratadine and 3-hydroxydesloratadine using their respective deuterated internal standards.

Protocol 1: Liquid-Liquid Extraction (LLE) Method

This protocol is adapted from a method developed for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma.[1][2]

  • Sample Preparation (LLE):

    • To 200 µL of human plasma, add the internal standard solutions (Desloratadine-d4 and this compound).

    • Perform liquid-liquid extraction using ethyl ether.[2]

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS System: Sciex API 3000[2] or equivalent triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

  • Mass Spectrometry Conditions:

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 3-Hydroxydesloratadine: m/z 327.1 → 275.1[1]

      • This compound: m/z 331.1 → 279.1[1]

Protocol 2: Solid-Phase Extraction (SPE) Method

This protocol utilizes solid-phase extraction, a common technique for cleaner sample extracts, and was validated for the analysis of desloratadine and its metabolite in human plasma.[3][4]

  • Sample Preparation (SPE):

    • Precondition an SCX (Strong Cation Exchange) SPE plate with methanol and 2% formic acid.[4]

    • Dilute 250 µL of plasma with 500 µL of 2% formic acid and apply to the plate.[4]

    • Wash the plate with 2% formic acid, followed by 2% formic acid in an acetonitrile:methanol mixture.[4]

    • Elute the analytes with 4% ammonium hydroxide (B78521) in a methanol:acetonitrile:water solution.[4]

    • Dry the eluent and reconstitute it in the mobile phase.[4]

  • LC-MS/MS System: AB SCIEX API-4000[3] or equivalent.

  • Chromatographic Conditions:

    • Column: Hypurity Advance (50 x 4.6 mm, 5-µm).[3]

    • Mobile Phase: A gradient mixture of two solutions. Solution A: acetonitrile and methanol (40:60). Solution B: methanol and water (90:10). The final mobile phase is a 90:10 ratio of Solution A to Solution B.[3]

    • Flow Rate: 1.0 mL/min.[3]

  • Mass Spectrometry Conditions:

    • Ionization: Positive ion TurboIonSpray.[3]

    • Mode: MRM.

    • MRM Transitions:

      • 3-Hydroxydesloratadine: m/z 327.2 → 275.1[4]

      • Internal Standard (e.g., Desloratadine-d5): m/z 316.2 → 264.3[5] (Note: Specific transition for this compound would be similar to Protocol 1).

Performance Data Comparison

The following tables summarize the quantitative performance of methods utilizing this compound or similar deuterated standards. The data demonstrates the robustness and reliability of these internal standards for bioanalytical applications.

Table 1: Method Validation Parameters for 3-Hydroxydesloratadine

ParameterMethod Using this compound (LLE)[1]Method Using Desloratadine-d5 (SPE)[3]
Linearity Range 50.0 pg/mL to 10,000 pg/mL100 pg/mL to 11,000 pg/mL
Correlation Coefficient (r²) > 0.99Not specified, but used quadratic regression (1/x²)
LLOQ 50.0 pg/mL100 pg/mL
Intra-day Precision (%CV) < 5.10%5.1% at LLOQ
Inter-day Precision (%CV) < 5.47%Not specified
Intra-day Accuracy -4.00% to 3.75%99.9% at LLOQ
Inter-day Accuracy -6.00% to -0.25%Not specified

Table 2: Analyte Recovery and Stability

ParameterMethod Using this compound (LLE)[1]Method Using Desloratadine-d5 (SPE)[3]
Mean Recovery (%) Not specified69.3%
Internal Standard Recovery (%) Not specified72.9% (for Desloratadine-d5)
Freeze-Thaw Stability StableStable after five cycles
Bench-Top Stability StableStable for 6.4 hours

Mandatory Visualizations

Bioanalytical Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of 3-hydroxydesloratadine in plasma samples using LC-MS/MS with a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Human Plasma Sample Spike Spike with This compound Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

References

The Gold Standard in Bioanalysis: Justification for Using 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and precision of bioanalytical data are non-negotiable. In the quantitative analysis of drug metabolites like 3-Hydroxy Desloratadine (B1670295), the choice of an internal standard is a critical factor that can significantly impact the reliability of the results. This guide provides an objective comparison, supported by experimental data, to justify the use of a deuterated internal standard, 3-Hydroxy Desloratadine-d4, over non-deuterated alternatives such as structural analogs.

The cornerstone of a robust bioanalytical method is its ability to correct for variability introduced during sample preparation and analysis. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization in the mass spectrometer.[1] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely recognized as the gold standard for achieving this.[1]

Superior Performance of Deuterated Internal Standards

This compound is chemically identical to the analyte, 3-Hydroxy Desloratadine, with the key difference being the replacement of four hydrogen atoms with deuterium. This subtle mass change allows for its differentiation by the mass spectrometer, while its physicochemical properties remain virtually identical to the analyte. This near-perfect analogy ensures that it experiences the same matrix effects, ionization suppression or enhancement, and extraction recovery as the analyte, leading to more accurate and precise quantification.[2]

In contrast, a non-deuterated internal standard, such as a structural analog, possesses a different chemical structure. These structural dissimilarities, even if minor, can lead to differences in chromatographic retention time, extraction efficiency, and ionization response.[2] Such discrepancies can result in inadequate compensation for analytical variability, ultimately compromising the integrity of the data.

Comparative Performance Data

The superior performance of a deuterated internal standard is evident when examining key bioanalytical validation parameters. The following table presents a summary of expected performance characteristics based on a validated LC-MS/MS method for 3-Hydroxy Desloratadine utilizing this compound, contrasted with typical performance data observed when using a structural analog internal standard in similar bioanalytical assays.

Performance ParameterThis compound (Deuterated IS)Structural Analog IS (Representative Data)Justification for Superiority
Accuracy (% Nominal) 99.9% - 100.4%[3]85% - 115%The near-identical chemical nature of the deuterated IS ensures it tracks the analyte's behavior more closely, leading to higher accuracy.[2]
Precision (% CV) 4.6% - 5.1%[3]< 15%Co-elution and identical ionization behavior of the deuterated IS minimize variability.[2]
Recovery (%) ~69.3% (Consistent across concentrations)[3]Variable and can differ significantly from the analyteThe deuterated IS has nearly identical extraction properties to the analyte, ensuring consistent recovery.
Matrix Effect (% CV) < 2.2%[3]Can be significant and variableThe deuterated IS experiences the same matrix effects as the analyte, allowing for effective normalization.[2]

Experimental Protocols

A robust and validated bioanalytical method is essential for reliable results. The following is a detailed methodology for the quantification of 3-Hydroxy Desloratadine in human plasma using this compound as an internal standard.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 100 µL of human plasma, add 25 µL of this compound internal standard solution (concentration to be optimized based on the assay range).

  • Vortex mix for 30 seconds.

  • Load the entire sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interfering matrix components.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: Agilent 1200 Series or equivalent

  • Column: C18, 50 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) (gradient elution may be required).

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 3-Hydroxy Desloratadine: Precursor ion > Product ion (to be determined)

    • This compound: Precursor ion > Product ion (to be determined)

Mandatory Visualizations

To further illustrate the principles and workflows discussed, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add 3-Hydroxy Desloratadine-d4 (IS) plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid Phase Extraction (SPE) vortex1->spe elute Elute Analyte + IS spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (Analyte/IS Ratio) lcms->data quant Quantification data->quant

Bioanalytical Workflow Using a Deuterated Internal Standard.

G cluster_principle Principle of Isotope Dilution Mass Spectrometry cluster_ms Mass Spectrometer sample Sample containing unknown amount of 3-Hydroxy Desloratadine add_is Add known amount of This compound sample->add_is mix Equilibrate and Mix add_is->mix analyze Analyze by Mass Spectrometry mix->analyze ratio Measure Ratio of Analyte to IS analyze->ratio ms_input Ion Source calculate Calculate initial amount of Analyte ratio->calculate mass_analyzer Mass Analyzer ms_input->mass_analyzer ms_output Detector mass_analyzer->ms_output

Isotope Dilution Mass Spectrometry Principle.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy Desloratadine-d4 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Hydroxy Desloratadine-d4, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, collect the material using appropriate absorbent pads and dispose of it as hazardous waste.

Summary of Key Disposal and Safety Information

The following table summarizes crucial information for the safe handling and disposal of this compound.

ParameterInformationSource
Chemical Name This compound-
Hazard Class Not classified as hazardous for transport[1]
Primary Hazards Harmful if swallowed, causes serious eye damage, toxic to aquatic life with long lasting effects.[2]
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat[3][4]
Spill Procedures Sweep up or vacuum spillage and collect in a suitable container for disposal. Avoid dispersal of dust.[4]
Disposal Method Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1]
Prohibited Disposal Do not dispose of down the drain or into sewer systems.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled systematically to ensure safety and compliance.

1. Waste Identification and Segregation:

  • Identify the waste as "this compound" and note its deuterated nature. While the deuterium (B1214612) labeling does not alter the chemical reactivity, it is good practice for clear identification.

  • Segregate the waste from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical waste unless they are compatible.

2. Containerization:

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) container is generally suitable.

  • The container must be in good condition, with a secure, tight-fitting lid.

3. Labeling:

  • Label the waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazards (e.g., "Toxic," "Aquatic Hazard").

    • The name and contact information of the generating laboratory or researcher.

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secondary containment bin or tray to prevent the spread of any potential leaks.

  • Store the container away from incompatible chemicals.

5. Disposal Request and Pickup:

  • Once the container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a direct call.

  • Do not attempt to transport the hazardous waste outside of the laboratory yourself.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound A Step 1: Identify Waste (this compound) B Step 2: Segregate from other waste streams A->B C Step 3: Place in a dedicated, leak-proof, and compatible hazardous waste container B->C D Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name - Date & Quantity - Hazards C->D E Step 5: Store in a designated Satellite Accumulation Area (SAA) with secondary containment D->E F Step 6: Contact Environmental Health & Safety (EHS) for pickup E->F G Step 7: EHS transports for final, compliant disposal F->G

Disposal Workflow for this compound

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and regulatory compliance within the research environment.

References

Personal protective equipment for handling 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 3-Hydroxy Desloratadine-d4. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the compound.

Hazard Identification and Classification

Based on available data for related compounds, this compound should be handled as a hazardous substance with the following potential hazards:

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[5][6]P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.[5][7]
Skin Corrosion/Irritation Causes skin irritation.[5]P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
Serious Eye Damage/Irritation Causes serious eye irritation/damage.[5][6]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Respiratory Tract Irritation May cause respiratory irritation.[5]P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5]
Long-term Aquatic Hazard Toxic to aquatic life with long-lasting effects.[6]P273: Avoid release to the environment. P391: Collect spillage.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table outlines the required PPE for various laboratory activities.

ActivityMinimum PPE Requirement
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 Respirator
Solution Preparation and Handling Double Nitrile Gloves, Disposable Gown, Safety Goggles and Face Shield
Compound Administration (In Vitro/In Vivo) Double Nitrile Gloves, Disposable Gown, Safety Goggles
Waste Disposal Double Nitrile Gloves, Disposable Gown, Safety Goggles, Face Shield
Spill Cleanup Double Nitrile Gloves, Chemical Resistant Gown/Coveralls, Safety Goggles, Face Shield, Appropriate Respirator

Key PPE Protocols:

  • Gloves: Always wear two pairs of powder-free nitrile gloves.[8] The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed upon leaving the work area. Change gloves regularly, at least every 30-60 minutes, or immediately if contaminated, torn, or punctured.[8][9]

  • Gowns: Wear a disposable, low-permeability gown with a solid front and long sleeves with tight-fitting cuffs.[8]

  • Eye and Face Protection: Safety goggles with side shields are mandatory.[5] A face shield should be worn over the goggles when there is a risk of splashes.[10]

  • Respiratory Protection: An N95 respirator is recommended for handling the solid compound to prevent inhalation of airborne particles.[11]

PPE_Workflow PPE Selection Workflow for this compound start Start: Handling this compound weighing Weighing Solid Compound? start->weighing solution Handling Solution? weighing->solution No ppe_solid Required PPE: - Double Nitrile Gloves - Disposable Gown - Safety Goggles - N95 Respirator weighing->ppe_solid Yes disposal Disposing of Waste? solution->disposal No ppe_solution Required PPE: - Double Nitrile Gloves - Disposable Gown - Safety Goggles - Face Shield solution->ppe_solution Yes end Proceed with Caution disposal->end No ppe_disposal Required PPE: - Double Nitrile Gloves - Disposable Gown - Safety Goggles - Face Shield disposal->ppe_disposal Yes ppe_solid->end ppe_solution->end ppe_disposal->end

Caption: PPE selection workflow based on the handling task.

Operational Plan: Handling and Storage

Handling:

  • Ventilation: All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[12]

  • Cross-Contamination: Avoid cross-contamination by designating specific areas and equipment for handling this compound. Do not eat, drink, or apply cosmetics in the handling area.[8]

  • Hand Washing: Wash hands thoroughly with soap and water before putting on gloves and after removing them.[8]

Storage:

  • Container: Store the compound in a tightly sealed, light-resistant container.[13]

  • Environment: Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12][14] To maintain product quality, refrigeration is recommended.[14]

  • Inert Atmosphere: For long-term storage and to prevent hydrogen-deuterium exchange with atmospheric moisture, consider storing the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.[15]

Handling_Workflow Safe Handling and Storage Workflow start Prepare to Handle Compound ppe Don Appropriate PPE start->ppe fume_hood Work in a Certified Fume Hood ppe->fume_hood weigh Weigh and Prepare Solution fume_hood->weigh experiment Perform Experiment weigh->experiment cleanup Clean Work Area and Equipment experiment->cleanup remove_ppe Remove and Dispose of PPE Properly cleanup->remove_ppe storage Store Compound in a Cool, Dry, Dark Place Under Inert Atmosphere remove_ppe->storage end End of Procedure storage->end

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.